molecular formula C23H32N4O8 B8101268 Caspase-1 Inhibitor I

Caspase-1 Inhibitor I

Cat. No.: B8101268
M. Wt: 492.5 g/mol
InChI Key: KQCBPHUOVBKBPQ-SJVNDZIOSA-N
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Description

Caspase-1 Inhibitor I is a useful research compound. Its molecular formula is C23H32N4O8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)27-21(33)13(3)24-16(11-28)10-19(31)32)26-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,24,30H,9-10H2,1-4H3,(H,25,29)(H,26,34)(H,31,32)(H,27,33,35)/t13-,16-,18-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBPHUOVBKBPQ-SJVNDZIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C)N[C@@H](CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931816
Record name 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143313-51-3
Record name 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Mechanism of Action of Caspase-1 Inhibitor I (Ac-YVAD-CHO) in NLRP3 Inflammasome Regulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical and Translational Research

Executive Summary

The NLRP3 inflammasome is a critical multiprotein complex within the innate immune system, responsible for mediating inflammatory responses to microbial infection and cellular damage[1]. Aberrant activation of this pathway is a primary driver in numerous pathologies, including atherosclerosis, neurodegeneration, and metabolic syndromes[2]. At the heart of this complex lies Caspase-1, the effector protease responsible for the maturation of pro-inflammatory cytokines.

As a Senior Application Scientist, I frequently guide research teams in interrogating this pathway. One of the most robust pharmacological tools available for this purpose is Caspase-1 Inhibitor I (Ac-YVAD-CHO) [3]. This whitepaper dissects the molecular mechanism of Ac-YVAD-CHO, outlines its quantitative pharmacodynamics, and provides a field-proven, self-validating experimental workflow for its application in in vitro models.

The Molecular Architecture of NLRP3 Activation & Caspase-1 Inhibition

To effectively inhibit a target, one must first understand the spatial and temporal dynamics of its activation. The canonical NLRP3 inflammasome operates on a strict "two-signal" paradigm[2]:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, bind to Toll-like receptors (e.g., TLR4). This triggers NF-κB translocation, leading to the transcriptional upregulation of NLRP3 and the inactive precursor cytokine, pro-IL-1β[1].

  • Signal 2 (Activation): A secondary stimulus—often K+ efflux induced by ATP or nigericin—triggers the oligomerization of NLRP3. This scaffold recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the active inflammasome complex[1].

The Mechanism of Ac-YVAD-CHO

This compound (Ac-YVAD-CHO) is a synthetic, cell-permeable tetrapeptide aldehyde[4]. Its design is an elegant example of biomimicry:

  • Target Recognition: The amino acid sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) perfectly mimics the P4-P1 residues of the natural cleavage site found on pro-IL-1β[5].

  • Catalytic Arrest: Once bound to the active site, the C-terminal aldehyde (-CHO) group undergoes a nucleophilic attack by the catalytic cysteine (Cys285) of Caspase-1. This forms a reversible thiohemiacetal bond, functionally arresting the enzyme and preventing the downstream cleavage of pro-IL-1β, pro-IL-18, and the pyroptosis-executioner protein, Gasdermin D (GSDMD)[1][6].

Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation LPS LPS / TLR4 NFkB NF-κB Activation LPS->NFkB ProIL1b pro-IL-1β & NLRP3 Transcription NFkB->ProIL1b ActiveCasp1 Active Caspase-1 ProIL1b->ActiveCasp1 Substrate ATP ATP / Nigericin (K+ Efflux) Inflammasome NLRP3 + ASC + pro-Caspase-1 (Inflammasome Assembly) ATP->Inflammasome Inflammasome->ActiveCasp1 Auto-cleavage MatureIL1b Mature IL-1β Secretion ActiveCasp1->MatureIL1b Cleaves pro-IL-1β Pyroptosis Gasdermin D Cleavage (Pyroptosis) ActiveCasp1->Pyroptosis Cleaves GSDMD Inhibitor This compound (Ac-YVAD-CHO) Inhibitor->ActiveCasp1 Reversible Inhibition

NLRP3 inflammasome signaling cascade and the targeted inhibition of Caspase-1 by Ac-YVAD-CHO.

Quantitative Pharmacodynamics & Physicochemical Properties

To design precise experiments, researchers must respect the kinetic and physical properties of the inhibitor. The table below synthesizes the critical parameters of Ac-YVAD-CHO[3][4][5][7].

PropertyValueExperimental Significance
Chemical Name N-Ac-Tyr-Val-Ala-Asp-CHOThe YVAD sequence dictates high specificity for Caspase-1 over apoptotic caspases (e.g., Caspase-3).
CAS Number 143313-51-3Essential for verifying reagent sourcing and avoiding analog confusion (e.g., irreversible CMK derivatives).
Molecular Weight 492.52 g/mol Required for accurate molarity calculations during stock preparation.
Inhibition Constant (Ki) ~200 pM to 0.76 nMExceptionally potent; allows for low working concentrations (typically 10-50 µM in cell culture) to minimize off-target effects.
Mechanism of Action Reversible, CompetitiveBecause it is reversible, inhibitor must be maintained in the culture media during the entire activation phase.
Cell Permeability YesCan be applied directly to live cell cultures without the need for transfection or permeabilization agents.

Experimental Design & Methodologies: Building a Self-Validating System

A common pitfall in inflammasome research is assuming that any reduction in IL-1β equates to specific Caspase-1 inhibition. As an application scientist, I mandate that every protocol functions as a self-validating system . This means incorporating internal controls that verify the integrity of upstream signaling independently of the target protease.

Step-by-Step Methodology: In Vitro Macrophage Assay

This protocol is optimized for human THP-1 monocytes (differentiated with PMA) or murine Bone Marrow-Derived Macrophages (BMDMs).

Step 1: Cell Seeding & Differentiation

  • Action: Seed macrophages in a 24-well plate at

    
     cells/well. Ensure cells are fully rested before stimulation.
    
  • Causality: Overcrowded or stressed cells exhibit high basal cell death, which artificially inflates extracellular LDH and baseline IL-1β, masking the inhibitor's effect.

Step 2: Priming (Signal 1)

  • Action: Replace media and stimulate with 1 µg/mL LPS for 3–4 hours[6].

  • Causality: Resting macrophages do not express sufficient pro-IL-1β or NLRP3. LPS binding to TLR4 activates NF-κB, loading the cell with the necessary precursor proteins required for the inflammasome to process[2].

Step 3: Pharmacological Intervention (Ac-YVAD-CHO)

  • Action: Add Ac-YVAD-CHO (10 µM to 50 µM final concentration) to the culture media 30–60 minutes prior to Signal 2[6].

  • Causality: The inhibitor must cross the cell membrane and occupy the active site of any basally active Caspase-1 before the massive auto-activation cascade triggered by Signal 2. Because the inhibition is reversible[3], the compound must remain in the media.

Step 4: Inflammasome Activation (Signal 2)

  • Action: Add 5 mM ATP or 10 µM Nigericin for 45–60 minutes[6].

  • Causality: These agents act as potassium ionophores or purinergic receptor agonists, inducing rapid K+ efflux. This is the universal trigger for NLRP3 oligomerization and subsequent Caspase-1 auto-cleavage[1].

Step 5: Multiplexed Readout (The Validation Phase) Collect the supernatant and perform the following three assays to validate the mechanism:

  • IL-1β ELISA (Target Readout): Should be significantly reduced in the Ac-YVAD-CHO treated group[6].

  • LDH Release Assay (Pyroptosis Readout): Should be reduced, as Caspase-1 inhibition prevents Gasdermin D cleavage and subsequent membrane pore formation[5].

  • TNF-α ELISA (System Integrity Control): Must remain unchanged. TNF-α secretion is driven entirely by Signal 1 (LPS) and is independent of Caspase-1. If Ac-YVAD-CHO reduces TNF-α, the inhibitor is either cytotoxic at the chosen dose or is interfering with TLR4 signaling, thereby invalidating the experiment.

Workflow Seed 1. Cell Seeding (Macrophages) Prime 2. LPS Priming (Signal 1) Seed->Prime Inhibit 3. Ac-YVAD-CHO (Pre-incubation) Prime->Inhibit Activate 4. ATP/Nigericin (Signal 2) Inhibit->Activate Readout 5. Multiplex Readout (IL-1β, TNF-α, LDH) Activate->Readout

Self-validating experimental workflow for assessing Caspase-1 inhibition in vitro.

Data Interpretation & Troubleshooting

When analyzing your multiplexed readouts, anomalies can point to specific protocol failures:

  • High Basal IL-1β in Unstimulated Cells: This usually indicates endotoxin contamination in your culture media or FBS. Ensure all reagents are strictly endotoxin-free.

  • Failure of Ac-YVAD-CHO to Inhibit IL-1β: Verify that the inhibitor was not washed out prior to adding ATP/Nigericin. Because Ac-YVAD-CHO forms a reversible thiohemiacetal bond[3], removing it from the extracellular environment will cause the intracellular equilibrium to shift, releasing the enzyme from inhibition.

  • Reduction in Both IL-1β and TNF-α: As established in our self-validating system, this indicates that the concentration of Ac-YVAD-CHO is too high, leading to off-target cytotoxicity that impairs global cellular translation and secretion. Titrate the inhibitor down to the 10-20 µM range.

References

  • 3 - sigmaaldrich.com 2.7 - scbt.com 3.4 - cpcscientific.com 4.5 - caymanchem.com 5.1 - nih.gov 6.2 - frontiersin.org 7.6 - nih.gov

Sources

Ac-YVAD-CHO: Precision Inhibition of the Caspase-1 Inflammasome Axis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a high-level technical resource for researchers investigating inflammasome biology.[1] It prioritizes mechanistic clarity, reproducible protocols, and data integrity.

Executive Technical Summary

Ac-YVAD-CHO (N-Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a potent, cell-permeable, and reversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE).[1][2] Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO exhibits high selectivity for Caspase-1, making it the standard tool for dissecting the canonical inflammasome pathway.[1]

Its primary utility lies in blocking the proteolytic maturation of the potent pro-inflammatory cytokines IL-1β and IL-18 and preventing gasdermin D (GSDMD)-mediated pyroptosis. This guide details the mechanistic basis of its action, validated experimental protocols, and critical troubleshooting frameworks for in vitro and in vivo applications.

Mechanistic Architecture: The Inflammasome Axis

To effectively utilize Ac-YVAD-CHO, one must understand the specific signaling node it targets.[1] Caspase-1 is the effector protease of the canonical inflammasome, a multiprotein oligomer that assembles in response to PAMPs (Pathogen-Associated Molecular Patterns) or DAMPs (Damage-Associated Molecular Patterns).[1]

The Signaling Cascade
  • Priming (Signal 1): TLR activation (e.g., by LPS) upregulates transcription of NLRP3, IL1B, and IL18.[1]

  • Assembly (Signal 2): Stimuli (e.g., ATP, Nigericin) trigger NLRP3 oligomerization, recruiting the adaptor protein ASC and Pro-Caspase-1.[1]

  • Activation: Pro-Caspase-1 undergoes proximity-induced autoproteolysis, generating active Caspase-1 (p20/p10 tetramer).[1]

  • Execution: Active Caspase-1 cleaves:

    • Pro-IL-1β (31 kDa)

      
      Mature IL-1β (17 kDa) 
      
    • Pro-IL-18 (24 kDa)

      
      Mature IL-18 (18 kDa) 
      
    • GSDMD

      
      N-terminal fragment (pore formation/pyroptosis) [1]
      
Mechanism of Inhibition

Ac-YVAD-CHO functions as a pseudosubstrate .[1] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the specific cleavage site of Caspase-1 substrates.[1] The C-terminal aldehyde (CHO) group forms a reversible hemiacetal bond with the active site catalytic cysteine (Cys285) of Caspase-1, effectively locking the enzyme in an inactive state.[1]

Visualization: The Inflammasome-Caspase-1 Signaling Axis

InflammasomePathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Assembly LPS LPS (PAMPs) NFkB NF-κB Pathway LPS->NFkB ProIL Pro-IL-1β / Pro-IL-18 (Accumulation) NFkB->ProIL MatureIL Mature IL-1β / IL-18 (Secretion) ProIL->MatureIL Substrate Stimuli ATP / Nigericin Inflammasome NLRP3 Inflammasome Complex (ASC) Stimuli->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autoproteolysis ActiveCasp1->MatureIL Cleavage Pyroptosis GSDMD Cleavage (Pyroptosis) ActiveCasp1->Pyroptosis Inhibitor Ac-YVAD-CHO (Inhibitor) Inhibitor->ActiveCasp1 Blocks Active Site

Figure 1: The canonical inflammasome pathway illustrating the precise intervention point of Ac-YVAD-CHO at the active Caspase-1 node, preventing downstream cytokine maturation and pyroptosis.[1]

Compound Profile: Ac-YVAD-CHO

Understanding the chemical limitations and specificity of the inhibitor is crucial for experimental design.

Chemical Specifications
  • CAS Number: 143313-51-3[1][2][3][4][5]

  • Molecular Formula: C₂₃H₃₂N₄O₈[1]

  • Molecular Weight: 492.5 g/mol [1][4][5]

  • Solubility:

    • DMSO: ~30 mg/mL (Optimal for stock solutions)[1]

    • Ethanol: ~30 mg/mL[1]

    • Aqueous Buffers (PBS): < 1 mg/mL (Poor; dilute from DMSO stock)[1]

Selectivity Profile (Ki Values)

Ac-YVAD-CHO is highly selective for Caspase-1.[1][2][4] However, at high micromolar concentrations, cross-reactivity with inflammatory Caspases-4 and -5 can occur.[1]

Target EnzymeKi (Inhibition Constant)Selectivity Ratio (vs Casp-1)
Caspase-1 (Human) 0.76 nM 1x (Target)
Caspase-1 (Murine) 3.0 nM ~4x
Caspase-4~163 - 400 nM>200x
Caspase-5~400 nM>500x
Caspase-3 (Apoptotic)> 10,000 nM>13,000x
Caspase-8 (Extrinsic)> 10,000 nM>13,000x

Critical Insight: To maintain specificity for Caspase-1 and avoid off-target inhibition of non-canonical inflammasomes (Caspase-4/5/11) or apoptotic pathways, titrate concentrations carefully . A working range of 10–50 µM is generally safe and effective for cell-based assays.

Validated Experimental Protocols

This section outlines a "Gold Standard" protocol for assessing IL-1β/IL-18 maturation in macrophages (e.g., THP-1 or BMDMs).

Protocol A: Cell-Based Inhibition Assay

Objective: Quantify the reduction of secreted IL-1β/IL-18 in response to NLRP3 activation.

Reagents:
  • Cell Line: THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs).[1]

  • Priming Agent: LPS (Lipopolysaccharide).[1][6][7]

  • Activator: ATP (5 mM) or Nigericin (10 µM).[1]

  • Inhibitor: Ac-YVAD-CHO (Stock: 10-20 mM in DMSO).[1]

Step-by-Step Workflow:
  • Differentiation (For THP-1):

    • Seed THP-1 cells (e.g.,

      
       cells/well in 24-well plate).
      
    • Treat with PMA (100 nM) for 24 hours to differentiate into macrophage-like cells.[1]

    • Rest cells in fresh media (no PMA) for 24 hours.[1]

  • Priming (Signal 1):

    • Replace media with fresh media containing LPS (100 ng/mL - 1 µg/mL) .[1]

    • Incubate for 3–4 hours at 37°C. This synthesizes the Pro-IL-1β pool.

  • Inhibitor Pre-treatment:

    • Remove LPS media (optional, but recommended to remove cytokines secreted during priming).[1]

    • Add fresh media containing Ac-YVAD-CHO .

    • Recommended Concentration: 10 µM, 20 µM, and 50 µM (Dose-response).[1]

    • Control: Vehicle (DMSO) equivalent to the highest inhibitor concentration.[1]

    • Incubation: 1 hour at 37°C. Crucial for cell permeabilization and active site binding.

  • Activation (Signal 2):

    • Add Activator directly to the media (do not wash out inhibitor).[1]

    • ATP: 5 mM for 30–60 minutes.[1]

    • Nigericin: 10 µM for 30–60 minutes.

  • Sample Collection:

    • Supernatant: Collect for ELISA (Secreted IL-1β/IL-18) and LDH assay (Pyroptosis check).

    • Lysate: Lyse cells in RIPA buffer with protease inhibitors for Western Blot.

Visualization: Experimental Workflow

Workflow Seed 1. Seed & Differentiate (THP-1 + PMA) Prime 2. Priming (LPS, 3-4h) Seed->Prime Signal 1 Treat 3. Inhibitor Pre-treat (Ac-YVAD-CHO, 1h) Prime->Treat Blockade Activate 4. Activation (ATP/Nigericin, 30-60m) Treat->Activate Signal 2 Analyze 5. Analysis (ELISA / Western Blot) Activate->Analyze Data

Figure 2: Chronological workflow for evaluating Caspase-1 inhibition in a cell-based model.

Protocol B: Western Blot Validation

ELISA detects the protein but often cannot distinguish between Pro-IL-1β (released via cell death) and Mature IL-1β.[1] Western Blotting is the definitive method to prove enzymatic inhibition.

Key Targets:

  • Caspase-1: Look for the disappearance of the p20 (active) band in inhibitor-treated samples.[1]

  • IL-1β: Look for the reduction of the 17 kDa (mature) band and retention of the 31 kDa (pro) band in the lysate.[1]

Expected Results Table:

TargetControl (LPS+ATP)+ Ac-YVAD-CHOInterpretation
Pro-Caspase-1 (45 kDa) PresentPresentConstitutive expression.[1]
Cleaved Casp-1 (p20) Strong Band Reduced/Absent Autoproteolysis blocked.[1]
Pro-IL-1β (31 kDa) Reduced (Processed)Strong (Accumulated)Processing blocked.[1][6]
Mature IL-1β (17 kDa) Strong Band Reduced/Absent Maturation inhibited.[1]

Data Interpretation & Troubleshooting

Common Pitfalls
  • Incomplete Inhibition:

    • Cause: Inhibitor degradation or insufficient pre-incubation.

    • Fix: Ac-YVAD-CHO is an aldehyde and can be unstable in aqueous solution over long periods.[1] Prepare fresh dilutions from DMSO stock immediately before use. Do not store diluted aqueous solutions.

  • High Background Cell Death (LDH):

    • Cause: ATP or Nigericin toxicity independent of Caspase-1 (e.g., necrosis).[1]

    • Fix: Titrate the activator. Ac-YVAD-CHO should reduce LDH release (pyroptosis), but if cells die via necrosis (too much ATP), the inhibitor will not rescue them.[1]

  • Distinguishing Caspase-1 vs. Caspase-4/5:

    • If you suspect non-canonical involvement (e.g., using intracellular LPS transfection), Ac-YVAD-CHO at 10 µM may not fully block Caspase-4/5.[1] Use Ac-LEVD-CHO (Caspase-4 inhibitor) alongside to distinguish contributions.[1]

Self-Validation Checklist

References

  • Thornberry, N. A., et al. (1992).[1] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature.[1] Link

  • Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link

  • Schroder, K., & Tschopp, J. (2010).[1] "The inflammasomes."[5][7][8][9] Cell. Link

  • Coll, R. C., et al. (2011).[1] "The NLRP3 inflammasome inhibitor MCC950 specifically blocks canonical and non-canonical NLRP3 activation." Nature Medicine.[1] (Context on specific inhibition). Link

  • Cayman Chemical. "Ac-YVAD-CHO Product Information & Datasheet." Link

Sources

Technical Guide: Leveraging Caspase-1 Inhibitor I (Ac-YVAD-CHO) to Distinguish Pyroptosis from Apoptosis

[1]

Executive Summary

In the investigation of programmed cell death (PCD), distinguishing between the lytic, inflammatory nature of pyroptosis and the immunologically silent, demising nature of apoptosis is critical for therapeutic targeting. This compound (Ac-YVAD-CHO) serves as a precision tool in this differentiation.[1] Unlike broad-spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO offers high selectivity for the inflammatory Caspase-1 (Interleukin-1β Converting Enzyme, ICE) over apoptotic executioners like Caspase-3 and -7.[1]

This guide details the mechanistic basis, chemical kinetics, and validated experimental protocols for using Ac-YVAD-CHO to dissect cell death pathways, ensuring data integrity in immunological and toxicological research.

Chemical & Mechanistic Profile

Chemical Identity[1]
  • Common Name: this compound[1][2]

  • Sequence: N-Acetyl-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO)[1]

  • Mechanism: Reversible, competitive inhibition. The aldehyde group (-CHO) forms a reversible hemiacetal adduct with the catalytic cysteine (Cys285) in the active site of Caspase-1.[1]

  • Molecular Weight: 492.5 g/mol [1][3]

Selectivity and Kinetics

The utility of Ac-YVAD-CHO lies in its differential affinity. It binds Caspase-1 with nanomolar affinity while exhibiting negligible activity against apoptotic caspases at working concentrations.[1]

Table 1: Inhibitory Constants (Ki) of Ac-YVAD-CHO

Target ProteaseFunctionKi Value (nM)Selectivity Ratio (vs Casp-1)
Caspase-1 Pyroptosis / Cytokine Maturation 0.76 – 3.0 1x (Reference)
Caspase-4Pyroptosis (Non-canonical)~160 - 400~200x lower affinity
Caspase-5Pyroptosis (Non-canonical)~160 - 400~200x lower affinity
Caspase-3 Apoptosis Execution > 10,000 > 10,000x lower affinity
Caspase-7Apoptosis Execution> 10,000> 10,000x lower affinity
Caspase-8Extrinsic Apoptosis> 10,000> 10,000x lower affinity

Critical Insight: While highly selective, Ac-YVAD-CHO can inhibit Caspase-4 and -5 at high concentrations (>50 µM).[1] For specific Caspase-1 blockade, titration between 1 µM and 10 µM is recommended to maintain specificity.

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade point of this compound within the NLRP3 inflammasome pathway, contrasting it with the apoptotic cascade.

Gcluster_0Pyroptosis Pathway (Inflammatory)cluster_1Apoptosis Pathway (Non-Inflammatory)SignalPAMPs/DAMPs(e.g., LPS + ATP)NLRP3NLRP3 InflammasomeAssemblySignal->NLRP3ProCasp1Pro-Caspase-1NLRP3->ProCasp1RecruitmentActiveCasp1Active Caspase-1ProCasp1->ActiveCasp1Auto-proteolysisGSDMDGasdermin D(Full Length)ActiveCasp1->GSDMDCleavageIL1BPro-IL-1β -> IL-1βActiveCasp1->IL1BMaturationCasp3Caspase-3/7ActivationActiveCasp1->Casp3No Direct Activation(Context Dependent)InhibitorAc-YVAD-CHO(this compound)Inhibitor->ActiveCasp1Reversible Blockade(Ki ~0.76 nM)GSDMD_NGSDMD-N(Pore Formation)GSDMD->GSDMD_NLysisCell Lysis(LDH Release)GSDMD_N->LysisMembrane RuptureApoptoticSignalCytochrome c / Death ReceptorApoptoticSignal->Casp3BlebbingMembrane BlebbingDNA FragmentationCasp3->Blebbing

Figure 1: Mechanism of Action. Ac-YVAD-CHO selectively blocks the Caspase-1 axis, preventing GSDMD cleavage and subsequent pyroptotic lysis, without interfering with the Caspase-3 apoptotic execution.[1]

Experimental Framework: The "Double-Lock" Validation

To scientifically prove a cell death mode is pyroptosis and not apoptosis, a single inhibitor is often insufficient due to potential crosstalk. The "Double-Lock" strategy uses differential inhibition.

Experimental Design Logic
  • Condition A (Vehicle): Inducer + DMSO (Positive Control).

  • Condition B (Target): Inducer + Ac-YVAD-CHO (Caspase-1 Inhibitor).[1]

  • Condition C (Negative Control): Inducer + Ac-DEVD-CHO (Caspase-3 Inhibitor).[1]

Hypothesis Validation:

  • If death is rescued by YVAD but not DEVDPyroptosis .

  • If death is rescued by DEVD but not YVADApoptosis .

Detailed Protocol: Distinguishing Pyroptosis in Macrophages

Context: This protocol uses a standard NLRP3 activation model (LPS priming + Nigericin) in Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1]

Materials Required[4][5][6][7][8][9]
  • This compound: Ac-YVAD-CHO (Solubilized in DMSO to 10 mM stock).[1]

  • Control Inhibitor: Ac-DEVD-CHO (Caspase-3 inhibitor).[1][4]

  • Priming Agent: LPS (Lipopolysaccharide).[1]

  • Inducer: Nigericin or ATP.

  • Assay Readouts: LDH Cytotoxicity Kit, IL-1β ELISA, Annexin V/PI Stain.

Step-by-Step Methodology
Phase 1: Cell Preparation & Priming
  • Seeding: Plate cells at

    
     cells/mL in 24-well plates (500 µL/well). Allow adherence overnight.
    
  • Priming: Treat cells with LPS (100 ng/mL) for 3–4 hours.

    • Why: This upregulates NLRP3 and Pro-IL-1β expression (Signal 1), which is required before Caspase-1 activation can occur.[1]

Phase 2: Inhibitor Pre-treatment (Critical Step)[1]
  • Inhibitor Addition: Replace media. Add Ac-YVAD-CHO at a final concentration of 10 µM .

    • Control Wells: Add Ac-DEVD-CHO (10 µM) to separate wells.[1]

    • Vehicle Control: Add DMSO (0.1%).[1]

  • Incubation: Incubate for 60 minutes at 37°C.

    • Causality: Pre-incubation ensures the inhibitor occupies the Caspase-1 active site before the inflammasome assembles. Adding inhibitor after the inducer is often too late to prevent initial cleavage events.

Phase 3: Induction & Readout
  • Induction: Add Nigericin (10 µM) or ATP (5 mM) directly to the wells containing the inhibitor.[1]

  • Time Course: Incubate for 30–60 minutes.

    • Note: Pyroptosis is rapid. Prolonged incubation (>6 hours) may lead to secondary necrosis, confounding results.[1]

  • Supernatant Collection:

    • Collect 50 µL for LDH Assay (Measure of membrane rupture/pyroptosis).[1]

    • Collect remaining supernatant for IL-1β ELISA (Measure of Caspase-1 function).[1]

  • Cell Pellet Analysis: Lyse cells for Western Blot (Pro-Caspase-1 vs. p20 fragment; GSDMD-Full vs. GSDMD-N).

Data Interpretation & Troubleshooting

Expected Results Matrix
ReadoutPyroptosis (Vehicle)+ Ac-YVAD-CHO (Casp-1 Inh)+ Ac-DEVD-CHO (Casp-3 Inh)Interpretation
LDH Release HighLow / Blocked HighConfirms Casp-1 dependent lysis.[1]
IL-1β Secretion HighLow / Blocked HighConfirms inflammasome inhibition.[1]
Annexin V / PI PI Positive (Rapid)PI NegativePI PositiveMembrane integrity preserved by YVAD.[1]
Caspase-3 Activity Low/NoneLowLowRules out apoptosis.[1]
Troubleshooting & Limitations
  • Incomplete Inhibition: Ac-YVAD-CHO is a reversible inhibitor.[1][5] In highly potent induction models (e.g., Salmonella infection), the intracellular concentration of active Caspase-1 may overwhelm the inhibitor. In such cases, the irreversible inhibitor Ac-YVAD-CMK or Z-YVAD-FMK may be required, though they carry higher toxicity risks.[1]

  • Non-Canonical Pyroptosis: If Ac-YVAD-CHO fails to block cell death in Gram-negative infection models, consider Caspase-4/5/11 involvement.[1] Ac-YVAD-CHO inhibits these poorly compared to Caspase-1.[1]

  • Apoptosis-to-Pyroptosis Switch: In some contexts (e.g., chemotherapy), blocking Caspase-3 can shift cells toward necrotic/pyroptotic death via Caspase-8/GSDME.[1] Always check GSDME cleavage if results are ambiguous.

Decision Tree for Assay Selection

DecisionTreeStartCell Death ObservedQ1Is LDH Release High?Start->Q1ApoptosisPathLikely Apoptosis(Secondary Necrosis?)Q1->ApoptosisPathNo (Low LDH)PyroPathLikely Lytic Death(Pyroptosis/Necroptosis)Q1->PyroPathYes (High LDH)TestTest with Ac-YVAD-CHO(10 µM)PyroPath->TestResultADeath BlockedTest->ResultAResultBDeath NOT BlockedTest->ResultBConclusion1Conclusion:Caspase-1 DependentPYROPTOSISResultA->Conclusion1NextStepTest Necrostatin-1(RIPK1 Inhibitor)ResultB->NextStepRule out Necroptosis

Figure 2: Experimental decision tree for classifying cell death using Ac-YVAD-CHO.

References

  • Garcia-Calvo, M., et al. (1998).[1][6] Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.[1] Retrieved from [Link]

  • Thornberry, N. A., et al. (1992).[1] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[1][2] Nature, 356, 768–774. Retrieved from [Link]

  • Fletcher, D. S., et al. (1995).[1] A synthetic inhibitor of interleukin-1 beta converting enzyme prevents endotoxin-induced interleukin-1 beta production in vitro and in vivo.[1][5] Journal of Interferon & Cytokine Research, 15(3), 243-248.[1] Retrieved from [Link]

chemical structure and binding properties of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture and Binding Kinetics of a Selective Caspase-1 Inhibitor[1][2]

Executive Summary

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al) represents a cornerstone tool in the study of inflammatory cell death (pyroptosis) and cytokine maturation.[1] Unlike broad-spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO is engineered for high selectivity toward Caspase-1 (Interleukin-1


 Converting Enzyme, ICE).[1]

Its defining characteristic is the C-terminal aldehyde warhead, which acts as a transition-state mimetic, forming a reversible thiohemiacetal bond with the catalytic cysteine of the protease. This reversibility distinguishes it from alkylating halomethylketones (CMK/FMK), making it a preferred agent for kinetic studies where enzyme recovery or equilibrium thermodynamics are required.[1]

Chemical Architecture & Properties[2][3][4]

The molecule is a tetrapeptide mimetic of the Caspase-1 substrate recognition sequence, modified to arrest catalysis.

PropertySpecification
Systematic Name N-Acetyl-Tyr-Val-Ala-Asp-aldehyde
Sequence Ac-Tyr-Val-Ala-Asp-CHO
Molecular Formula

Molecular Weight 492.52 g/mol
Warhead C-terminal Aldehyde (-CHO)
Stereochemistry L-isomer (critical for active site recognition)
Solubility Soluble in DMSO (>10 mM); Aqueous solubility is limited (requires carrier)
Structural Logic[1][2][3]
  • Ac (Acetyl Group): Caps the N-terminus, enhancing stability against aminopeptidases and improving lipophilicity for cell permeability.[1]

  • YVAD (Tyr-Val-Ala-Asp): The "address" label.[1][4]

    • Asp (P1): Essential. Caspases strictly require Aspartate at the P1 position to engage the S1 subsite (Arg179/Arg341 in Caspase-1).[1]

    • Ala (P2) & Val (P3): Provide hydrophobic spacing.[1]

    • Tyr (P4): The bulky aromatic ring confers specificity for the large S4 hydrophobic pocket of Caspase-1, distinguishing it from Caspase-3 (which prefers the smaller Asp/Glu at P4).[1]

  • CHO (Aldehyde): The "brake."[1] It is an electrophile that traps the catalytic nucleophile without permanently alkylating it.

Mechanism of Action & Binding Kinetics
3.1 The Reversible Trap

Unlike fluoromethylketones (FMK) which form irreversible thioether bonds, the aldehyde group of Ac-YVAD-CHO undergoes a nucleophilic attack by the thiol (-SH) group of the catalytic Cysteine 285 in Caspase-1.[1]

This reaction yields a thiohemiacetal intermediate. This structure mimics the tetrahedral transition state of peptide hydrolysis but cannot collapse to release products, effectively stalling the enzyme. Crucially, this reaction is an equilibrium process; dilution of the inhibitor can reverse the binding.

3.2 Selectivity Profile

The inhibitory constant (


) values demonstrate high selectivity for Group I inflammatory caspases over Group II apoptotic caspases.[1]
Target Protease

(Inhibitory Constant)
Classification
Caspase-1 (ICE) 0.76 nM - 3.0 nM Primary Target
Caspase-4~160 - 360 nMSecondary Target (Inflammatory)
Caspase-5~160 - 970 nMSecondary Target (Inflammatory)
Caspase-3 (CPP32)> 10,000 nMOff-Target (Apoptotic)
Caspase-7> 10,000 nMOff-Target (Apoptotic)

Data synthesized from Garcia-Calvo et al. and Cayman Chemical technical data [1, 2].[1]

3.3 Visualization of Mechanism

The following diagram illustrates the nucleophilic attack and the resulting reversible complex.

G Caspase Caspase-1 Active Site (Cys285 Thiol) Complex Thiohemiacetal Complex (Transition State Mimic) Caspase->Complex Nucleophilic Attack Inhibitor Ac-YVAD-CHO (Aldehyde Carbon) Inhibitor->Complex Electrophilic Trap Complex->Caspase Reversible Dissociation (Slow) Complex->Inhibitor

Figure 1: Mechanism of reversible inhibition via thiohemiacetal formation.[1]

Experimental Applications & Protocols
4.1 Reconstitution and Storage
  • Lyophilized: Stable at -20°C for >1 year. Keep desiccated.

  • Stock Solution: Dissolve in high-grade DMSO to 10-20 mM.

    • Critical: Aliquot immediately.[1] Repeated freeze-thaw cycles degrade the aldehyde warhead (oxidation to carboxylic acid renders it inactive).[1]

    • Shelf Life: Use liquid aliquots within 1 month.[5]

4.2 In Vitro Caspase-1 Inhibition Assay

This protocol validates the inhibitor potency using a fluorogenic substrate (Ac-YVAD-AMC).[1]

  • Buffer Prep: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (DTT is vital to keep the enzyme active, but excess DTT can theoretically compete with the aldehyde; however, 10mM is standard for caspase stability).[1]

  • Enzyme Prep: Dilute Recombinant Human Caspase-1 to 1 unit/µL.

  • Inhibitor Incubation:

    • Add Ac-YVAD-CHO (0.1 nM to 100 nM range) to the enzyme.[1]

    • Pre-incubation: Incubate for 15–30 minutes at 37°C. Note: Because this is a reversible inhibitor, equilibrium must be established before adding substrate.

  • Substrate Addition: Add Ac-YVAD-AMC (200 µM final).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Plot V0 vs [I] to determine

    
    .
    
4.3 Cellular Pyroptosis Assay (Inhibition of IL-1

)

Ac-YVAD-CHO is cell-permeable but requires higher concentrations than cell-free assays due to cytoplasmic competition and membrane transport limits.[1]

  • Cell Seeding: THP-1 monocytes or Bone Marrow Derived Macrophages (BMDMs).[1]

  • Priming: Treat with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 and Pro-IL-1

    
    .[1]
    
  • Inhibitor Treatment:

    • Add Ac-YVAD-CHO (10 µM – 50 µM) to the culture media.[1]

    • Incubate for 1 hour prior to the inflammasome activation step.

  • Activation: Add ATP (5 mM) or Nigericin (10 µM) to trigger NLRP3 assembly.[1]

  • Readout:

    • Collect supernatant.[1]

    • Measure mature IL-1

      
       via ELISA.
      
    • Measure LDH release (cell death marker).[1]

Comparative Analysis of Inhibitors

Researchers often choose between CHO, CMK, and FMK variants.[1] The choice dictates the experimental constraints.

FeatureAc-YVAD-CHOAc-YVAD-CMKZ-VAD-FMK
Mechanism Reversible (Thiohemiacetal)Irreversible (Alkylation)Irreversible (Alkylation)
Selectivity High (Caspase-1)High (Caspase-1)Low (Pan-Caspase)
Toxicity LowModerate (Halogenated)Low
Use Case Kinetic studies, reversible suppressionLong-term inhibition, knockout mimicryTotal apoptosis block
Washout Effect lost upon washingEffect persistsEffect persists
Biological Pathway Visualization[2]

The following diagram places Ac-YVAD-CHO within the context of the NLRP3 inflammasome pathway.

Pathway Signal1 Signal 1: LPS (Priming) NFkB NF-κB Activation Signal1->NFkB ProIL1 Pro-IL-1β / Pro-IL-18 NFkB->ProIL1 Transcription MatureCytokines Mature IL-1β / IL-18 (Secretion) ProIL1->MatureCytokines Cleavage Signal2 Signal 2: ATP/Nigericin NLRP3 NLRP3 Inflammasome Assembly Signal2->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autoproteolysis ActiveCasp1->ProIL1 GSDMD Gasdermin D Cleavage (Pyroptosis) ActiveCasp1->GSDMD Cleavage Inhibitor Ac-YVAD-CHO (Inhibition) Inhibitor->ActiveCasp1 Blocks

Figure 2: Intervention point of Ac-YVAD-CHO in the NLRP3/Caspase-1 signaling cascade.[1][6][7][8]

References
  • Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information & Biological Activity. Retrieved from [1]

  • Garcia-Calvo, M., et al. (1998).[1][4] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.[1]

  • MedChemExpress. (n.d.).[1] Ac-YVAD-CHO (L-709049) Datasheet. Retrieved from [1]

  • Thornberry, N. A., et al. (1992).[1][9] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature, 356(6372), 768-774.[1]

  • TargetMol. (n.d.). Ac-YVAD-CHO Chemical Properties and Storage. Retrieved from [1]

Sources

Deconvoluting Inflammatory Caspases: A Technical Guide to Caspase-1 Inhibitor I (Ac-YVAD-CHO) Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inflammatory caspases—comprising Caspase-1, Caspase-4, and Caspase-5 in humans—are the primary executioners of the innate immune response and pyroptotic cell death[1]. For decades, Caspase-1 Inhibitor I (Ac-YVAD-CHO) has been the gold-standard orthosteric inhibitor used to probe inflammasome dynamics. However, a critical challenge in innate immunity research is the structural homology shared across these enzymes. While marketed primarily as a Caspase-1 inhibitor, Ac-YVAD-CHO exhibits significant, functional cross-reactivity with Caspase-4 and Caspase-5.

This whitepaper provides an in-depth mechanistic analysis of this cross-reactivity, grounded in substrate specificity profiles. Furthermore, it establishes self-validating experimental workflows designed to isolate and differentiate canonical (Caspase-1) from non-canonical (Caspase-4/5) inflammasome activities in vitro and in cellulo.

The Mechanistic Divergence: Canonical vs. Non-Canonical Inflammasomes

To understand the impact of inhibitor cross-reactivity, one must first delineate the biological roles of the target enzymes. Despite their structural similarities, Caspase-1 and Caspase-4/5 operate via distinct signaling axes[2].

  • Canonical Inflammasome (Caspase-1): Activated by pattern recognition receptors (PRRs) such as NLRP3, AIM2, or Pyrin in response to diverse PAMPs and DAMPs. Once activated, Caspase-1 cleaves Gasdermin D (GSDMD) to induce pyroptosis, and uniquely processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[3].

  • Non-Canonical Inflammasome (Caspase-4/5): Functions as both the sensor and the effector. Caspase-4 and Caspase-5 bind directly to intracellular lipopolysaccharide (LPS) via their CARD domains[1]. Upon activation, they cleave GSDMD to trigger pyroptosis but cannot efficiently process pro-IL-1β or pro-IL-18[2].

Inflammasome LPS_Ext Extracellular LPS PAMPs/DAMPs TLR4 TLR4 / NF-κB (Priming) LPS_Ext->TLR4 NLRP3 Canonical Inflammasome (NLRP3/ASC) LPS_Ext->NLRP3 Signal 2 (e.g., ATP) LPS_Int Intracellular LPS Casp45 Caspase-4 / 5 (Non-Canonical) LPS_Int->Casp45 Direct Binding TLR4->NLRP3 Priming ProIL1b Pro-IL-1β / Pro-IL-18 TLR4->ProIL1b Upregulation Casp1 Caspase-1 (Active) NLRP3->Casp1 Casp1->ProIL1b GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Casp45->NLRP3 Secondary Activation Casp45->GSDMD IL1b IL-1β / IL-18 (Inflammation) ProIL1b->IL1b Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Inhibitor Ac-YVAD-CHO (Inhibitor I) Inhibitor->Casp1 Inhibitor->Casp45 Cross-reactivity

Figure 1: Canonical vs. Non-Canonical Inflammasome Pathways and Inhibitor Intervention.

Biochemical Profiling & Structural Basis of Specificity

This compound (Ac-YVAD-CHO) is a synthetic tetrapeptide aldehyde. The aldehyde moiety (-CHO) forms a reversible hemiacetal with the catalytic cysteine (Cys285) in the active site of the enzyme[4]. According to , it is a highly potent inhibitor of human recombinant Caspase-1 with a


 of 200 pM.
The Root of Cross-Reactivity

The specificity of inflammatory caspases is dictated by the S4-S1 binding pockets. All caspases strictly require an Aspartate (Asp/D) at the P1 position[3]. Positional scanning libraries have revealed that Caspase-1 prefers hydrophobic and bulky residues (like Tyrosine or Tryptophan) at the P4 position, making WEHD and YVAD optimal substrates[3].

Caspase-4 and Caspase-5 share a highly conserved active site with Caspase-1. While they show a slight preference for LEVD or WEHD over YVAD, the structural homology is sufficient for Ac-YVAD-CHO to dock efficiently into their active sites[1]. Consequently, treating cells with Ac-YVAD-CHO will suppress both canonical IL-1β release and non-canonical pyroptosis[4].

Table 1: Kinetic Parameters and Substrate Preferences
EnzymeInflammasome PathwayOptimal P4-P1 SequencePrimary Biological TargetAc-YVAD-CHO Inhibition Profile
Caspase-1 CanonicalWEHD, YVADPro-IL-1β, Pro-IL-18, GSDMDHigh Affinity (

= 200 pM)
Caspase-4 Non-CanonicalWEHD, LEVDGSDMDModerate to High Affinity
Caspase-5 Non-CanonicalWEHD, LEVDGSDMDModerate to High Affinity

Data synthesized from positional scanning peptide library studies and commercial biochemical assays[1][3].

Experimental Protocols: Deconvoluting Caspase Activity

Because Ac-YVAD-CHO acts as a pan-inflammatory caspase inhibitor, researchers cannot rely on this compound alone to identify which specific caspase is driving an observed phenotype. A self-validating experimental design requires orthogonal readouts and highly specific stimuli.

Protocol 1: In Vitro FRET-Based Cleavage Deconvolution

Purpose: To biochemically confirm the differential inhibition of Caspase-1 vs. Caspase-4/5 using isolated recombinant enzymes. Causality: Fluorogenic substrates (e.g., AMC or AFC) allow real-time kinetic monitoring. By running parallel assays with Ac-YVAD-AMC (Casp-1 preferred) and Ac-LEVD-AFC (Casp-4/5 preferred), you establish the exact


 shift of the inhibitor across different enzymes[1].
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT). Note: DTT is critical to maintain the catalytic cysteine in a reduced state.

  • Enzyme Incubation: Plate 1 U of recombinant Caspase-1, Caspase-4, and Caspase-5 into separate wells of a 384-well black microplate.

  • Inhibitor Titration: Add Ac-YVAD-CHO in a 10-point dose-response curve (0.01 nM to 10 μM) to the respective wells. Incubate for 30 minutes at 37°C to allow the reversible hemiacetal bond to reach equilibrium.

  • Substrate Addition: Add 50 μM of Ac-YVAD-AMC to Caspase-1 wells, and 50 μM of Ac-LEVD-AFC to Caspase-4/5 wells.

  • Kinetic Readout: Measure fluorescence continuously for 1 hour (AMC: Ex 380nm/Em 460nm; AFC: Ex 400nm/Em 505nm). Calculate the

    
     and derive the 
    
    
    
    for each enzyme.
Protocol 2: Cell-Based Inflammasome Deconvolution Assay

Purpose: To distinguish canonical from non-canonical inflammasome activation in living macrophages despite inhibitor cross-reactivity. Causality: Extracellular LPS only primes the cell (Signal 1). Nigericin provides Signal 2 for Caspase-1. Conversely, transfecting LPS directly into the cytosol bypasses NLRP3 and strictly activates Caspase-4/5[2]. By measuring both IL-1β (Casp-1 specific) and LDH/GSDMD (shared), we create a self-validating matrix.

  • Cell Preparation: Seed THP-1 human monocytes at

    
     cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in fresh media.
    
  • Priming: Treat cells with 1 μg/mL extracellular LPS (e.g., E. coli O111:B4) for 4 hours. Causality: This upregulates pro-IL-1β and NLRP3 via NF-κB without triggering pyroptosis.

  • Inhibitor Pre-treatment: Wash cells and apply Ac-YVAD-CHO (10 μM) or a highly specific Caspase-4 inhibitor (e.g., Z-LEVD-FMK) for 1 hour. Include a vehicle (DMSO) control.

  • Pathway-Specific Activation:

    • Canonical Arm: Add 10 μM Nigericin for 1 hour.

    • Non-Canonical Arm: Transfect 2 μg/mL LPS using a lipid-based transfection reagent (e.g., Lipofectamine) for 4 hours.

  • Orthogonal Readouts:

    • ELISA (Supernatant): Quantify mature IL-1β. (Expect Ac-YVAD-CHO to block this in the Nigericin arm).

    • LDH Assay (Supernatant): Measure cell death/pyroptosis.

    • Western Blot (Lysate & Supernatant): Probe for GSDMD-N (30 kDa active fragment).

Workflow Start Cell Model Selection WT Wild-Type Macrophages (e.g., THP-1, BMDM) Start->WT KO Caspase-1 -/- or Caspase-4/5 -/- Start->KO Stim1 Nigericin / ATP (Canonical) WT->Stim1 Stim2 Intracellular LPS (Non-Canonical) WT->Stim2 KO->Stim1 KO->Stim2 Treat Ac-YVAD-CHO Titration (0.1 nM - 10 μM) Stim1->Treat Stim2->Treat Read1 IL-1β ELISA (Casp-1 Specific) Treat->Read1 Read2 GSDMD Cleavage (Casp-1/4/5 Shared) Treat->Read2

Figure 2: Experimental Workflow for Deconvoluting Caspase-1 vs. Caspase-4/5 Activity.

Strategic Implications for Drug Development

The inherent cross-reactivity of Ac-YVAD-CHO highlights a significant hurdle in therapeutic development. Because the active sites of Caspase-1, 4, and 5 are highly conserved[4], orthosteric peptide mimics inevitably result in pan-inflammatory caspase inhibition. While this broad suppression is advantageous for general anti-inflammatory research, it limits the precision of targeted therapies and increases the risk of off-target toxicity with apoptotic caspases[4].

Modern drug discovery is pivoting away from active-site peptide aldehydes toward allosteric small molecule inhibitors [4]. By targeting less conserved structural pockets outside the catalytic dyad (Cys285/His237), next-generation compounds can lock specific caspases in inactive zymogen-like conformations, achieving true selectivity between the canonical and non-canonical pathways. Until these allosteric inhibitors become widely commercially available, researchers must utilize Ac-YVAD-CHO within the strict, self-validating experimental frameworks outlined above.

References

1.. Sigma-Aldrich / Merck. 2. 3. PMC - National Institutes of Health (NIH). 3.1. PMC - National Institutes of Health (NIH). 4.4. Digital Commons @ DePaul University. 5.2. Frontiers in Immunology.

Sources

Targeting the Pyroptotic Executioner: A Technical Whitepaper on Caspase-1 Inhibitors in Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neurodegenerative diseases, including Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS), have historically been viewed primarily through the lens of proteinopathy. However, recent translational research has repositioned chronic neuroinflammation as a fundamental driver of neuronal apoptosis and synaptic loss[1]. At the core of this inflammatory cascade lies the NLRP3 inflammasome and its catalytic executioner: Caspase-1. This whitepaper provides an in-depth technical analysis of the therapeutic potential of Caspase-1 inhibitors, detailing the mechanistic rationale, pharmacological landscape, and the self-validating experimental methodologies required to rigorously evaluate these compounds in drug development pipelines.

The Mechanistic Rationale: Caspase-1 in the CNS

In the central nervous system, Caspase-1 is the enzymatic engine that drives pyroptosis—a highly inflammatory form of programmed cell death. Pathological aggregates such as Amyloid-β (Aβ) and α-synuclein act as Damage-Associated Molecular Patterns (DAMPs), triggering the assembly of the NLRP3 inflammasome in microglia[2]. This assembly recruits the ASC adaptor protein, leading to the auto-cleavage of Pro-Caspase-1 into its active p20/p10 tetramer.

Active Caspase-1 executes two critical downstream functions:

  • Cytokine Maturation: It cleaves Pro-IL-1β and Pro-IL-18 into their mature, pro-inflammatory forms.

  • Pyroptotic Execution: It cleaves Gasdermin D (GSDMD), releasing the GSDMD-N terminal domain. This domain oligomerizes to form pores in the cell membrane, finalizing pyroptosis and releasing cytokines into the extracellular space[3].

Furthermore, in the context of PD, Caspase-1 has been shown to directly truncate α-synuclein into a highly aggregation-prone state, creating a vicious cycle of neurodegeneration and inflammation[2]. Inhibiting Caspase-1 therefore offers a dual therapeutic mechanism: halting the cytokine storm and preventing pathological aggregate propagation.

G A Pathological Aggregates (Aβ, α-synuclein) B NLRP3 Inflammasome Assembly A->B Microglial Activation C Pro-Caspase-1 B->C ASC Recruitment D Active Caspase-1 (p20/p10 tetramer) C->D Auto-cleavage E Pro-IL-1β / Pro-IL-18 D->E Catalytic Cleavage F Gasdermin D (GSDMD) D->F Catalytic Cleavage G Neuroinflammation (IL-1β / IL-18 Release) E->G H Pyroptosis (GSDMD Pore Formation) F->H I Caspase-1 Inhibitors (e.g., VX-765, Ac-YVAD-cmk) I->D Competitive Inhibition

NLRP3/Caspase-1 signaling pathway and pharmacological inhibition.

Pharmacological Landscape & Quantitative Profiling

The historical challenge with early pan-caspase inhibitors was achieving target specificity without cross-reacting with apoptotic caspases (e.g., Caspase-3, -7), which caused unacceptable off-target effects. Modern drug development has yielded highly selective, blood-brain barrier (BBB) permeable molecules.

VX-765 (Belnacasan), a prodrug that metabolizes into the active VRT-043198, is currently the most advanced candidate. It has demonstrated an excellent safety profile in Phase II trials for epilepsy and psoriasis, and has shown profound efficacy in preclinical models of AD[1].

Quantitative Data of Key Caspase-1 Inhibitors
CompoundTarget ProfileIC50 / PotencyClinical/Preclinical StatusKey CNS Findings
VX-765 (Belnacasan) Caspase-1 / 4~2–5 µM (in vivo brain conc.)Phase II (Psoriasis/Epilepsy)Reverses memory deficits in J20 AD mice[4]; reduces α-synuclein aggregation[2].
Ac-YVAD-cmk Caspase-1 (Selective)40–80 µM (Cellular)Preclinical (In vitro/In vivo)Suppresses IL-1β/IL-18 in activated microglia; reduces ICH mortality[5].
CIB-1476 Pro-Caspase-1 (Covalent)0.65 µMPreclinicalIrreversibly targets Cys285/Cys397; blocks NLRP3 activation[6].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development requires assay designs that move beyond binary readouts. Evaluating a Caspase-1 inhibitor requires a kinetic, stoichiometric approach that decouples upstream inflammasome priming from downstream catalytic execution. The following protocols are engineered as self-validating systems to definitively prove target engagement and rule out off-target artifacts.

Protocol 1: In Vitro Assessment of Caspase-1 Cleavage and GSDMD Activation

The Causality of Assay Design: Measuring cytokine release alone is insufficient. A self-validating system must decouple inflammasome assembly from Caspase-1 catalytic activity. If an inhibitor reduces IL-1β but increases LDH release, it is likely inducing off-target membrane damage rather than specific enzymatic blockade.

  • Microglial Priming (Signal 1): Seed primary human or murine microglia. Treat with LPS (1 µg/mL) for 4 hours.

    • Causality: This upregulates Pro-IL-1β and NLRP3 expression via NF-κB without triggering cleavage, establishing the necessary substrate pool.

  • Inhibitor Incubation: Add the Caspase-1 inhibitor (e.g., VX-765 at 10-50 µM) for 1 hour prior to Signal 2.

    • Causality: This allows the inhibitor to occupy the active site of basal Caspase-1 before massive auto-activation occurs.

  • Inflammasome Activation (Signal 2): Introduce Nigericin (5 µM) or ATP (1 mM) for 45-60 minutes[3].

    • Causality: Nigericin acts as a potassium ionophore, driving rapid potassium efflux, NLRP3 assembly, and Pro-Caspase-1 auto-cleavage.

  • Compartmentalized Harvesting: Separate the cell lysate from the culture supernatant.

  • Orthogonal Validation (The Self-Validating Step):

    • Supernatant: Perform ELISA for mature IL-1β and an LDH release assay.

    • Lysate: Perform Western Blot for Caspase-1 (p20 subunit) and Gasdermin D (GSDMD-N terminal domain).

    • Logic Check: A true Caspase-1 inhibitor will abrogate supernatant IL-1β and lysate GSDMD-N, while leaving Pro-IL-1β levels intact. Crucially, if LDH release remains high despite IL-1β reduction, the compound exhibits off-target cytotoxicity rather than specific pyroptosis blockade.

Workflow S1 1. Microglial Culture & Priming (LPS) S2 2. Inhibitor Pre-treatment (Dose Titration) S1->S2 S3 3. Inflammasome Trigger (Nigericin/ATP) S2->S3 S4 4. Compartmentalized Harvesting S3->S4 S5 5A. Supernatant: ELISA (IL-1β) & LDH S4->S5 S6 5B. Cell Lysate: WB (Casp-1 p20, GSDMD-N) S4->S6 S7 6. Data Synthesis: Efficacy vs. Toxicity S5->S7 S6->S7

Self-validating workflow for in vitro Caspase-1 inhibitor screening.

Protocol 2: In Vivo Efficacy - Assessing Neuroinflammation and Cognition
  • Model Selection: Utilize APPSw/Ind (J20) transgenic mice, which exhibit robust Aβ pathology, neuroinflammation, and cognitive deficits[4].

  • Pre-symptomatic Dosing Regimen: Administer VX-765 (e.g., 50 mg/kg via intraperitoneal injection) prior to the onset of severe cognitive decline[4].

    • Causality: Intervening before irreversible neuronal loss isolates the drug's ability to halt disease progression rather than merely masking late-stage symptoms.

  • Behavioral Phenotyping: Conduct Morris Water Maze and Novel Object Recognition tests to quantify spatial and episodic memory retention.

  • Post-Mortem Biochemical Analysis: Extract hippocampal and cortical tissues. Measure Iba1/GFAP for glial activation, and quantify synaptic markers (e.g., synaptophysin) to validate neuroprotection.

    • Logic Check: Correlating behavioral improvement directly with a reduction in brain IL-1β and preserved synaptophysin confirms that the cognitive rescue is mechanistically driven by inflammasome suppression, not a generalized stimulant effect.

Translational Outlook

The therapeutic window for Caspase-1 inhibitors in neurodegeneration is highly dependent on the stage of intervention. Preclinical data strongly suggests that pre-symptomatic or early-symptomatic administration of BBB-permeable agents like VX-765 significantly delays cognitive decline and preserves synaptic integrity, whereas late-stage intervention yields diminishing returns[4]. As the pharmaceutical industry pivots toward clinical trials for AD and PD, stratifying patients based on early neuroinflammatory biomarkers (e.g., CSF IL-1β or PET microglial tracers) will be the critical determining factor in demonstrating the clinical efficacy of Caspase-1 blockade.

References

  • A long way to go: caspase inhibitors in clinical use Source: nih.gov (PMC)
  • Ac-YVAD-cmk (Synonyms: Caspase-1 Inhibitor II) Source: MedChemExpress
  • NLRP3 Inflammasome and Neurodegener
  • Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging Source: nih.gov (PMC)
  • Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis Source: PNAS
  • Caspase compound (inhibitors, antagonists, agonists) Source: ProbeChem

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understanding the reversible binding kinetics of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding the Reversible Binding Kinetics of Ac-YVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO is a potent, specific, and reversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1][2][3] Its mechanism of action involves a reversible covalent interaction with the active site of the enzyme, a characteristic that has garnered significant interest in drug development for its potential to offer a balance of high potency and reduced off-target effects.[4][5] This guide provides a comprehensive technical overview of the reversible binding kinetics of Ac-YVAD-CHO, detailing its mechanism of action, experimental protocols for kinetic analysis, and methods for data interpretation. We will delve into the principles of slow-binding inhibition and the determination of key kinetic parameters, offering field-proven insights to aid researchers in accurately characterizing this and similar inhibitor-enzyme interactions.

Introduction: The Significance of Reversible Covalent Inhibition

The pursuit of highly selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. While irreversible covalent inhibitors can offer high potency and prolonged duration of action, they also carry the risk of off-target toxicity and immunogenicity.[5][6][7] Reversible covalent inhibitors (RCIs) have emerged as a promising alternative, providing the benefits of covalent bond formation—such as increased potency and target residence time—while mitigating the risks associated with permanent inhibition.[4][5][] The ability of the inhibitor to dissociate from its target can reduce the potential for off-target effects and allow for a more controlled pharmacological profile.[5][]

Ac-YVAD-CHO, a tetrapeptide aldehyde, is a classic example of a reversible covalent inhibitor targeting caspase-1.[1][2] Caspase-1 plays a crucial role in the activation of pro-inflammatory cytokines IL-1β and IL-18, making it an attractive target for therapeutic intervention in a range of inflammatory diseases.[1][9] Understanding the kinetics of how Ac-YVAD-CHO interacts with caspase-1 is paramount for the development of novel anti-inflammatory agents.

The Molecular Mechanism of Ac-YVAD-CHO Inhibition

The inhibitory activity of Ac-YVAD-CHO is conferred by its peptide sequence, which mimics the natural substrate of caspase-1, and its C-terminal aldehyde "warhead."[10][11] The interaction with the enzyme is a two-step process, characteristic of many slow-binding inhibitors.[12][13]

  • Initial Non-Covalent Binding: The inhibitor first rapidly binds to the active site of caspase-1 to form an initial, non-covalent enzyme-inhibitor complex (EI). This initial binding is governed by the dissociation constant, Ki.[4][14]

  • Reversible Covalent Adduct Formation: Following the initial binding, the aldehyde group of Ac-YVAD-CHO undergoes a nucleophilic attack by the active site cysteine residue of caspase-1. This results in the formation of a reversible thiohemiacetal adduct (EI).[6][10][15] This isomerization step is typically slower than the initial binding event and is characterized by the forward (kon or k3) and reverse (koff or k4) rate constants.[10][15] The overall inhibition constant, Ki, reflects the equilibrium of both steps.[4][10][14]

This two-step mechanism is a hallmark of time-dependent inhibition, where the degree of inhibition increases over time as the equilibrium between the free enzyme and the covalently bound complex is established.[12][13]

Visualizing the Inhibition Pathway

The following diagram illustrates the two-step reversible covalent inhibition mechanism of caspase-1 by Ac-YVAD-CHO.

Inhibition_Mechanism E Free Caspase-1 (E) EI Non-covalent Complex (EI) E->EI k_on I Ac-YVAD-CHO (I) EI->E k_off EI_star Thiohemiacetal Adduct (EI*) EI->EI_star k_3 EI_star->EI k_4

Caption: Two-step reversible covalent inhibition of caspase-1 by Ac-YVAD-CHO.

Experimental Design for Kinetic Characterization

A thorough understanding of the binding kinetics of Ac-YVAD-CHO requires a well-designed experimental strategy. The primary goal is to determine the key kinetic parameters: Ki, kon, koff, and Ki*.

Enzyme Inhibition Assays: The Workhorse of Kinetic Analysis

Enzyme inhibition assays are fundamental for studying inhibitor kinetics. For caspase-1, these assays typically employ a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage. A commonly used substrate is Ac-YVAD-pNA (acetyl-Tyr-Val-Ala-Asp p-nitroanilide), which releases the yellow chromophore p-nitroaniline upon cleavage by caspase-1.[16]

This protocol is designed to be a self-validating system, with controls to ensure data integrity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., HEPES buffer containing DTT and salts). The inclusion of a reducing agent like DTT is crucial to maintain the active site cysteine in its reduced state.[17][18]

    • Recombinant Caspase-1: Reconstitute and dilute active recombinant human caspase-1 to the desired working concentration in assay buffer. The final enzyme concentration should be in the linear range of the assay.

    • Substrate (Ac-YVAD-pNA): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.[16][17] The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibition.

    • Inhibitor (Ac-YVAD-CHO): Prepare a serial dilution of Ac-YVAD-CHO in assay buffer.

  • Assay Procedure (96-well plate format):

    • Controls:

      • No Enzyme Control: Assay buffer + substrate (to measure substrate auto-hydrolysis).

      • No Inhibitor Control: Caspase-1 + substrate (to measure uninhibited enzyme activity).

      • No Substrate Control: Caspase-1 + inhibitor (to control for any background signal from the inhibitor).

    • Experimental Wells: Add varying concentrations of Ac-YVAD-CHO to the wells.

    • Pre-incubation: Add caspase-1 to all wells (except the "No Enzyme Control") and pre-incubate with the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes). This is a critical step for slow-binding inhibitors to allow the E-I complex to reach equilibrium.[19]

    • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

    • Data Acquisition: Measure the absorbance at 405 nm at regular intervals using a microplate reader.[16][18]

  • Data Analysis:

    • Plot the absorbance versus time to obtain reaction progress curves.

    • Calculate the initial velocity (V0) for each inhibitor concentration and pre-incubation time from the linear portion of the progress curves.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value for each pre-incubation time.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for a typical enzyme inhibition assay.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Buffer Assay Buffer Controls Set up Controls Buffer->Controls Enzyme Caspase-1 Enzyme->Controls Substrate Ac-YVAD-pNA Substrate->Controls Inhibitor Ac-YVAD-CHO (Serial Dilution) Preincubation Pre-incubate Enzyme + Inhibitor (Varying Times) Inhibitor->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Measurement Measure Absorbance (405 nm) over Time Initiation->Measurement ProgressCurves Plot Progress Curves Measurement->ProgressCurves InitialVelocity Calculate Initial Velocities (V0) ProgressCurves->InitialVelocity IC50 Determine Time-Dependent IC50 InitialVelocity->IC50 Kinetics Calculate Kinetic Parameters (Ki, kon, koff, Ki*) IC50->Kinetics

Caption: Workflow for a caspase-1 enzyme inhibition assay.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

Surface Plasmon Resonance (SPR) is a powerful biophysical technique that allows for the real-time, label-free monitoring of molecular interactions.[20][21][22] In an SPR experiment, one molecule (the ligand, typically the enzyme) is immobilized on a sensor chip, and the other molecule (the analyte, the inhibitor) is flowed over the surface. The binding and dissociation events are detected as changes in the refractive index at the sensor surface, generating a sensorgram.[20][23]

  • Direct Measurement of kon and koff: SPR directly measures the association and dissociation rate constants, providing a more detailed picture of the binding kinetics than steady-state enzyme assays.[20]

  • Determination of KD: The equilibrium dissociation constant (KD) can be calculated from the ratio of koff/kon.

  • Mechanism Elucidation: The shape of the sensorgram can provide insights into the binding mechanism, such as whether it is a simple 1:1 interaction or a more complex process.

  • Immobilization Strategy: The enzyme (caspase-1) must be immobilized on the sensor chip in a way that preserves its activity and does not sterically hinder inhibitor binding.

  • Analyte Concentration Series: A range of inhibitor concentrations should be tested to obtain reliable kinetic data.

  • Data Fitting: The resulting sensorgrams are fitted to appropriate kinetic models (e.g., a 1:1 binding model or a two-state reaction model for slow-binding inhibitors) to extract the rate constants.[22]

Data Interpretation and Calculation of Kinetic Parameters

The data generated from enzyme inhibition assays and SPR experiments must be carefully analyzed to determine the key kinetic parameters that describe the interaction between Ac-YVAD-CHO and caspase-1.

Analysis of Time-Dependent IC50 Data

For slow-binding inhibitors like Ac-YVAD-CHO, the IC50 value will decrease with increasing pre-incubation time as the system approaches equilibrium.[14] This time-dependency can be used to calculate the kinetic constants.

  • Determining Ki: The IC50 value obtained with no pre-incubation (or a very short pre-incubation) approximates the Ki for the initial non-covalent binding step.[14] The Cheng-Prusoff equation can be used to convert IC50 to Ki, especially for competitive inhibitors.[24]

  • Determining Ki : The IC50 value at equilibrium (i.e., after a long pre-incubation time) represents the overall inhibition constant, Ki.[14]

  • Determining kon and koff: More complex mathematical models are required to fit the time-dependent IC50 data and extract the individual rate constants for the isomerization step.[4][14]

Global Fitting of SPR Data

The most accurate kinetic parameters from SPR are obtained by globally fitting the sensorgrams from multiple analyte concentrations to a suitable binding model.[22] This simultaneous analysis ensures that the derived rate constants are consistent across the entire dataset.

Summary of Kinetic Parameters

The following table summarizes the key kinetic parameters for Ac-YVAD-CHO and their significance.

ParameterDescriptionHow to DetermineSignificance
Ki Dissociation constant of the initial non-covalent EI complex.Time-dependent IC50 (t=0), SPRReflects the initial recognition and binding affinity.
kon (k3) Association rate constant for the formation of the covalent adduct.Time-dependent IC50 analysis, SPRDescribes how quickly the covalent bond is formed.
koff (k4) Dissociation rate constant for the reversal of the covalent adduct.Time-dependent IC50 analysis, SPRIndicates the stability of the covalent complex and the residence time of the inhibitor.
Ki* Overall inhibition constant, reflecting the equilibrium of both binding steps.Time-dependent IC50 (t=∞)Represents the overall potency of the inhibitor at equilibrium.
KD Equilibrium dissociation constant.SPR (koff/kon)A measure of the overall binding affinity.

Conclusion and Future Directions

Ac-YVAD-CHO serves as a valuable tool for studying the role of caspase-1 in cellular processes and as a model for the development of novel reversible covalent inhibitors. A thorough understanding of its binding kinetics is essential for its effective use in research and for guiding the design of next-generation therapeutics. The experimental strategies and data analysis methods outlined in this guide provide a robust framework for characterizing the interaction of Ac-YVAD-CHO and other slow-binding inhibitors with their enzyme targets.

Future research in this area will likely focus on the development of inhibitors with optimized kinetic profiles, such as slower off-rates for prolonged target engagement and improved selectivity to minimize off-target effects. Advanced biophysical techniques, in conjunction with traditional enzyme kinetics, will continue to be instrumental in achieving these goals and advancing the field of reversible covalent drug discovery.

References

  • Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11267-11287. Available at: [Link]

  • Gavrilenko, M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Molecular Biology, 59(1). Available at: [Link]

  • Mader, L., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]

  • Mader, L., & Keillor, J. W. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. Available at: [Link]

  • Li, Z., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry, 10, 893593. Available at: [Link]

  • Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. National Library of Medicine. Available at: [Link]

  • Cook, P. F., & Cleland, W. W. (1981). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. Biochemistry, 20(7), 1805-1816. Available at: [Link]

  • Wagner, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. Available at: [Link]

  • Mader, L., & Keillor, J. W. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2021). (A) Putative chemical mechanisms of reversible covalent inhibition of a... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Gavrilenko, M., et al. (2025). (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. ResearchGate. Available at: [Link]

  • Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 26(2), 150-154. Available at: [Link]

  • Reaction Biology. (2023). Enhancing Reversible Covalent Drug Design. Available at: [Link]

  • Copeland, R. A. (2016). 6: Slow Binding Inhibitors. Basicmedical Key. Available at: [Link]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. Available at: [Link]

  • Wagner, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Semantic Scholar. Available at: [Link]

  • Boost, K., et al. (2007). Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. Intensive Care Medicine, 33(5), 896-902. Available at: [Link]

  • Wang, Y., et al. (2021). Surface Plasmon Resonance for Protease Detection by Integration of Homogeneous Reaction. MDPI. Available at: [Link]

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  • Wang, R., et al. (2020). Surface Plasmon Resonance Methodology for Interaction Kinetics of Biomolecules. Chinese Journal of Chemistry, 38(5), 481-490. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Biology, 627, 1-38. Available at: [Link]

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  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

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Pathway Analysis of Inflammasome Activation Using Caspase-1 Inhibitor I: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise delineation of inflammasome signaling pathways is a critical bottleneck in the development of targeted immunotherapeutics. Inflammasomes dictate the release of highly potent pro-inflammatory cytokines and govern pyroptosis, an inflammatory form of programmed cell death. This technical guide provides an authoritative, self-validating framework for interrogating the canonical inflammasome pathway using Caspase-1 Inhibitor I (Ac-YVAD-CHO) . By combining rigorous pharmacological inhibition with orthogonal downstream readouts, researchers can definitively isolate Caspase-1-dependent mechanisms from confounding apoptotic or non-canonical cell death pathways.

The Inflammasome and Caspase-1 Axis

Inflammasomes are multimeric, mega-Dalton protein complexes that serve as the primary intracellular sensors for the host innate immune system[1]. Assembly of the canonical inflammasome (e.g., NLRP3) is typically a two-step process initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs)[2].

Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC, which subsequently recruits pro-caspase-1. This proximity induces the auto-proteolytic cleavage of pro-caspase-1 into its catalytically active heterodimeric form (p20/p10)[1],[2]. Active Caspase-1 serves as the central executioner of the pathway, performing two critical functions:

  • Cytokine Maturation: Cleavage of pro-IL-1β and pro-IL-18 into their bioactive, secreted forms[3].

  • Pyroptosis Execution: Cleavage of Gasdermin D (GSDMD) to release its N-terminal domain (GSDMD-N), which oligomerizes to form pores in the plasma membrane, driving inflammatory cell death[1],[3].

Inflammasome PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 Receptor PAMPs->TLR4 NFkB NF-κB Transcription TLR4->NFkB Signal 1 (Priming) NLRP3 NLRP3 Inflammasome Assembly NFkB->NLRP3 Upregulation ProIL1b Pro-IL-1β / Pro-IL-18 NFkB->ProIL1b Nigericin Nigericin / ATP (K+ Efflux) Nigericin->NLRP3 Signal 2 (Activation) ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage Casp1->ProIL1b GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Inhibitor Ac-YVAD-CHO (this compound) Inhibitor->Casp1 Competitive Inhibition MatIL1b Mature IL-1β / IL-18 (Inflammation) ProIL1b->MatIL1b Maturation GSDMDN GSDMD-N Pores (Pyroptosis) GSDMD->GSDMDN Cleavage

Canonical NLRP3 Inflammasome Pathway and Ac-YVAD-CHO Inhibition Mechanism.

Pharmacodynamics of this compound (Ac-YVAD-CHO)

To accurately map this pathway, researchers must isolate Caspase-1 activity from the broader caspase cascade. This compound (Ac-YVAD-CHO; CAS 143313-51-3) is a modified tetrapeptide that acts as a potent, reversible, and competitive inhibitor of Interleukin-1β Converting Enzyme (ICE / Caspase-1)[4],.

Causality in Inhibitor Selection: Why use Ac-YVAD-CHO instead of a pan-caspase inhibitor like Z-VAD-FMK? Pan-caspase inhibitors block apoptosis, pyroptosis, and secondary necrosis indiscriminately. Ac-YVAD-CHO specifically mimics the W-E-H-D consensus motif naturally recognized by Caspase-1[3]. Because it exhibits a massive selectivity window against apoptotic caspases (Caspase-3, -6, -7), any reduction in cell death or cytokine release observed upon its application can be definitively attributed to the canonical inflammasome pathway[4],[5].

Table 1: Quantitative Benchmarks for Caspase-1 Inhibition Assays
ParameterValue / RangeBiological SignificanceReference
Target Affinity (Ki) 0.2 nM – 0.76 nMHighly potent, reversible competitive inhibition of human recombinant Caspase-1.[4],
Working Concentration 5 µM – 50 µMEnsures complete intracellular penetrance and target saturation in cell homogenates and live cell assays.[4],[6]
Caspase-4/5 Cross-reactivity (Ki) 163 nM – 970 nMProvides a sufficient therapeutic window to distinguish canonical Caspase-1 from non-canonical inflammatory caspases.[4]
Apoptotic Caspase Cross-reactivity (Ki) > 10,000 nMAllows definitive differentiation between pyroptosis and apoptosis (Caspase-2, 3, 6, 7).[4],[5]

Self-Validating Experimental Protocols

A robust pathway analysis requires a self-validating experimental design. The following workflow utilizes Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells, employing a strict chronological sequence to prevent off-target transcriptional artifacts.

Workflow Step1 1. Cell Seeding (BMDMs/THP-1) Step2 2. Priming LPS (3-4h) Step1->Step2 Step3 3. Inhibition Ac-YVAD-CHO (1h) Step2->Step3 Step4 4. Activation Nigericin (45m-2h) Step3->Step4 Split Step4->Split Readout1 Supernatant Analysis IL-1β ELISA / LDH Split->Readout1 Secretome Readout2 Lysate Analysis GSDMD-N Western Blot Split->Readout2 Proteome Readout3 Caspase-Glo 1 Luminescence Assay Split->Readout3 Activity

Step-by-Step Experimental Workflow for Inflammasome Pathway Analysis.
Protocol 1: Two-Step Activation and Inhibition

Causality in Timing: Inducing the NLRP3 inflammasome is a two-step process[2]. Ac-YVAD-CHO must be introduced after the priming step but before the activation step. Adding it prior to priming risks confounding the data, as any observed reduction in IL-1β could be misattributed to off-target suppression of NF-κB transcription rather than direct enzymatic inhibition of Caspase-1.

  • Cell Seeding: Plate differentiated BMDMs at

    
     cells/well in 12-well plates. Allow to adhere overnight[1].
    
  • Signal 1 (Priming): Replace media and stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 3–4 hours. This activates TLR4-mediated NF-κB signaling to upregulate NLRP3 and pro-IL-1β[2].

  • Targeted Inhibition: Add Ac-YVAD-CHO to the culture media at a final concentration of 10 µM – 20 µM. Incubate for 45–60 minutes. Self-Validation Control: Maintain parallel wells treated with an equivalent volume of DMSO (Vehicle) and Z-VAD-FMK (Pan-caspase inhibitor).

  • Signal 2 (Activation): Introduce 5 µM Nigericin (a potassium ionophore) or 5 mM ATP for 45 minutes to 2 hours to trigger NLRP3 oligomerization[6],[2].

Protocol 2: Downstream Pathway Validation

To definitively prove pathway modulation, orthogonal readouts must be captured.

A. Bioluminescent Caspase-1 Activity Assay (Caspase-Glo 1) Western blotting for active Caspase-1 (p20) is notoriously difficult due to low intracellular abundance and rapid degradation[7]. A homogeneous bioluminescent assay utilizing the Z-WEHD-aminoluciferin substrate provides a highly sensitive, quantitative alternative[8].

  • Transfer 100 µL of cell culture medium or cell lysate to a white-walled 96-well plate[8].

  • Add 100 µL of Caspase-Glo 1 Reagent (containing the substrate and thermostable luciferase)[7],[8].

  • Incubate at room temperature for 1 hour.

  • Measure luminescence. Validation: The luminescent signal in the Ac-YVAD-CHO pre-treated wells should be reduced to near-baseline, confirming that the substrate cleavage in vehicle wells was strictly driven by Caspase-1 and not cross-reacting apoptotic proteases[5].

B. Proteomic Analysis (Western Blotting)

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for GSDMD. Interpretation: Successful inflammasome activation yields a 30 kDa GSDMD-N fragment[1]. Ac-YVAD-CHO treatment should completely abrogate the appearance of this band, proving that pyroptotic pore formation is Caspase-1 dependent.

C. Secretome Analysis (ELISA & LDH)

  • Collect supernatants and centrifuge to remove cellular debris.

  • Perform ELISA for mature IL-1β and a parallel colorimetric assay for Lactate Dehydrogenase (LDH) release[1],[5].

Data Interpretation & Troubleshooting

The inclusion of parallel LDH and IL-1β assays creates a self-correcting diagnostic matrix:

  • High IL-1β + High LDH (Vehicle): Successful canonical pyroptosis[1].

  • Low IL-1β + Low LDH (Ac-YVAD-CHO treated): Successful inhibition of the canonical Caspase-1 pathway.

  • Low IL-1β + High LDH (Ac-YVAD-CHO treated): If the inhibitor blocks cytokine maturation but the cell still ruptures (high LDH), it indicates the cell is bypassing Caspase-1 and undergoing a different form of lytic death, such as MLKL-driven necroptosis or Caspase-11-driven non-canonical pyroptosis[1],[3].

  • High IL-1β + Low LDH: Suggests extracellular processing of pro-IL-1β by alternative proteases (e.g., neutrophil elastase) without actual pyroptotic membrane rupture[5].

By strictly adhering to this framework, researchers can ensure their pathway analyses are robust, reproducible, and mechanistically sound.

References

  • Cayman Chemical. "Ac-YVAD-CHO (CAS 143313-51-3)".
  • Sigma-Aldrich. "this compound".
  • NIH PMC. "A comprehensive guide for studying inflammasome activation and cell death".
  • Promega Connections. "Inflammasome Research: A Tool to Aid Progress".
  • Promega Corporation. "Easier Detection of Inflammasome Activation".
  • DergiPark. "Caspase-1: Past and Future of this Major Player in Cell Death and Inflammation".
  • NIH PMC. "Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE)".
  • MDPI. "A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids".
  • Promega Corporation. "Caspase-Glo(R) 1 Inflammasome Assay TM456".

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difference between Caspase-1 Inhibitor I and pan-caspase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Precision Targeting in Cell Death & Inflammation Signaling [1]

Part 1: Executive Summary & Strategic Distinction[1][2]

In the investigation of cell death and inflammation, the choice between Caspase-1 Inhibitor I (Ac-YVAD-CHO) and pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) is not merely a matter of potency, but of defining the biological phenotype.[1]

  • This compound is a precision tool for dissecting the pyroptotic and inflammatory axis (NLRP3/Inflammasome).[1][2] It preserves apoptotic machinery, allowing researchers to isolate cytokine processing (IL-1

    
    , IL-18) from general cell death.[1][2]
    
  • Pan-Caspase Inhibitors are "system shutdowns" for proteolytic cascades.[2] They block apoptosis but, critically, can force cells into necroptosis —a highly immunogenic, rupture-based cell death—creating experimental artifacts if not controlled with RIPK1 inhibitors (e.g., Necrostatin-1).[1][2]

This guide delineates the chemical, mechanistic, and functional differences to ensure data integrity in high-stakes assays.

Part 2: Molecular Mechanics & Structural Biology[1][2]

The functional divergence of these inhibitors stems from two structural components: the Peptide Recognition Sequence (Specificity) and the Chemical Warhead (Reversibility/Toxicity).[1][2]

The Peptide Recognition Sequence

Caspases recognize specific tetrapeptide sequences.[2] Inhibitors mimic these substrates to occupy the active site.[2]

  • Ac-YVAD-CHO (this compound):

    • Sequence: Tyrosine-Valine-Alanine-Aspartic Acid (YVAD).[1][2][3]

    • Mechanism: This sequence mimics the cleavage site of pro-IL-1

      
      , the primary physiological substrate of Caspase-1.
      
    • Selectivity: Highly selective for Caspase-1 (

      
       nM) and the inflammatory Caspases -4 and -5.[1][2] It has negligible affinity for executioner Caspase-3 (
      
      
      
      nM) at physiological concentrations.[1][2]
  • Z-VAD-FMK / Q-VD-OPh (Pan-Caspase):

    • Sequence: Valine-Alanine-Aspartic Acid (VAD).[1][2]

    • Mechanism: A truncated, promiscuous sequence that fits the catalytic pocket of almost all caspases (Initiators 8, 9, 10; Executioners 3, 6, 7; Inflammatory 1, 4, 5).[2]

    • Selectivity: Broad-spectrum.[1][2][4] It does not distinguish between apoptotic and pyroptotic pathways.[2]

The Chemical Warhead (Binding Kinetics)[1][2]
FeatureAldehyde (-CHO)Fluoromethylketone (-FMK)Difluorophenoxy (-OPh)
Representative This compoundZ-VAD-FMKQ-VD-OPh
Binding Type Reversible Irreversible Irreversible
Mechanism Forms a hemiacetal with the active site cysteine.[1]Alkylates the active site cysteine (covalent).[1][2]Alkylates active site; better leaving group.
Stability Unstable in cell culture (>4-6h); susceptible to oxidation.[1][2]Stable; suitable for long-term assays.[1][2][3]Highly stable; non-toxic leaving group.[2]
Toxicity Low.[2]High: Metabolizes to fluoroacetate (poison).[1][2]Low: Best for in vivo use.[2][5]

Critical Insight: Never use Z-VAD-FMK for in vivo animal models if possible. The fluoroacetate byproduct is hepatotoxic.[2] Use Q-VD-OPh for animal studies as it crosses the blood-brain barrier and lacks the toxic byproduct.[1][5][6][7]

Part 3: Functional Divergence & Signaling Pathways[2]

The following diagram illustrates the critical "decision nodes" where these inhibitors act. Note the Necroptosis Shunt : when Pan-Caspase inhibitors block Caspase-8, they remove the "brake" on RIPK3, driving cells toward necrotic rupture.

CaspasePathways cluster_artifact The Necroptosis Artifact Stimulus Death Ligand / Stress Casp8 Caspase-8 (Initiator) Stimulus->Casp8 NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 (Inflammatory) NLRP3->Casp1 Casp3 Caspase-3/7 (Executioner) Casp8->Casp3 Cleavage RIPK RIPK1 / RIPK3 Complex Casp8->RIPK Inhibits Pyroptosis PYROPTOSIS (GSDMD Pore / IL-1β) Casp1->Pyroptosis GSDMD Cleavage Apoptosis APOPTOSIS (Non-Inflammatory) Casp3->Apoptosis Necroptosis NECROPTOSIS (Cell Rupture) RIPK->Necroptosis YVAD Ac-YVAD-CHO (Casp-1 Inhibitor I) YVAD->Casp1 Specific Block ZVAD Z-VAD-FMK (Pan-Caspase) ZVAD->Casp8 Blocks ZVAD->Casp1 Blocks ZVAD->Casp3 Blocks

Figure 1: Differential impact of inhibitors.[1][2][6][8][9][10] YVAD (Red) selectively blocks Pyroptosis.[1][2] Z-VAD (Blue) blocks Apoptosis and Pyroptosis but inadvertently triggers Necroptosis by inhibiting Caspase-8.[1][2]

Part 4: Comparative Technical Specifications

FeatureThis compound (Ac-YVAD-CHO)Pan-Caspase Inhibitor (Z-VAD-FMK)Pan-Caspase Inhibitor (Q-VD-OPh)
Primary Targets Caspase-1, 4, 5Caspase-1, 3, 7, 8, 9Caspase-1, 3, 7, 8, 9, 12

(Inhibition Constant)
Casp-1: ~0.76 nMCasp-3: >10,000 nMCasp-1: ~15 nMCasp-3: ~970 nMCasp-3: ~25-400 nM
Reversibility Reversible (Aldehyde)Irreversible (Methyl Ketone)Irreversible
Cell Permeability Moderate (Requires high conc.)[1]HighVery High (Crosses BBB)
Main Artifact Short half-life; requires re-dosing.[1][2]Induces Necroptosis (via RIPK3).[1][2]Reduced toxicity; less necroptosis induction.[2]
Recommended Use Inflammasome assays; IL-1

release studies.[1][2][11]
General apoptosis block (with controls).[1][2]In vivo models; long-term culture.[1][2]

Part 5: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, you must validate that your inhibitor is acting specifically.[2] This protocol outlines an Inflammasome Activation Assay using Ac-YVAD-CHO, with Z-VAD-FMK as a comparative control.[1]

Experimental Workflow

Protocol cluster_readouts Dual Readouts (Validation) Step1 1. Seed Cells (e.g., THP-1 / BMDM) Step2 2. Prime (LPS) 3-4 Hours Step1->Step2 Step3 3. ADD INHIBITOR (Pre-treat 30-60 min) Step2->Step3 Step4 4. Activate (ATP/Nigericin) 1-2 Hours Step3->Step4 Step5 5. Harvest Supernatant & Lysate Step4->Step5 ELISA ELISA: IL-1β (Specific to Casp-1) Step5->ELISA LDH LDH Release (Cell Death) Step5->LDH WB Western Blot: Cleaved Casp-3 vs GSDMD Step5->WB

Figure 2: Workflow for validating inhibitor specificity.

Detailed Methodology

Step 1: Priming (Signal 1)

  • Treat macrophages (e.g., THP-1 or BMDM) with LPS (100-500 ng/mL) for 3-4 hours.[1][2] This upregulates pro-IL-1

    
     and NLRP3.[1][2]
    

Step 2: Inhibitor Pre-treatment (Critical Step) [1][2]

  • Remove media and replace with fresh media containing inhibitors.[2]

  • Condition A (Vehicle): DMSO (<0.1%).[1][2]

  • Condition B (Specific): Ac-YVAD-CHO (10-50

    
    M).[1][2] Note: Higher concentrations (>100 
    
    
    
    M) lose specificity.[1][2]
  • Condition C (Pan): Z-VAD-FMK (20-50

    
    M).[1][2]
    
  • Condition D (Control for Artifact): Z-VAD-FMK + Necrostatin-1 (20

    
    M).[1][2]
    
  • Incubate for 30-60 minutes.

Step 3: Activation (Signal 2)

  • Add inflammasome activator (e.g., ATP 5mM or Nigericin 10

    
    M) for 45-60 minutes.[1][2]
    

Step 4: Analysis & Interpretation

  • ELISA (IL-1

    
    ): 
    
    • YVAD: Should show strong inhibition of IL-1

      
       release.
      
    • Z-VAD: Will also inhibit IL-1

      
       (as it hits Casp-1).[1][2]
      
  • LDH Assay (Cell Death/Pyroptosis):

    • YVAD: Should reduce LDH release (blocks Pyroptosis).[1][2]

    • Z-VAD:The Trap. If LDH remains high despite Z-VAD, the cells have shifted to Necroptosis .

    • Z-VAD + Nec-1: If LDH drops here but is high in Z-VAD alone, you have confirmed the necroptosis artifact.

Part 6: Troubleshooting & Artifacts

The "Zombie" Cell Phenomenon (Necroptosis)[1][2]
  • Observation: You treated cells with Z-VAD-FMK to stop apoptosis, but they still died. The morphology looks swollen (necrotic) rather than shrunken (apoptotic).[1][2]

  • Cause: Caspase-8 cleaves and inactivates RIPK1/RIPK3.[1][2] By inhibiting Caspase-8 with Z-VAD, you stabilized the RIPK1/3 complex, inducing necroptosis.

  • Solution: Always co-treat with Necrostatin-1 (RIPK1 inhibitor) or GSK'872 (RIPK3 inhibitor) when using pan-caspase inhibitors in macrophages or fibroblasts.[1][2]

Reversibility of YVAD-CHO
  • Observation: Long-term assays (>12 hours) show "breakthrough" Caspase-1 activity.[1][2]

  • Cause: The aldehyde group (-CHO) is reversible and can be oxidized or metabolized.[1][2]

  • Solution: For assays >6 hours, refresh the media with new inhibitor or switch to the irreversible version Ac-YVAD-CMK (though CMK is slightly less selective).[1][2]

Off-Target Cathepsin Inhibition[1]
  • Observation: Unexpected lysosomal effects.

  • Cause: High concentrations (>50

    
    M) of FMK inhibitors can cross-react with Cathepsins (cysteine proteases).[1][2]
    
  • Solution: Titrate Z-VAD-FMK carefully. Use Q-VD-OPh, which has higher specificity for caspases over cathepsins.[1]

References

  • Thornberry, N. A., et al. (1992).[1][2] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[2] Nature.[2] Link

  • Garcia-Calvo, M., et al. (1998).[1][2][3] Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry. Link

  • Vercammen, D., et al. (1998).[1][2] Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor.[12] Journal of Experimental Medicine. Link

  • Caserta, T. M., et al. (2003).[1][2] Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties.[4][6][7][13] Apoptosis.[2][4][6][9][14][15] Link

  • Miao, E. A., et al. (2011).[1][2] Caspase-1-induced pyroptosis is an innate immune effector mechanism against intracellular bacteria.[1] Nature Immunology.[2] Link

  • Wu, Y., et al. (2011).[1][2] zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway.[12] Cell Death & Differentiation.[2] Link

Sources

Methodological & Application

Application Note: Optimization of Caspase-1 Inhibitor I (Ac-YVAD-CHO) in THP-1 Macrophages

[1]

Abstract & Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, driving the maturation of pro-inflammatory cytokines IL-1

Caspase-11

This compound (Chemical Name: Ac-YVAD-CHO ; N-Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor.[1][2][3] While its

1

Critical Challenge: Using insufficient concentrations leads to partial inhibition and high variance, while excessive concentrations (>50

1

Chemical Identity & Mechanism

It is vital to verify the exact inhibitor being used, as nomenclature varies across vendors.

  • Common Name: this compound[1][2][4][5]

  • Chemical Structure: Ac-YVAD-CHO (Acetyl-Tyrosine-Valine-Alanine-Aspartate-Aldehyde)[1]

  • Mechanism: Reversible competitive inhibition. The aldehyde group forms a hemiacetal with the active site cysteine of Caspase-1.

  • Selectivity Profile:

    • Caspase-1:

      
       nM (High Potency)[1][2]
      
    • Caspase-4/5:

      
       nM (Moderate Cross-reactivity)[1]
      
    • Caspase-3/7:

      
       nM (Low Cross-reactivity)[1]
      
Biological Pathway (Graphviz Diagram)

The following diagram illustrates the signaling node where this compound acts within the NLRP3 inflammasome pathway.[1]

InflammasomePathwayLPSLPS (Priming)NFkBNF-κB SignalingLPS->NFkBProIL1bPro-IL-1β(Precursor)NFkB->ProIL1bTranscriptionNLRP3NLRP3Inflammasome AssemblyNFkB->NLRP3Up-regulationIL1bMature IL-1β(Release)ProIL1b->IL1bStimulusSignal 2(Nigericin/ATP)Stimulus->NLRP3ActivationProCasp1Pro-Caspase-1NLRP3->ProCasp1RecruitmentCasp1Active Caspase-1ProCasp1->Casp1CleavageCasp1->ProIL1bProcessingGSDMDGasdermin D(Pyroptosis)Casp1->GSDMDCleavageInhibitorAc-YVAD-CHO(Inhibitor I)Inhibitor->Casp1  BLOCKS  

Figure 1: Mechanism of Action.[1][3] Ac-YVAD-CHO blocks the catalytic activity of Active Caspase-1, preventing the processing of Pro-IL-1

1

Experimental Protocol: Dose Optimization

This protocol is designed to generate a dose-response curve to identify the IC50 specific to your experimental conditions (e.g., cell density, stimulus strength).[1]

Phase A: THP-1 Differentiation

THP-1 monocytes grow in suspension and must be differentiated into adherent macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).[1][6]

  • Seeding: Plate THP-1 cells at

    
     cells/mL in 24-well plates (500 
    
    
    L/well) or 96-well plates.
  • Differentiation: Add PMA to a final concentration of 50 ng/mL .

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    . Cells should become adherent and flattened.
    
  • Resting Phase (Critical): Remove PMA-containing media.[1] Wash 1x with warm PBS. Add fresh complete RPMI (without PMA).[1] Incubate for 24 hours .

    • Why? This allows the upregulation of PMA-induced genes (like PKC) to normalize, reducing background noise.[1]

Phase B: Priming & Inhibition

Note: Ac-YVAD-CHO is reversible.[1][2] It must be present during the activation step.

  • Priming: Replace media with fresh RPMI containing LPS (1

    
    g/mL) . Incubate for 3 hours .
    
    • Purpose: Induces expression of Pro-IL-1

      
       and NLRP3 (Signal 1).[1]
      
  • Inhibitor Preparation:

    • Reconstitute Ac-YVAD-CHO in high-grade DMSO to a stock of 10 mM or 20 mM .[1]

    • Prepare serial dilutions in serum-free RPMI to 10x the final target concentrations.

  • Inhibitor Addition:

    • Add Ac-YVAD-CHO to wells 60 minutes before the inflammasome activator (Signal 2).[1]

    • Recommended Concentration Range: 0 (Vehicle), 1, 5, 10, 20, 50, 100

      
      M.[1]
      
    • Control: DMSO Vehicle control (must match the highest DMSO % used, typically <0.5%).[1]

  • Activation (Signal 2):

    • Add Nigericin (10

      
      M)  or ATP (5 mM)  directly to the wells (do not wash out inhibitor).[1]
      
    • Incubate for 1 - 2 hours (Nigericin) or 30 - 60 mins (ATP).[1]

Phase C: Readout & Analysis
  • Supernatant Collection: Collect cell culture supernatant.[7][8][9] Centrifuge at 500xg for 5 mins to remove cell debris.

  • Assay:

    • Primary: Human IL-1

      
       ELISA (measures mature cytokine).[1]
      
    • Secondary: LDH Release Assay (measures pyroptosis/cell death).[1]

    • Tertiary (Optional): Western Blot for Caspase-1 p20 fragment (active form) in supernatant.

Data Analysis & Expected Results

Determining the Optimal Concentration

Plot the IL-1

1
Concentration (

M)
Expected Inhibition (%)Interpretation
0 - 1

M
< 10%Ineffective. Poor membrane permeability prevents active site saturation.
5 - 10

M
20 - 50%Sub-optimal. Often falls on the linear part of the curve; high variability.
20 - 40

M
70 - 90%Optimal Range. typically provides maximal specific inhibition.[1]
> 50

M
> 95%Risk Zone. Potential off-target effects on Caspase-4 or general toxicity.[1]

Application Scientist Insight:

"For most standard THP-1 inflammasome assays (LPS + Nigericin), 20


M  is the robust starting point.[1] If you observe >20% cell death in your 'Inhibitor Only' control, reduce to 10 

M. If inhibition is <50%, ensure you are adding the inhibitor before the activation signal (Nigericin), not just with LPS."[1]

Workflow Visualization

Workflowcluster_0Day 1-3: Preparationcluster_1Day 4: Experimentcluster_2AnalysisStep1Thaw THP-1 Cells(Suspension)Step2Differentiate with PMA(50 ng/mL, 48h)Step1->Step2Step3Rest Period(Fresh Media, No PMA, 24h)Step2->Step3Step4Priming: LPS (1 µg/mL)3 HoursStep5Inhibitor TreatmentAdd Ac-YVAD-CHO (10-50 µM)Incubate 60 minsStep4->Step5Step6Activation: Nigericin(Inhibitor remains present)1-2 HoursStep5->Step6Step7Harvest SupernatantStep6->Step7Step8ELISA (IL-1β)LDH AssayStep7->Step8

Figure 2: Step-by-step experimental workflow for Caspase-1 inhibition in THP-1 cells.

Troubleshooting & Expert Tips

  • Reversibility Warning: Since Ac-YVAD-CHO is reversible, do not wash the cells after the 60-minute inhibitor incubation. The inhibitor must be present in the media during the addition of Nigericin/ATP to effectively compete with the substrate.

  • Serum Effect: High serum concentrations (10% FBS) can sometimes bind peptide inhibitors, reducing efficacy.[1] If you see poor inhibition at 20

    
    M, try reducing FBS to 1-2% during the short activation phase (Signal 2), provided cell viability is maintained.[1]
    
  • Stock Storage: Aldehyde inhibitors are unstable in aqueous solution. Store stocks (10-20 mM) in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

  • Distinguishing Pyroptosis vs. Apoptosis: Caspase-1 inhibition should block pyroptosis (LDH release).[1] If cells still die but IL-1

    
     is reduced, check for Caspase-8 driven apoptosis, which Ac-YVAD-CHO does not inhibit at 20 
    
    
    M.[1]

References

  • Cayman Chemical. this compound (Ac-YVAD-CHO) Product Information. (Provides Ki values and selectivity data). Link

  • Merck Millipore. this compound - Calbiochem (Cat# 400010).[1] (Standard commercial source for this specific inhibitor).[1][10] Link[1]

  • MedChemExpress. Ac-YVAD-CHO Mechanism and IC50 data.Link[1]

  • SelleckChem. Caspase-1 Inhibitor Library and Selectivity Profiles.Link[1]

  • Schroder, K., et al. (2010).[1] The NLRP3 Inflammasome: A Sensor for Metabolic Danger? Science.[11] (Context for THP-1 inflammasome activation).[1][9][12][13] Link[1]

Optimized Protocol for Solubilization and Application of Ac-YVAD-CHO (Caspase-1 Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ac-YVAD-CHO (N-acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde) is a potent, reversible, and cell-permeable inhibitor of Caspase-1 (Interleukin-1


 Converting Enzyme, ICE).[1][2][3][4] It functions by binding to the active site of Caspase-1, thereby preventing the processing of pro-IL-1

and pro-IL-18 into their mature, active forms and inhibiting pyroptosis.[2]

The Critical Challenge: The aldehyde group (-CHO) at the C-terminus is essential for inhibitory potency but is chemically reactive and prone to oxidation or hydration if mishandled.[2] Furthermore, while the peptide backbone is hydrophilic, the molecule requires organic solvents like Dimethyl Sulfoxide (DMSO) for initial high-concentration solubilization to ensure stability before aqueous dilution.[2]

This protocol details the precise method for dissolving Ac-YVAD-CHO to preserve its bioactivity, minimize DMSO cytotoxicity in cell culture, and ensure reproducible experimental data.[2]

Physicochemical Properties & Solubility Data[1][2][5][6][7]

ParameterSpecification
Sequence Ac-Tyr-Val-Ala-Asp-CHO
Molecular Weight 492.5 g/mol
Formula C

H

N

O

Appearance White to off-white lyophilized powder
Solubility (DMSO) ~30 mg/mL (approx. 60 mM)
Solubility (Aqueous) ~5 mg/mL (in PBS pH 7.[2]2) - Not recommended for stock storage
Selectivity High affinity for Caspase-1 (


0.76 nM); lower affinity for Caspase-4/5

Critical Considerations (The "Why" Behind the Steps)

DMSO Toxicity Management

Most mammalian cells exhibit cytotoxicity at DMSO concentrations >0.1% - 0.5% (v/v).[2]

  • Rule of Thumb: The final concentration of DMSO in the culture well should never exceed 0.1% for sensitive primary cells or 0.5% for robust immortalized lines (e.g., THP-1, HeLa).[2]

  • Implication: You must prepare a Stock Solution concentrated enough (e.g., 10-20 mM) to allow for a

    
     1:1000 dilution step.[2]
    
Stability of the Aldehyde Group

The C-terminal aldehyde is reversible but unstable in aqueous solution over long periods.

  • Hydrolysis Risk: In water, the aldehyde can form a hydrate (gem-diol), reducing reactivity.[2]

  • Oxidation Risk: Exposure to air can oxidize the aldehyde to a carboxylic acid, rendering the inhibitor inactive.[2]

  • Protocol Adjustment: Always store stock solutions in anhydrous DMSO at -80°C and avoid repeated freeze-thaw cycles.

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare a 10 mM stock solution in anhydrous DMSO.

Materials
  • Ac-YVAD-CHO lyophilized powder (e.g., 5 mg vial).[2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade,

    
    99.9%).[2]
    
  • Vortex mixer.[2]

  • Sterile amber microcentrifuge tubes (0.5 mL or 1.5 mL).

Step-by-Step Procedure
  • Equilibration: Allow the vial of Ac-YVAD-CHO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[2]

  • Calculation: Determine the volume of DMSO required.

    
    
    
    • Example: For 5 mg of Ac-YVAD-CHO at 10 mM :

      
      [2]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex moderately for 30-60 seconds. The solution should be clear and colorless. If particles persist, sonicate briefly (10-15 seconds) in a water bath sonicator.

  • Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 20-50

    
    L) into sterile amber tubes.
    
    • Rationale: Amber tubes protect from light; small aliquots prevent freeze-thaw degradation.[2]

  • Storage: Store aliquots at -80°C . Stable for 6 months.

Protocol: Application in Cell Culture[8][9]

Objective: Treat cells with Ac-YVAD-CHO at a final concentration of 10-50


M while maintaining DMSO < 0.5%.
Experimental Workflow Diagram

G Powder Lyophilized Ac-YVAD-CHO Stock Stock Solution (10-20 mM) Store -80°C Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (Optional 10x) Stock->Intermediate 1:10 Dilution (If needed) Culture Cell Culture Well (Final: 10-50 µM) Stock->Culture Direct addition (If vol > 1µL) Media Culture Media (Pre-warmed) Media->Culture Intermediate->Culture Add to cells

Figure 1: Workflow for the solubilization and dilution of Ac-YVAD-CHO to ensure minimal DMSO shock to cells.

Dilution Table (for 10 mM Stock)
Desired Final Conc.Volume of 10 mM StockVolume of MediaDilution FactorFinal DMSO %
10

M
1

L
999

L
1:10000.1% (Safe)
20

M
2

L
998

L
1:5000.2% (Safe)
50

M
5

L
995

L
1:2000.5% (Limit)
100

M
10

L
990

L
1:1001.0% (Toxic*)

*Note: If 100


M is required, prepare a 20 mM or 50 mM stock solution to keep DMSO volume low.[2]
Procedure
  • Preparation: Thaw one aliquot of 10 mM Stock on ice.

  • Pre-incubation: Add the inhibitor to the cell culture media 1-2 hours prior to the induction of the inflammasome (e.g., before adding LPS or Nigericin).[2]

    • Rationale: Ac-YVAD-CHO is a reversible inhibitor; pre-incubation ensures the active site of Caspase-1 is occupied before the enzyme is activated.[2]

  • Mixing: Gently swirl the culture plate to ensure even distribution. Do not vortex cells.[2]

  • Control: Always include a Vehicle Control well containing the same volume of DMSO (e.g., 0.1%) without the inhibitor.[2]

Mechanism of Action

Understanding the pathway validates the experimental design.[2] Ac-YVAD-CHO mimics the substrate sequence (YVAD) of Caspase-1, acting as a competitive decoy.[2]

Mechanism Signal Inflammasome Signal (LPS, Nigericin, ATP) NLRP3 NLRP3 Inflammasome Assembly Signal->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-proteolysis ProIL1 Pro-IL-1β / Pro-IL-18 Casp1->ProIL1 Cleaves GSDMD GSDMD Cleavage (Pyroptosis) Casp1->GSDMD Cleaves Inhibitor Ac-YVAD-CHO (Inhibitor) Inhibitor->Casp1 Reversible Binding (Blocks Active Site) MatureIL Mature IL-1β / IL-18 (Inflammation) ProIL1->MatureIL

Figure 2: Mechanism of Caspase-1 inhibition by Ac-YVAD-CHO within the NLRP3 inflammasome pathway.[2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.[2]Vortex the stock before adding. Add stock to warm media dropwise while swirling.[2]
No Inhibition Observed Aldehyde oxidation or low dose.Use a fresh aliquot. Ensure pre-incubation time (1-2h). Verify stock concentration.
Cell Death in Controls DMSO toxicity.Lower final DMSO concentration to <0.1%. Check DMSO purity.
Yellowing of Stock Oxidation/Degradation.Discard stock. Prepare fresh from powder.

References

  • Cayman Chemical. Ac-YVAD-CHO Product Information & Solubility Data. Retrieved from [2]

  • MedChemExpress. Ac-YVAD-CHO (L-709049) Technical Data. Retrieved from

  • Thornberry, N. A., et al. (1992).[2][3][4] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes."[4] Nature, 356, 768-774.[2]

  • Garcia-Calvo, M., et al. (1998).[2] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.[2] [2]

  • TargetMol. Ac-YVAD-CHO Solubility and Preparation Guide. Retrieved from [2]

Sources

Technical Guide: Optimizing Pretreatment Kinetics for Caspase-1 Inhibitor I in LPS Models

[1]

Part 1: Executive Summary & Mechanistic Logic

The Compound Identity

This compound typically refers to Ac-YVAD-CHO (N-Acetyl-Tyr-Val-Ala-Asp-aldehyde).[1]

  • Mechanism: It acts as a reversible , competitive inhibitor of the Caspase-1 active site (p20/p10 tetramer).[1]

  • Selectivity: High specificity for Caspase-1 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     pM) and Caspase-4; significantly lower affinity for apoptotic Caspase-3 compared to pan-caspase inhibitors like Z-VAD-FMK.
    
  • Critical Constraint: Unlike fluoromethylketone (FMK) inhibitors which form covalent bonds, the aldehyde (CHO) group forms a reversible hemiacetal adduct.[1] Therefore, the inhibitor must be present in the medium at a constant equilibrium concentration during the activation event.

The "Intercalated" Pretreatment Strategy

In the standard "Two-Signal" LPS model (e.g., BMDMs or THP-1 cells), the timing of inhibitor addition is paramount.

  • Signal 1 (Priming): LPS upregulates NLRP3 and pro-IL-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (NF-
    
    
    B pathway).
  • Signal 2 (Activation): ATP or Nigericin induces K+ efflux, assembly of the ASC speck, and Caspase-1 activation.[1]

The Optimal Window: The inhibitor should NOT be added with LPS at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Intercalated Pretreatment
Permeability & Incubation Time

While Ac-YVAD-CHO is a peptide-aldehyde, its passive permeability is limited compared to esterified (OMe) or FMK variants.[1]

  • Minimum Incubation: 30 minutes is required to establish intracellular equilibrium.[1]

  • Optimal Incubation: 60 minutes prior to Signal 2 (Activation).[1]

  • Extended Incubation (>2 hours): Not recommended for reversible inhibitors without refreshing, as intracellular reduction/oxidation can alter potency.[1]

Part 2: Visualizing the Signaling & Workflow

The NLRP3 Inflammasome Pathway

This diagram illustrates where the inhibitor acts relative to the LPS priming and ATP activation signals.

NLRP3_PathwayLPSLPS (Signal 1)TLR4TLR4 ReceptorLPS->TLR4NFkBNF-κB TranslocationTLR4->NFkBProIL1bPro-IL-1β / NLRP3(Synthesis)NFkB->ProIL1b Priming (3-4h)AssemblyInflammasome Assembly(NLRP3 + ASC)ProIL1b->AssemblyAvailabilityInhibitorAc-YVAD-CHO(this compound)ActiveCasp1Active Caspase-1(Tetramer)Inhibitor->ActiveCasp1 Reversible Blockade(Ki = 200 pM)ATPATP/Nigericin(Signal 2)K_EffluxK+ EffluxATP->K_EffluxK_Efflux->AssemblyAssembly->ActiveCasp1 ActivationProCasp1Pro-Caspase-1ProCasp1->AssemblyMatureIL1bMature IL-1β(Secretion)ActiveCasp1->MatureIL1b ProcessingGSDMDGSDMD Cleavage(Pyroptosis)ActiveCasp1->GSDMD

Caption: Figure 1: Mechanism of Action. Ac-YVAD-CHO competitively inhibits Active Caspase-1 downstream of Inflammasome Assembly, preventing IL-1β maturation and GSDMD-mediated pyroptosis.

Experimental Timeline (The Intercalated Protocol)

Timelinecluster_0Phase 1: Primingcluster_1Phase 2: Pretreatmentcluster_2Phase 3: ActivationT0T=0hAdd LPST3T=3hPriming CompleteT0->T3 Upregulation of NLRP3AddInhT=3hADD INHIBITOR(Ac-YVAD-CHO)T3->AddInh Media Change (Optional)IncubateIncubate30-60 minAddInh->Incubate Permeability & BindingAddATPT=4hAdd ATPIncubate->AddATP Inhibitor present at T_actHarvestT=5hHarvest SupernatantAddATP->Harvest 30-60 min secretion

Caption: Figure 2: The Intercalated Protocol Timeline. Inhibitor is added 60 minutes prior to the secondary stimulus (ATP) to ensure peak intracellular concentration during complex assembly.[1]

Part 3: Detailed Protocol & Methodology

Materials Preparation
  • This compound (Ac-YVAD-CHO): Reconstitute in high-grade DMSO to a stock of 10-20 mM .[1] Store at -20°C. Avoid repeated freeze-thaw.

  • Working Concentration: 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M – 50 
    
    
    M. (Note: Because it is reversible and competes with high substrate levels, concentrations are higher than Ki values).
  • Cell Model: THP-1 Monocytes (differentiated with PMA) or Bone Marrow Derived Macrophages (BMDMs).[1]

Step-by-Step Protocol (THP-1 Model)

Step 1: Differentiation (Day 1-3)

  • Seed THP-1 cells at

    
     cells/mL in 24-well plates.
    
  • Differentiate with 100 nM PMA for 24 hours.

  • Rest cells in fresh media (without PMA) for 24 hours.

Step 2: LPS Priming (Day 4, T=0)

  • Replace media with fresh RPMI containing 100 ng/mL LPS .

  • Incubate at 37°C, 5% CO

    
     for 3 hours .
    
    • Checkpoint: This step builds the pool of Pro-IL-1

      
       and NLRP3.
      

Step 3: Inhibitor Pretreatment (The Critical Step, T=3h)

  • Prepare the inhibitor working solution in warm media (e.g., 20 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M Ac-YVAD-CHO).
    
  • Do not wash cells if possible, to maintain the autocrine factors released during priming, unless the media is yellow/acidic.[1] If washing, add fresh LPS (100 ng/mL) back into the inhibitor media to maintain the "primed" state.[1]

  • Add Ac-YVAD-CHO directly to the wells.[1]

  • Incubate for 60 minutes.

    • Why 60 min? Allows passive diffusion and equilibration with the cytosolic compartment. Shorter times (15 min) often result in incomplete inhibition due to poor permeability of the peptide-aldehyde.[1]

Step 4: Activation (T=4h)

  • Add 5 mM ATP (or 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M Nigericin) directly to the well containing the inhibitor.
    
    • Crucial: Do NOT wash out the inhibitor.[1] It must be present to compete with the substrate during the rapid activation phase.

  • Incubate for 30-45 minutes .

    • Note: Extended incubation with ATP (>1h) causes massive pyroptosis and release of LDH, which can confound results.[1]

Step 5: Analysis (T=4.5h)

  • Collect supernatant immediately.[1]

  • Assay for Mature IL-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      (ELISA or Western Blot p17 fragment) and LDH  (cell death).
    
Quantitative Reference: Incubation Time vs. Efficacy

The following table summarizes the impact of pretreatment time on IL-1


Pretreatment TimePermeability StatusInhibition EfficacyRisk Factors
0 min (Co-add) PoorLow (<30%)Inhibitor cannot compete with rapid activation kinetics.[1]
15 min PartialModerate (40-60%)High variability between wells.[1]
30-60 min Optimal High (>80%) Ideal balance of entry vs. stability.
>4 hours GoodDecreasingAldehyde oxidation; potential off-target effects.[1]

Part 4: Troubleshooting & Optimization

Reversibility Check

If you observe low inhibition, perform a "Washout Test":

  • Pretreat with Ac-YVAD-CHO for 1 hour.

  • Wash cells 3x with PBS.[1]

  • Add ATP.[1][2]

  • Result: If Caspase-1 activity is restored, the inhibitor is working correctly (reversible).[1] If activity remains blocked, you may be using an irreversible FMK variant or experiencing toxicity.[1]

Distinguishing Cell Death Modes

Caspase-1 inhibition blocks Pyroptosis .[1] However, if cells still die (LDH positive) but IL-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ApoptosisNecroptosis
  • Optimization: Titrate Ac-YVAD-CHO down to 10

    
    M to improve specificity for Caspase-1 over Caspase-8.
    

Part 5: References

  • Garcia-Calvo, M., et al. (1998).[1][3][4] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.[1]

  • Thornberry, N. A., & Lazebnik, Y. (1998).[1][3][4] "Caspases: enemies within."[1] Science, 281(5381), 1312-1316.[1] [1]

  • Merck/Calbiochem. "this compound - Product Information."[1] Merck Millipore.[1] [1]

  • Latz, E., et al. (2013).[1] "NLRP3 inflammasomes: key mediators of immunity and host defense."[1] Nature Reviews Immunology, 13, 397–411.[1]

  • BenchChem. "Optimizing Z-Yvad-fmk incubation time for maximum inhibition." BenchChem Protocols.

using Caspase-1 Inhibitor I in Western blot analysis of cleaved Caspase-1

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of Caspase-1 Inhibitor I in validating inflammasome activation and pyroptosis via Western blot analysis.

Introduction & Mechanistic Overview

Caspase-1 (Interleukin-1β Converting Enzyme, ICE) is the central executioner of the canonical inflammasome pathway. Upon sensing pathogenic or sterile danger signals, pattern recognition receptors (e.g., NLRP3, NLRC4) assemble the inflammasome complex, leading to the proximity-induced autoproteolytic cleavage of pro-caspase-1 (45 kDa) into its active catalytic subunits (p20 and p10)[1][2]. Active Caspase-1 subsequently cleaves pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD), triggering the inflammatory cell death program known as pyroptosis[2][3].

This compound (Ac-YVAD-CHO) is a potent, specific, and reversible peptide aldehyde inhibitor[4][5]. It functions as a competitive substrate analog that occupies the catalytic pocket of Caspase-1. In Western blot applications, utilizing Ac-YVAD-CHO is a gold-standard self-validating control. By pretreating cells with this inhibitor prior to inflammasome activation, researchers can definitively prove that the appearance of the p20 cleavage band is strictly dependent on Caspase-1 autoproteolysis, ruling out non-specific cleavage by other proteases[6][7].

Because pyroptosis results in the formation of GSDMD pores and eventual membrane rupture, the vast majority of active, cleaved Caspase-1 (p20) is secreted into the extracellular space[3]. Therefore, analyzing only the intracellular cell lysate will yield false-negative results. A robust methodology requires the parallel analysis of both cell lysates and concentrated cell culture supernatants[3][8].

Quantitative Properties of this compound

To ensure experimental reproducibility, the biochemical parameters of the inhibitor must be strictly controlled.

PropertySpecification / ValueCausality in Experimental Design
Chemical Name Ac-YVAD-CHO (N-Ac-Tyr-Val-Ala-Asp-CHO)Mimics the natural cleavage site of Caspase-1 substrates.
CAS Number 143313-51-3Unique identifier for sourcing high-purity reagents[4][9].
Molecular Weight 492.52 g/mol Required for accurate molarity calculations (e.g., 10 mM stock)[5][9].
Inhibitory Constant (

)
200 pM (for human recombinant)Highly potent; allows use at low working concentrations (10-20 µM) to avoid off-target effects[5][10].
Selectivity Caspase-1, -4, -5Specific to inflammatory caspases; does not inhibit apoptotic caspases (Caspase-3, -8, -9) at working doses[4][9].
Solubility Soluble in DMSO (≥5 mg/mL)Requires a vehicle-only (DMSO) control in all experimental setups[5].
Stability Stable for 6 months at -20°CAldehydes can oxidize; aliquot to avoid freeze-thaw degradation[10].

Pathway and Workflow Visualization

The following diagrams illustrate the mechanistic intervention of Ac-YVAD-CHO and the required sample processing workflow to capture the secreted p20 subunit.

InflammasomePathway Signal1 Signal 1 (LPS) Priming ProCasp Pro-Caspase-1 (p45) Signal1->ProCasp Upregulates Signal2 Signal 2 (ATP/Nigericin) Activation Inflammasome NLRP3 Inflammasome Assembly Signal2->Inflammasome Triggers ProCasp->Inflammasome Recruited to CleavedCasp Cleaved Caspase-1 (p20 + p10) Inflammasome->CleavedCasp Autoproteolysis Inhibitor This compound (Ac-YVAD-CHO) Inhibitor->CleavedCasp Blocks active site Substrates Pro-IL-1β & GSDMD CleavedCasp->Substrates Cleaves Pyroptosis Pyroptosis & p20 Secretion Substrates->Pyroptosis Induces

Fig 1. Mechanistic pathway of Inflammasome activation and targeted inhibition by Ac-YVAD-CHO.

ExperimentalWorkflow Culture Macrophage Culture (e.g., BMDMs) Prime LPS Priming (3-4 hours) Culture->Prime Inhibit Ac-YVAD-CHO Pretreatment (1 hr) Prime->Inhibit Activate ATP/Nigericin (45 mins) Inhibit->Activate Spin Centrifugation (Separate Cells/Media) Activate->Spin Lysate Cell Pellet (RIPA Lysis) Spin->Lysate Sup Supernatant (MeOH/CHCl3 Precip.) Spin->Sup WB_Lys WB: Pro-Casp-1 (p45) & Loading Control Lysate->WB_Lys WB_Sup WB: Cleaved Casp-1 (p20 subunit) Sup->WB_Sup

Fig 2. Step-by-step sample processing workflow for capturing intracellular and secreted Caspase-1.

Detailed Experimental Protocols

This protocol is optimized for primary Bone Marrow-Derived Macrophages (BMDMs) or differentiated THP-1 cells, utilizing a self-validating system to prove Caspase-1 specific cleavage[3][8].

Part A: Cell Priming and Inhibitor Treatment

Scientific Rationale: Ac-YVAD-CHO is a competitive, reversible inhibitor. It must be introduced after priming (so it does not interfere with NF-κB-mediated transcription of pro-caspase-1) but before the activation signal, ensuring the catalytic pocket is occupied prior to massive inflammasome assembly.

  • Seed Cells: Plate macrophages in 6-well plates at a density of

    
     cells/well in complete media. Allow them to adhere overnight.
    
  • Priming (Signal 1): Replace media with fresh media containing 1 µg/mL LPS (Lipopolysaccharide). Incubate for 3–4 hours at 37°C.

  • Inhibitor Pretreatment:

    • Prepare a 10 mM stock of this compound (Ac-YVAD-CHO) in anhydrous DMSO.

    • Add the inhibitor directly to the culture media to a final concentration of 10–20 µM.

    • Self-Validating Control: Add an equivalent volume of DMSO to the positive control wells.

    • Incubate for 45–60 minutes at 37°C.

  • Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells. Incubate for exactly 45 minutes. Prolonged incubation will result in secondary necrosis and degradation of the p20 subunit.

Part B: Sample Harvesting and Methanol-Chloroform Precipitation

Scientific Rationale: Because active p20 is rapidly secreted, direct lysis of the cell pellet will only show the disappearance of the p45 band, not the appearance of the p20 band. Methanol-chloroform precipitation removes salts and lipids from the culture media, concentrating the secreted proteins for SDS-PAGE[3].

  • Collection: Transfer the entire culture media (supernatant) from each well into labeled 1.5 mL microcentrifuge tubes.

  • Separation: Centrifuge at 400 × g for 5 minutes at 4°C to pellet any detached, pyroptotic cells. Transfer the cleared supernatant to a new tube. Keep the cell pellet in the original plate/tube.

  • Lysate Preparation: Wash the adherent cells and the pellet from step 2 with ice-cold PBS. Lyse in 150 µL RIPA buffer supplemented with protease inhibitors. Boil in 1x SDS loading buffer.

  • Supernatant Precipitation (per 500 µL of cleared supernatant):

    • Add 500 µL of Methanol and 125 µL of Chloroform. Vortex vigorously for 15 seconds.

    • Centrifuge at 16,000 × g for 5 minutes at 4°C.

    • Observation: A white protein disc will form at the interface between the upper aqueous phase and lower organic phase.

    • Carefully aspirate and discard the upper aqueous phase without disturbing the protein disc.

    • Add 500 µL of Methanol to wash the protein disc. Invert gently 3 times.

    • Centrifuge at 16,000 × g for 5 minutes at 4°C. The protein will form a pellet at the bottom.

    • Carefully aspirate all liquid. Air-dry the pellet for 5–10 minutes (do not over-dry).

    • Resuspend the pellet directly in 40 µL of 1x SDS-PAGE Sample Buffer. Boil at 95°C for 5 minutes.

Part C: Western Blotting Specifications

Scientific Rationale: The p20 subunit is small and can easily migrate off the gel if not monitored. Specialized antibodies that recognize the neo-epitope generated by cleavage (e.g., Asp297) provide the highest signal-to-noise ratio[11].

  • Electrophoresis: Load equal volumes of the precipitated supernatant samples onto a 12% or 15% SDS-PAGE gel. Run at 100V until the dye front reaches the bottom.

  • Transfer: Transfer to a 0.2 µm PVDF membrane (0.2 µm is critical to prevent the 20 kDa and 10 kDa subunits from blowing through the membrane).

  • Primary Antibody: Probe with a Caspase-1 specific antibody.

    • Recommendation: Use an antibody specific to the cleaved p20 subunit (e.g., Cleaved Caspase-1 (Asp297) Rabbit mAb)[11].

  • Expected Results & Validation:

    • LPS Only (Negative Control): Strong p45 band in lysate; no p20 band in supernatant.

    • LPS + ATP + DMSO (Positive Control): Decreased p45 in lysate; strong p20 band (~20 kDa) in supernatant[3].

    • LPS + ATP + Ac-YVAD-CHO: Strong p45 in lysate; complete ablation or significant reduction of the p20 band in the supernatant[6][12].

Troubleshooting & Data Interpretation

ObservationMechanistic CauseCorrective Action
No p20 band in Positive Control Secretion occurred, but precipitation failed OR cells were not properly primed.Verify LPS potency (check pro-IL-1β induction in lysate). Ensure exact ratios of Methanol/Chloroform were used[3].
p20 band persists despite Ac-YVAD-CHO Inhibitor concentration too low, or ATP incubation was too long, allowing inhibitor displacement.Increase Ac-YVAD-CHO to 20 µM. Ensure pretreatment is at least 45 mins. Reduce ATP exposure to 30 mins.
Multiple non-specific bands in Supernatant Serum proteins (BSA) in complete media distorting the gel run.Switch to Opti-MEM or serum-free media during the 45-minute ATP activation step to reduce background protein load.

References

  • Cell Press (STAR Protocols). "Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages." STAR Protocols. Available at:[Link]

  • NIH PubMed Central. "A comprehensive guide for studying inflammasome activation and cell death." Nature Protocols. Available at:[Link]

  • MDPI. "Caspase-1 Mediated Cleavage of BMP Type I Receptor Drives BMP2-Induced Differentiation of Bone Marrow Mesenchymal Stem Cells into Adipocytes." Cells. Available at:[Link]

  • NIH PubMed Central. "Caspase-1 Promotes Epstein-Barr Virus Replication by Targeting the Large Tegument Protein Deneddylase to the Nucleus of Productively Infected Cells." PLoS Pathogens. Available at:[Link]

  • ResearchGate. "Caspase-1 Mediated Cleavage of BMP Type I Receptor Drives BMP2-Induced Differentiation of Bone Marrow Mesenchymal Stem Cells into Adipocytes (PDF)." ResearchGate Publication. Available at:[Link]

Sources

Advanced Application Note: Optimizing IL-1β and IL-18 ELISA Accuracy using Ac-YVAD-CHO to Prevent Artifactual Cytokine Processing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Development Professionals Application: Inflammasome Biology, Cytokine Quantification, and Biomarker Discovery

The Challenge: Artifactual Cytokine Cleavage in Sample Preparation

A pervasive, yet rarely discussed, source of error in inflammasome research is the artifactual processing of cytokines during sample collection and preparation. Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are synthesized as biologically inactive precursors (pro-IL-1β, 31 kDa; pro-IL-18, 24 kDa). Upon inflammasome activation, Caspase-1 (Interleukin-1β Converting Enzyme, ICE) cleaves these precursors into their mature, secretable forms (17 kDa and 18 kDa, respectively)[1].

However, Caspase-1 retains its catalytic activity in cell culture supernatants and mild lysis buffers . If samples are harvested without immediate enzymatic quenching, residual Caspase-1 continues to cleave the accumulated pool of pro-cytokines during centrifugation, storage, and even during the ELISA incubation steps. This post-harvest cleavage artificially inflates the measured concentrations of mature cytokines, leading to false-positive efficacy readouts for upstream inflammasome inhibitors.

To establish a self-validating, highly accurate quantification system, sample preparation must incorporate Ac-YVAD-CHO , a potent and reversible Caspase-1 inhibitor, to "freeze" the enzymatic state of the sample at the exact moment of harvest[2].

Mechanistic Rationale for Ac-YVAD-CHO Selection

Ac-YVAD-CHO (N-acetyl-Tyr-Val-Ala-Asp-aldehyde) is a synthetic tetrapeptide that mimics the natural Caspase-1 cleavage site found in pro-IL-1β[3].

  • Mechanism of Action: The aldehyde (CHO) group forms a reversible thiohemiacetal complex with the catalytic cysteine residue in the active site of Caspase-1[4].

  • Potency & Specificity: It exhibits remarkable affinity, with a

    
     of 0.76 nM for human Caspase-1, while showing high selectivity over other caspases (e.g., Caspase-3, -6, -7 
    
    
    
    nM)[2][5].
  • Why Reversible? While irreversible inhibitors (like Ac-YVAD-CMK) covalently modify the enzyme, the reversible nature of Ac-YVAD-CHO is often preferred in downstream immunoassays. It avoids aggressive alkylation of off-target proteins in the lysate, which can occasionally mask structural epitopes required for ELISA capture antibodies.

Pathway Visualization

G ProIL1B pro-IL-1β (Inactive, 31 kDa) MatureIL1B Mature IL-1β (Active, 17 kDa) ProIL1B->MatureIL1B Cleavage Caspase1 Active Caspase-1 (ICE) Caspase1->ProIL1B Catalyzes Inhibitor Ac-YVAD-CHO (Reversible Inhibitor) Inhibitor->Caspase1 Blocks (Ki=0.76 nM) ELISA ELISA Detection (Artifact-Free) MatureIL1B->ELISA Quantified

Figure 1: Mechanism of Ac-YVAD-CHO preventing post-harvest pro-IL-1β cleavage for accurate ELISA.

Comparative Analysis of Caspase Inhibitors for Sample Prep

To justify the use of Ac-YVAD-CHO, we must compare it against other common inhibitors used in inflammasome workflows[1][3].

InhibitorPrimary TargetMechanismHuman

/

Optimal Use Case in Workflow
Ac-YVAD-CHO Caspase-1Reversible (Aldehyde)0.76 nMSample Prep / Lysis Buffer ; prevents artifactual cleavage without permanent protein alkylation.
Ac-YVAD-CMK Caspase-1Irreversible (Chloromethylketone)~1.0 nMIn vitro cell culture pre-treatment; permanent blockade of pyroptosis.
Z-VAD-FMK Pan-CaspaseIrreversible (Fluoromethylketone)BroadGeneral apoptosis inhibition; lacks specificity for inflammasome studies.
VX-765 Caspase-1/4Prodrug (Reversible)0.8 nMIn vivo dosing (requires intracellular conversion to active VRT-043198).

Standardized Protocol: Ac-YVAD-CHO Integration into ELISA Workflows

This protocol is designed as a self-validating system . It includes steps to ensure that the inhibitor itself does not interfere with the ELISA assay, and that the reduction in cytokine signal is definitively due to cleavage inhibition.

Phase 1: Reagent Preparation
  • Reconstitute Ac-YVAD-CHO: Dissolve lyophilized Ac-YVAD-CHO powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation[5].

  • Prepare Harvest Buffer: Supplement your standard ELISA sample diluent or cell lysis buffer (e.g., RIPA or NP-40 buffer) with Ac-YVAD-CHO to a final concentration of 10 µM to 20 µM immediately before use. Include standard protease inhibitor cocktails (e.g., PMSF, Aprotinin) to prevent non-specific degradation.

Phase 2: Cell Culture & Inflammasome Activation (Example: THP-1 Macrophages)
  • Priming: Seed THP-1 cells and differentiate with PMA. Prime cells with 1 µg/mL LPS for 3-4 hours to induce transcriptional upregulation of NLRP3 and pro-IL-1β[6].

  • Activation: Stimulate cells with 5 mM ATP or 10 µM Nigericin for 45–60 minutes to trigger NLRP3 inflammasome assembly and Caspase-1 activation.

Phase 3: Sample Harvesting (The Critical Step)

To prevent artifactual cleavage, speed and immediate inhibition are paramount.

  • Supernatant Collection: Aspirate the culture medium. Immediately spike the collected supernatant with the 10 mM Ac-YVAD-CHO stock to achieve a final concentration of 10 µM . Transfer to ice.

  • Cell Lysate Collection: Wash the adherent cells once with ice-cold PBS. Add the pre-chilled Harvest Buffer (containing 20 µM Ac-YVAD-CHO) directly to the wells. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 15 minutes.

  • Clarification: Centrifuge all samples at 10,000 x g for 10 minutes at 4°C. Transfer the clarified supernatants to fresh, pre-chilled tubes.

Phase 4: ELISA Execution and Self-Validation
  • Spike-and-Recovery Control (Crucial): To prove that Ac-YVAD-CHO does not sterically hinder the ELISA capture/detection antibodies, prepare your ELISA standard curve in two parallel sets:

    • Set A: Standard diluent only.

    • Set B: Standard diluent + 10 µM Ac-YVAD-CHO.

    • Validation Criterion: The optical density (OD) curves of Set A and Set B must overlap with an

      
      .
      
  • Cytokine Quantification: Run the clarified cell supernatants and lysates through the IL-1β or IL-18 ELISA according to the manufacturer's instructions.

  • Orthogonal Validation (Western Blot): Run an aliquot of the cell lysate on an SDS-PAGE gel and immunoblot for IL-1β.

    • Expected Result: You should observe a strong band at 31 kDa (pro-IL-1β) and minimal/no band at 17 kDa (mature IL-1β) in the lysate, proving that the Ac-YVAD-CHO successfully halted intracellular and post-lysis processing[6].

Troubleshooting & Expert Insights

  • Signal Masking: If ELISA signals are uniformly depressed across all samples (including controls) when using Ac-YVAD-CHO, verify the DMSO concentration in the final assay well. DMSO concentrations

    
     can denature capture antibodies. Ensure your 10 mM stock is diluted at least 1:500 (yielding 0.2% DMSO).
    
  • Incomplete Inhibition: Caspase-1 is highly active. If Western blots still show significant 17 kDa bands in the lysate despite inhibitor use, ensure the Ac-YVAD-CHO is added before physical scraping or lysis, as the mechanical stress of lysis rapidly accelerates enzyme-substrate mixing.

  • Cross-Reactivity: While Ac-YVAD-CHO is highly specific to Caspase-1 (

    
     = 0.76 nM), at concentrations exceeding 50 µM, it may begin to weakly inhibit Caspase-4 and Caspase-5[5]. Keep working concentrations between 5 µM and 20 µM to maintain strict Caspase-1 specificity.
    

References

  • A long way to go: caspase inhibitors in clinical use National Institutes of Health (PMC)[Link]

  • Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis Frontiers in Immunology[Link]

  • Measles Virus V Protein Inhibits NLRP3 Inflammasome-Mediated Interleukin-1β Secretion American Society for Microbiology (ASM)[Link]

  • Caspase Substrates and Inhibitors National Institutes of Health (PMC)[Link]

Sources

Application Note: In Vivo Administration Strategies for Caspase-1 Inhibitor I (Ac-YVAD) & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Selection & Pre-Formulation

Compound Identity & The "Inhibitor I" Paradox

In the context of in vivo research, "Caspase-1 Inhibitor I" nominally refers to Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde).[1][2] While highly specific, the aldehyde group renders it reversible and metabolically unstable, leading to poor pharmacokinetics (PK).

Critical Expert Insight: For robust in vivo efficacy, you must select the appropriate analog based on your study duration.

  • Ac-YVAD-CHO (Inhibitor I): Suitable only for acute, short-term studies (<1-2 hours) or continuous infusion.[1]

  • Ac-YVAD-CMK (Inhibitor II): The chloromethylketone (CMK) modification makes this irreversible.[1] It is the preferred standard for systemic mouse models (sepsis, organ injury) due to extended half-life.[1]

  • Z-WEHD-FMK (Caspase-1/5 Inhibitor): Fluoromethylketone (FMK) variant; highly potent, irreversible, and cell-permeable.[3] Often used interchangeably with YVAD-CMK in inflammasome studies.

Note: This guide focuses on the administration of the peptide class (YVAD/WEHD). For oral bioavailability, researchers should consider non-peptide prodrugs like VX-765 (Belnacasan), though its mechanism differs.[1]

Mechanism of Action

Caspase-1 is the effector enzyme of the inflammasome.[4][5][6] Its inhibition prevents the cleavage of Pro-IL-1


 and Pro-IL-18 into their active cytokine forms and blocks Gasdermin D-mediated pyroptosis.

Figure 1: Mechanism of Action.[1] Ac-YVAD-CMK covalently binds the active catalytic cysteine (Cys285) of Caspase-1, halting the inflammatory cascade.[1]

Part 2: Formulation Protocols

Peptide inhibitors are hydrophobic. Poor solubility is the #1 cause of experimental failure. Do not dissolve directly in aqueous buffer.

Vehicle Systems

Choose the vehicle based on the route of administration.[7]

Vehicle SystemCompositionSuitabilityNotes
Standard (Acute) 100% DMSO (Stock)

Dilute to <5% DMSO in PBS
IP, IV (Bolus)High precipitation risk if not used immediately.[1]
Enhanced (Recommended) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineIP, Sub-QStable suspension; improves bioavailability.[1]
CNS Optimized 0.5% - 1% DMSO in sterile aCSF (Artificial CSF)ICV, ITMust be pH balanced (7.4).[1]
Preparation Workflow (Standard DMSO/PBS)
  • Stock Solution: Dissolve 5 mg Ac-YVAD-CMK in 100

    
    L pure anhydrous DMSO. (Conc: 50 mg/mL). Aliquot and store at -80°C. Avoid freeze-thaw. 
    
  • Working Solution:

    • Calculate total volume needed.

    • Add calculated DMSO stock to a vortexing tube.

    • Slowly add warm (37°C) sterile PBS dropwise while vortexing.

    • Final Concentration: Target 0.5 – 1.0 mg/mL.

    • Visual Check: Solution should be clear or slightly opalescent. If cloudy/precipitated, sonicate for 10s.

Part 3: Administration Protocols

Protocol A: Systemic Administration (Intraperitoneal - IP)

Target Models: Sepsis (CLP/LPS), Acute Kidney Injury, Pancreatitis.[1]

Dosing Strategy:

  • Dose Range: 5 – 10 mg/kg (Ac-YVAD-CMK).[1]

  • Timing: Pre-treatment (-30 min) is ideal for proof-of-concept.[1] For therapeutic models, administer 1h post-injury.

Step-by-Step:

  • Weigh Mouse: Accurate weight is crucial. (e.g., 25g mouse).[1]

  • Calculate Volume: At 10 mg/kg, a 25g mouse requires 0.25 mg.

    • If working solution is 1 mg/mL, inject 250

      
      L .
      
  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Injection:

    • Tilt mouse head down (viscera slide cranially).[1]

    • Insert 27G needle into the lower right quadrant (avoiding cecum/bladder).[1]

    • Aspirate slightly to ensure no blood/urine.

    • Inject slowly.

  • Recovery: Return to cage; monitor for signs of peritonitis (hunching) distinct from the model.

Protocol B: Central Administration (Intracerebroventricular - ICV)

Target Models: Ischemic Stroke (MCAO), TBI, Neuroinflammation. Why ICV?[1] Peptide inhibitors do not cross the Blood-Brain Barrier (BBB) efficiently.

Dosing Strategy:

  • Dose: 300 – 400 ng per rat (adjust down for mouse: ~50-100 ng/mouse).[1]

  • Volume: Max 2

    
    L (mouse) or 5 
    
    
    
    L (rat).

Step-by-Step:

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).[1]

  • Stereotaxic Fixation: Fix head in stereotaxic frame; expose skull.

  • Coordinates (Mouse C57BL/6):

    • AP: -0.4 mm (posterior to Bregma)[1]

    • ML: +1.0 mm (lateral)[1]

    • DV: -2.3 mm (ventral from dura)[1]

  • Injection:

    • Drill burr hole.

    • Lower Hamilton syringe (33G needle).[1]

    • Infuse at 0.2

      
      L/min .
      
    • Wait 5 mins before retracting needle to prevent backflow.

  • Closure: Suture scalp; apply analgesic.

Part 4: Validation & Troubleshooting

Biomarker Readouts

How do you know the drug worked? Do not rely solely on survival.

ReadoutMethodExpected Outcome (Inhibitor Treated)
Active Caspase-1 Western BlotReduction in p20 subunit (cleaved form); Pro-caspase (p45) remains unchanged.[1]
IL-1

/ IL-18
ELISASignificant reduction in serum or tissue homogenate levels.[1]
Pyroptosis LDH AssayReduced LDH release in tissue supernatant.
GSDMD Western BlotReduced N-terminal Gasdermin-D fragment (GSDMD-N).[1]
Troubleshooting Guide

Figure 2: Troubleshooting logic for failed efficacy.

References

  • Wu, B., et al. (2021). "Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis."[1] BioMed Research International. Link

  • Friedlander, R. M., et al. (1997). "Inhibition of ICE slows ALS in mice." Nature. Link (Seminal work establishing ICV delivery of YVAD).

  • Li, P., et al. (1995). "Mice deficient in IL-1 beta-converting enzyme are defective in production of mature IL-1 beta and resistant to endotoxic shock."[1] Cell. Link (Foundational genetic validation).

  • Yang, X., et al. (2017). "The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction."[1] Journal of Cardiovascular Pharmacology and Therapeutics. Link (Comparison of YVAD vs VX-765).

  • MedChemExpress. "Z-WEHD-FMK Product & Solubility Guide." Link

Sources

flow cytometry staining protocols with Caspase-1 Inhibitor I treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Flow Cytometry Profiling of Pyroptosis Using Caspase-1 Inhibitor I (Ac-YVAD-CHO)

Executive Summary & Mechanistic Rationale

In the study of innate immunity and inflammatory cell death (pyroptosis), quantifying Caspase-1 activation is a critical analytical endpoint. Caspase-1 is the effector protease of the canonical inflammasome, responsible for cleaving pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD). To rigorously validate inflammasome-dependent pathways, researchers frequently employ This compound (Ac-YVAD-CHO) , a potent, cell-permeable, and reversible peptide aldehyde inhibitor with a


 of 200 pM for human recombinant Caspase-1[1].

When designing flow cytometry assays to measure this inhibition, a unique biochemical challenge arises: the most common flow cytometry readout for Caspase-1 is the FAM-FLICA™ assay (e.g., FAM-YVAD-FMK), which utilizes an irreversible, covalent fluoromethyl ketone (FMK) probe[2]. Because both the inhibitor (Ac-YVAD-CHO) and the detection probe (FAM-YVAD-FMK) target the same catalytic site, the assay operates on the principle of competitive exclusion. A self-validating experimental design must carefully sequence the addition of these reagents to prevent the irreversible FLICA probe from artificially displacing the reversible inhibitor over prolonged incubations.

Caspase1_Pathway LPS Signal 1 (e.g., LPS) TLR4 TLR4 / NF-κB LPS->TLR4 ProIL1b Pro-IL-1β & NLRP3 Upregulation TLR4->ProIL1b Inflammasome NLRP3 Inflammasome Assembly ProIL1b->Inflammasome Priming Nigericin Signal 2 (e.g., Nigericin) Nigericin->Inflammasome ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 GSDMD Gasdermin D Cleavage ActiveCasp1->GSDMD Inhibitor This compound (Ac-YVAD-CHO) Inhibitor->ActiveCasp1 Reversible Blockade (Ki = 200 pM) FLICA FAM-FLICA Probe (FAM-YVAD-FMK) FLICA->ActiveCasp1 Irreversible Binding (Fluorescent Readout) Pyroptosis Pore Formation (PI Uptake) GSDMD->Pyroptosis

Fig 1: Inflammasome activation pathway illustrating the competitive binding dynamics at the Caspase-1 active site.

Experimental Design Architecture

To establish a self-validating system, the protocol must isolate the specific effects of Caspase-1 from upstream signaling artifacts. The architecture relies on the following causality-driven choices:

  • Two-Step Inflammasome Activation : Macrophages require "Signal 1" (TLR priming via LPS) to transcribe pro-IL-1β and NLRP3, followed by "Signal 2" (e.g., Nigericin or ATP) to induce potassium efflux and assemble the inflammasome[3].

  • Inhibitor Pre-Incubation : this compound must be introduced after priming but 1 hour prior to Signal 2. This ensures the inhibitor is occupying the active site at the exact moment pro-caspase-1 undergoes proximity-induced auto-cleavage[4][5].

  • Orthogonal Readouts : Because Ac-YVAD-CHO competes with the FAM-FLICA probe, relying solely on FLICA fluorescence can yield ambiguous results if incubation times vary. Therefore, the assay must multiplex FAM-FLICA with a membrane impermeant viability dye like Propidium Iodide (PI) or 7-AAD [2][6]. True Caspase-1 inhibition will not only reduce the FAM-FLICA signal but causally prevent downstream GSDMD pore formation, thereby rescuing the cells from PI uptake.

Representative Data Signatures

The following table summarizes the expected quantitative flow cytometry profiles when executing this protocol on human THP-1 macrophages or murine Bone Marrow-Derived Macrophages (BMDMs).

Experimental ConditionFAM-FLICA+ (%)PI+ / 7-AAD+ (%)Biological Interpretation
Unstimulated Control < 2%< 5%Baseline viability; no spontaneous inflammasome activation.
LPS Priming Only < 5%< 5%Transcriptional upregulation achieved without complex assembly.
LPS + Nigericin (Vehicle) 45 - 60%50 - 65%Robust canonical inflammasome activation and subsequent pyroptosis.
LPS + Nig + Casp-1 Inhibitor I 5 - 15%10 - 20%Successful competitive blockade of Caspase-1, preventing GSDMD cleavage.

Step-by-Step Execution Protocol

Workflow Step1 1. LPS Priming (3-4 hrs) Step2 2. Ac-YVAD-CHO Pre-treatment (1 hr) Step1->Step2 Step3 3. Nigericin + FLICA Co-incubation (1 hr) Step2->Step3 Step4 4. Wash & PI/7-AAD Staining Step3->Step4 Step5 5. Flow Cytometry Acquisition Step4->Step5

Fig 2: Chronological workflow for multiplexed Caspase-1 inhibition and pyroptosis flow cytometry.

Phase A: Reagent Preparation
  • This compound (Ac-YVAD-CHO) : Reconstitute the lyophilized powder (MW = 492.52) in anhydrous DMSO to create a 10 mM stock solution[1][7]. Aliquot and store at -20°C to prevent freeze-thaw degradation[1].

  • FAM-FLICA Probe : Reconstitute the lyophilized FAM-YVAD-FMK reagent in 50 µL DMSO to form a 150X stock. Dilute 1:5 in sterile PBS immediately before use to create a 30X working solution[2].

Phase B: Cell Culture & Priming
  • Seed macrophages (e.g., PMA-differentiated THP-1 cells) at

    
     cells/mL in a 24-well plate.
    
  • Add LPS (1 µg/mL) to the culture media and incubate for 3 to 4 hours at 37°C, 5% CO₂ to prime the cells[3].

Phase C: Inhibition & Activation
  • Inhibitor Treatment : Add this compound to the designated wells at a final concentration of 10 µM to 25 µM[4][5]. Include a vehicle control well (DMSO equivalent to the inhibitor volume). Incubate for exactly 1 hour at 37°C.

  • Activation & Probe Binding : Without washing the cells, simultaneously add Nigericin (final concentration 10 µM) and the 30X FAM-FLICA working solution (add 10 µL per 290 µL of culture media)[2].

  • Incubate for 1 hour at 37°C. Critical Insight: Co-incubating the FLICA probe during the Nigericin activation window ensures the FMK probe captures active Caspase-1 immediately upon generation, while the Ac-YVAD-CHO inhibitor attempts to outcompete it.[2][8]

Phase D: Harvesting & Counterstaining
  • Gently detach adherent cells (using Accutase or gentle scraping; avoid Trypsin as it may cleave surface antigens if multiplexing).

  • Transfer cells to flow cytometry tubes and wash 3 times using 1X Apoptosis Wash Buffer (centrifuge at 300 x g for 5 minutes)[2]. Washing is critical to remove unbound FAM-FLICA, which will otherwise cause high background fluorescence.[6]

  • Resuspend the cell pellet in 300 µL of 1X Apoptosis Wash Buffer.

  • Add 1.5 µL of Propidium Iodide (PI) or 7-AAD per tube to label cells that have undergone GSDMD-mediated membrane permeabilization[2][6]. Incubate for 5-10 minutes on ice in the dark.

Phase E: Flow Cytometry Acquisition
  • Acquire data immediately on a flow cytometer (e.g., BD LSR II or Beckman Coulter CytoFLEX)[3][4].

  • Gating Strategy :

    • Gate out debris using FSC-A vs. SSC-A.

    • Gate out doublets using FSC-A vs. FSC-H.

    • Analyze single cells on a bivariate plot: FAM-FLICA (FITC channel, Ex 488 nm / Em 530 nm) vs. PI (PE/PerCP channel, Ex 488 nm / Em 620+ nm) [6].

  • Validation Check : The this compound treated sample should show a dramatic reduction in the double-positive (FLICA+ / PI+) quadrant compared to the Nigericin-only control[9].

References

  • Souza De Lima et al. "Caspase-1 Activity Assay". Bio-protocol, 2020. Available at:[Link]

  • Bio-Rad Antibodies. "FAM FLICA™ Caspase-1 Kit". bio-rad-antibodies.com. Available at:[Link]

  • PLOS ONE. "Alternaria-Induced Release of IL-18 from Damaged Airway Epithelial Cells". plos.org, 2012. Available at:[Link]

  • eScholarship. "Gasdermin-D activation by SARS-CoV-2 triggers NET and mediate COVID-19 immunopathology". escholarship.org, 2022. Available at:[Link]

  • PMC. "Interleukin-1β and Inflammasome Activity Link Inflammation to Abnormal Fetal Airway Development". nih.gov. Available at:[Link]

Sources

Application Note: A Guide to Investigating NLRP3 Inflammasome Activation Using Caspase-1 Inhibitor I with LPS and ATP Stimulation

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and endogenous danger signals.[1] Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic development. Activation of the canonical NLRP3 inflammasome is a tightly regulated two-step process, requiring a priming signal followed by an activation signal.[1][2][3] This guide provides a detailed framework for inducing NLRP3 inflammasome activation in vitro using the classic two-signal model of lipopolysaccharide (LPS) for priming and adenosine triphosphate (ATP) for activation. We will further detail the application of Caspase-1 Inhibitor I (Ac-YVAD-CMK) , a selective and irreversible inhibitor, as a crucial tool to validate the pathway and dissect the molecular events downstream of inflammasome assembly.

The Two-Signal Model of NLRP3 Inflammasome Activation

Understanding the causality behind the experimental steps is paramount for robust and reproducible results. The activation process is not a single event but a sequence of molecular checkpoints.

Signal 1: Priming The initial "priming" step is typically initiated by a microbial component, such as LPS, which is recognized by Toll-like receptor 4 (TLR4).[2] This engagement triggers the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] The critical consequence of NF-κB activation is the transcriptional upregulation of key inflammasome components that are not constitutively expressed at sufficient levels, namely NLRP3 itself and the primary substrate of Caspase-1, pro-interleukin-1β (pro-IL-1β).[5][6] Without this priming step, the subsequent activation signal would fail to elicit a significant IL-1β response.

Signal 2: Activation The second signal, provided by stimuli like extracellular ATP, triggers the assembly of the inflammasome complex.[2] Extracellular ATP is sensed by the purinergic P2X7 receptor, an ion channel.[7][8][9] P2X7 activation leads to a rapid and significant efflux of intracellular potassium (K+) ions, which is widely recognized as a common trigger for NLRP3 activation.[10][11][12] This ionic imbalance facilitates the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple molecules into close proximity and facilitating their autocatalytic cleavage and activation.[2]

The Role of Caspase-1 and Its Inhibition Active Caspase-1 is the central effector enzyme of the inflammasome. It functions as a cysteine protease that cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are then secreted from the cell.[13][14] Additionally, Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, which facilitates cytokine release and induces a pro-inflammatory form of programmed cell death known as pyroptosis.[10][13]

Ac-YVAD-CMK , a peptide containing the preferred Caspase-1 cleavage sequence (YVAD), acts as a potent and irreversible inhibitor.[13][15] The chloromethylketone (CMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of Caspase-1, permanently disabling the enzyme.[16] This makes it an invaluable tool for confirming that the observed cytokine release and cell death are indeed Caspase-1-dependent events.

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Phase cluster_3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NFkB TLR4->NFkB Activates Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA Upregulates Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Upregulates Transcription ATP ATP P2X7R P2X7R ATP->P2X7R Binds K_efflux K+ Efflux P2X7R->K_efflux Induces NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly Triggers Pro_Casp1 Pro-Caspase-1 NLRP3_Assembly->Pro_Casp1 Recruits via ASC Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocleavage Pro_IL1B Pro-IL-1β (protein) Active_Casp1->Pro_IL1B Cleaves GSDMD GSDMD Active_Casp1->GSDMD Cleaves Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B Secreted Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Inhibitor Ac-YVAD-CMK Inhibitor->Active_Casp1 Irreversibly Inhibits

Figure 1: NLRP3 Inflammasome Signaling Pathway.

Protocols and Methodologies

This section provides a self-validating protocol that includes necessary controls to ensure data integrity. The concentrations and times provided are a robust starting point but should be optimized for your specific cell type and experimental conditions.

Key Experimental Parameters
ParameterRecommended RangeRationale
Cell Type THP-1 (PMA-differentiated), Mouse BMDMs, J774A.1These cells are known to express all necessary components and provide a robust response.
LPS (Priming) 0.5 - 1 µg/mL for 3-4 hoursSufficient to induce robust transcription of pro-IL-1β and NLRP3 without causing excessive cell death.[3][17]
Ac-YVAD-CMK 10 - 50 µMEffective range for irreversible inhibition. A dose-response is recommended.[16][18]
Inhibitor Pre-incubation 1 - 2 hoursAllows the cell-permeable inhibitor to reach its intracellular target before Caspase-1 is activated.[19]
ATP (Activation) 2 - 5 mM for 30-60 minutesHigh concentration and short duration are critical for potent P2X7R activation and inflammasome assembly.[17][20]
Experimental Workflow

G cluster_assays Assays start Start seed_cells Day 1: Seed Cells (e.g., PMA-differentiated THP-1) start->seed_cells prime_cells Day 2: Prime with LPS (1 µg/mL, 3-4 hours) seed_cells->prime_cells inhibit Add Controls & Inhibitor (Ac-YVAD-CMK, 20 µM, 1 hour) prime_cells->inhibit activate Activate with ATP (5 mM, 30-60 min) inhibit->activate collect Collect Supernatant &/or Cell Lysates activate->collect analyze Downstream Analysis collect->analyze elisa IL-1β ELISA analyze->elisa caspase_assay Caspase-1 Activity Assay analyze->caspase_assay cell_death LDH Assay (Pyroptosis) analyze->cell_death western_blot Western Blot (Caspase-1 p20) analyze->western_blot

Sources

Application Note: Storage, Stability, and Reconstitution of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-1 (Interleukin-1


 Converting Enzyme, ICE).[1][2] It is a critical tool in inflammasome research, specifically for dissecting the pyroptosis pathway and IL-1

maturation.

However, the chemical moiety that grants its potency—the C-terminal aldehyde (-CHO )—is inherently unstable. Aldehydes are prone to oxidation (forming inactive carboxylic acids) and hemiacetal formation (in the presence of alcohols). Furthermore, the peptide backbone is susceptible to hydrolysis and aggregation in aqueous environments.

This guide provides a rigorous, field-proven protocol for reconstituting, storing, and utilizing Ac-YVAD-CHO to ensure maximum experimental reproducibility.

Chemical Foundation & Solubility Mechanics

Understanding the molecule is the first step to preserving it.

PropertySpecification
Sequence Ac-Tyr-Val-Ala-Asp-CHO
Molecular Weight ~492.5 g/mol
Primary Solubility DMSO (

10 mg/mL), DMF, Ethanol
Aqueous Solubility Poor/Unstable (Soluble but prone to gelling/precipitation)
Critical Vulnerability Hygroscopy: Water absorption leads to aldehyde hydration and oxidation.
The "Anhydrous" Imperative

Water is the enemy of long-term Ac-YVAD-CHO storage.

  • Oxidation:

    
     (The carboxylic acid form does not inhibit Caspase-1 effectively).
    
  • Hydration: In water, aldehydes form gem-diols (

    
    ), shifting the equilibrium away from the reactive pharmacophore.
    

Expert Insight: Always use Anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions. Avoid ethanol for long-term storage, as aldehydes can react with alcohols to form hemiacetals, complicating kinetic measurements.

Protocol: Reconstitution & Stock Preparation

Objective: Create a high-concentration Master Stock (10 mM) while minimizing moisture exposure.

Materials Required[1][3][4][5][6][7][8][9][10]
  • Lyophilized Ac-YVAD-CHO (stored at -20°C).[3][4]

  • Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Argon or Nitrogen gas (optional but recommended).

  • Amber microcentrifuge tubes (0.5 mL).

Step-by-Step Methodology
  • Thermal Equilibration (Critical): Remove the lyophilized vial from the freezer. Do not open it. Allow it to equilibrate to room temperature for at least 20–30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which instantly condenses on the hygroscopic peptide powder.

  • Calculated Dissolution: Calculate the volume of DMSO required for a 10 mM stock.

    
    
    
    • Example: For 1 mg of peptide, add ~203

      
      L  of DMSO.
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex moderately for 30 seconds.

    • Visual Check: The solution must be crystal clear. If particles remain, sonicate briefly (5–10 seconds) in a water bath.

  • Aliquoting (The "Single-Shot" Rule): Never store the bulk stock. Aliquot the solution into volumes suitable for a single experiment (e.g., 5–10

    
    L aliquots).
    
    • Why: Repeated freeze-thaw cycles cause micro-precipitation and aldehyde oxidation.

  • Inert Gas Overlay (Best Practice): If available, gently blow a stream of Argon or Nitrogen into the headspace of each tube before capping. This displaces oxygen and moisture.

Storage & Stability Guidelines

Once reconstituted, the stability clock starts ticking. Adhere to these strict limits.

StateTemperatureShelf LifeCondition
Lyophilized Powder -20°C1–2 YearsDesiccated, protected from light.[5]
DMSO Stock (10 mM) -80°C6 MonthsSealed, minimal headspace.
DMSO Stock (10 mM) -20°C1 MonthAcceptable for short-term use.
Aqueous Dilution +4°C / RT< 4 HoursUnstable. Prepare immediately before use.
Workflow Visualization

The following diagram illustrates the critical path for handling Ac-YVAD-CHO to prevent degradation.

ReconstitutionWorkflow Lyophilized Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (20 mins, Closed) Lyophilized->Equilibrate Prevent Condensation Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve 10-20 mM Stock Aliquot Aliquot (Single-Use) Dissolve->Aliquot Avoid Freeze-Thaw Freeze Flash Freeze Store at -80°C Aliquot->Freeze Long Term Storage Thaw Thaw & Dilute (Use < 4 Hours) Freeze->Thaw Experimental Day

Caption: Critical workflow for Ac-YVAD-CHO to prevent hydrolysis and oxidation.

Experimental Usage & Troubleshooting

Dilution Strategy (The "Crash Out" Risk)

When adding the DMSO stock to an aqueous buffer (PBS, Cell Media), the hydrophobic peptide may precipitate ("crash out") if the concentration is too high or the mixing is too rapid.

  • Maximum Aqueous Concentration: Do not exceed 100

    
    M  in aqueous buffer without testing solubility.
    
  • Mixing: Add the DMSO stock dropwise to the vortexing buffer. Do not add buffer to the DMSO stock.

The DMSO Control Artifact

Warning: High concentrations of DMSO (>1%) can induce cytotoxicity or, paradoxically, activate Caspase-1 via membrane stress/potassium efflux [1].

  • Requirement: Ensure final DMSO concentration in the cell assay is < 0.1% .

  • Control: Always run a "Vehicle Control" (Media + 0.1% DMSO) alongside your inhibitor treated cells.

Mechanism of Action

Ac-YVAD-CHO acts as a substrate mimic. The tetrapeptide sequence (YVAD) fits the Caspase-1 catalytic pocket, and the aldehyde group forms a reversible thiohemiacetal bond with the active site Cysteine (Cys285).

Mechanism Inflammasome Inflammasome Complex (NLRP3/ASC) ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Cleavage/Activation ProIL1 Pro-IL-1β ActiveCasp1->ProIL1 Cleaves Inhibitor Ac-YVAD-CHO (Inhibitor) Inhibitor->ActiveCasp1 Reversible Blockade (Thiohemiacetal Bond) MatureIL1 Mature IL-1β (Pyroptosis/Inflammation) ProIL1->MatureIL1 Release

Caption: Ac-YVAD-CHO competitively binds the active site of Caspase-1, preventing IL-1


 maturation.

References

  • A high concentration of DMSO activates caspase-1. Source: PubMed / NCBI. Link:[Link] Context: Establishes the critical need to keep DMSO concentrations low (<0.1%) to avoid artifactual inflammasome activation.

  • A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes. (Thornberry et al., 1992) Source:[6] Nature.[6][7] Link:[Link] Context: The seminal paper defining the specific inhibition of ICE (Caspase-1) by the YVAD sequence.

Sources

Application Note: Assessing Cell Viability via MTT Assay Following Caspase-1 Inhibitor I (Ac-YVAD-CHO) Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Pyroptosis is a highly inflammatory, lytic form of programmed cell death triggered by the activation of inflammatory caspases[1]. Upon cellular stimulation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), pattern recognition receptors initiate the assembly of the NLRP3 inflammasome. This multiprotein complex recruits and cleaves pro-caspase-1 into its active form[1]. Active Caspase-1 subsequently cleaves Gasdermin D (GSDMD), releasing an N-terminal fragment that oligomerizes to form lytic pores in the plasma membrane. This results in rapid cell swelling, membrane rupture, and the release of pro-inflammatory cytokines (IL-1β and IL-18)[1].

To interrogate this pathway, researchers rely on Caspase-1 Inhibitor I (Ac-YVAD-CHO) , a potent, specific, and reversible competitive inhibitor. With a highly specific binding affinity (


 for human recombinant Caspase-1), the Ac-YVAD-CHO peptide sequence mimics the natural cleavage site of Caspase-1. It binds the active site of the enzyme, effectively blocking GSDMD cleavage and halting the pyroptotic cascade[2][3].

The MTT Assay serves as the gold standard for quantifying the protective effects of this inhibitor[4]. The assay relies on the cellular reduction of the cell-permeable, positively charged yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product[5][6]. This conversion is driven by mitochondrial succinate dehydrogenase, which is only active in living, metabolically active cells[5]. Because pyroptotic membrane rupture rapidly halts mitochondrial respiration, the reduction in formazan formation is directly proportional to the loss of cell viability[4][6].

G Stimulus PAMPs/DAMPs (e.g., LPS + ATP) Inflammasome NLRP3 Inflammasome Assembly Stimulus->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage Inhibitor This compound (Ac-YVAD-CHO) Inhibitor->Casp1 Inhibition (Ki=200pM) Pores GSDMD-N Pores (Membrane Rupture) GSDMD->Pores Pyroptosis Pyroptosis (Decreased Viability) Pores->Pyroptosis MTT MTT Reduction (Mitochondrial Activity) Pyroptosis->MTT Prevents

Caspase-1 mediated pyroptosis pathway and its inhibition by Ac-YVAD-CHO.

Experimental Rationale & Assay Design

A robust experimental design must establish strict causality between Caspase-1 inhibition and preserved metabolic activity. To ensure the protocol acts as a self-validating system, the following controls are mandatory:

  • Blank: Culture media + MTT + Solubilization buffer. (Accounts for background absorbance of the media and reagents).

  • Vehicle Control: Cells + DMSO (solvent for the inhibitor). (Establishes the baseline 100% viability reference).

  • Inhibitor Control: Cells + Ac-YVAD-CHO. (Verifies that the inhibitor itself does not induce off-target cytotoxicity).

  • Positive Control (Pyroptosis Inducer): Cells + Inducer (e.g., LPS/ATP). (Establishes the maximum reduction in viability).

  • Experimental Group: Cells + Ac-YVAD-CHO + Inducer. (Quantifies the rescue of cell viability).

Materials and Reagents

  • Cell Line: THP-1 human monocytes (differentiated into macrophages via PMA) or a similar macrophage model.

  • This compound (Ac-YVAD-CHO): Reconstituted in high-purity DMSO to a stock concentration of 10 mM. Store aliquots at -20°C[3].

  • Pyroptosis Inducers: Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP).

  • MTT Reagent: 5 mg/mL in sterile PBS (pH 7.2). Filter-sterilize and protect from light[5].

  • Solubilization Solution: 100% DMSO or acidified SDS-HCl solution[4][6].

Step-by-Step Methodology

Workflow Seed 1. Seed Cells (e.g., THP-1) in 96-well plate Pretreat 2. Pre-treat with Ac-YVAD-CHO (1-2 hrs) Seed->Pretreat Induce 3. Induce Pyroptosis (e.g., LPS + ATP) Pretreat->Induce MTTAdd 4. Add MTT Reagent (0.45 mg/mL) Incubate 1-4 hrs Induce->MTTAdd Solubilize 5. Solubilize Formazan (Add DMSO) MTTAdd->Solubilize Measure 6. Measure Absorbance at 570 nm Solubilize->Measure

Step-by-step workflow for evaluating cell viability using the MTT assay.

Step 1: Cell Seeding and Differentiation
  • Seed THP-1 cells at a density of

    
     to 
    
    
    
    cells/well in a 96-well flat-bottom tissue culture plate (final volume 100 µL/well)[4][6].
  • Add PMA (Phorbol 12-myristate 13-acetate) to differentiate monocytes into adherent macrophages. Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Wash cells gently with PBS and rest in fresh complete media for 24 hours prior to treatment.

Step 2: Pre-treatment with this compound

Causality Note: Ac-YVAD-CHO must be present before the inflammasome fully activates. Because it is a competitive inhibitor, it must occupy the Caspase-1 active site prior to the accumulation of the GSDMD substrate[3].

  • Prepare a working dilution of Ac-YVAD-CHO in culture media (typical working concentrations range from 10 µM to 50 µM)[3].

  • Aspirate media from the 96-well plate and add 100 µL of the inhibitor-containing media to the Experimental and Inhibitor Control wells.

  • Add 100 µL of vehicle media (matched DMSO concentration) to the Vehicle and Positive Control wells.

  • Incubate for 1 to 2 hours at 37°C.

Step 3: Induction of Pyroptosis
  • Prime cells by adding LPS (1 µg/mL) directly to the Positive Control and Experimental wells. Incubate for 3-4 hours.

  • Add ATP (5 mM) for 1 hour to trigger rapid NLRP3 inflammasome assembly and Caspase-1 activation[1].

Step 4: MTT Addition and Incubation
  • Add 10 µL of the 5 mg/mL MTT stock solution directly to each well, achieving a final concentration of ~0.45 mg/mL[6].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours[6]. Quality Control Check: Observe the plate under a light microscope. Viable cells will display intracellular, needle-like purple formazan crystals.

Step 5: Solubilization and Measurement
  • Carefully aspirate the media without disturbing the formazan crystals anchored at the bottom of the wells.

  • Add 100 µL of Solubilization Solution (e.g., 100% DMSO) to each well to dissolve the crystals[4][6].

  • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete, homogeneous solubilization.

  • Measure the optical density (OD) at 570 nm using a microplate spectrophotometer[4][6]. (Optional: Read at a reference wavelength of 630 nm to subtract background plate noise).

Data Analysis & Expected Results

Calculate the percentage of cell viability using the following formula:



Table 1: Expected Quantitative Data Profile

Experimental GroupTreatment ConditionExpected OD (570 nm)Expected Viability (%)Mechanistic Outcome
Blank Media + MTT + DMSO~0.05N/ABackground absorbance baseline
Vehicle Control Cells + DMSO~0.80 - 1.00100%Maximum mitochondrial activity
Inhibitor Control Cells + Ac-YVAD-CHO~0.80 - 1.0095% - 100%Confirms inhibitor is non-toxic
Positive Control Cells + LPS/ATP~0.30 - 0.4030% - 40%Pyroptosis-induced cell death
Experimental Cells + Ac-YVAD-CHO + LPS/ATP~0.65 - 0.8580% - 90%Caspase-1 inhibition rescues viability

Note: If the Experimental group fails to rescue viability, verify the half-life of the inhibitor in your specific culture media, or confirm that alternative cell death pathways (e.g., Caspase-8/Apoptosis) are not being inadvertently triggered.

References

  • Analysis of Cell Viability by the MTT Assay. PubMed / Cold Spring Harbor Protocols. Available at:[Link][4]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link][6]

  • Methods for monitoring cancer cell pyroptosis. Cancer Biology & Medicine. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Caspase-1 Inhibitor I precipitation in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Precipitation in Aqueous Cell Culture Media

Introduction

From: Dr. A. Vance, Senior Application Scientist Subject: Resolving Solubility Issues with Caspase-1 Inhibitor I

If you are reading this, you have likely encountered the "crash-out" phenomenon: you add your clear inhibitor stock to the cell culture media, and moments later, you observe a cloudy suspension or needle-like crystals under the microscope.[1]

This compound (Ac-YVAD-CHO) is a tetrapeptide aldehyde.[1][2][3] While highly specific for Interleukin-1


 Converting Enzyme (ICE), it possesses a hydrophobic peptide backbone that makes it thermodynamically unstable in aqueous environments at high concentrations.[1]

This guide moves beyond basic datasheets to provide a field-proven system for maintaining solubility, ensuring the inhibitor reaches your intracellular target rather than precipitating on the plasticware.

Part 1: The Chemistry of Precipitation (Root Cause Analysis)

To solve the problem, we must understand the phase transition occurring in your tube.

The "Solvent Shock" Mechanism

Ac-YVAD-CHO is typically supplied as a lyophilized powder.[1] It dissolves readily in DMSO (Dimethyl Sulfoxide) because DMSO is a polar aprotic solvent that disrupts peptide-peptide interactions.[1]

  • In the Stock: The peptide molecules are solvated by DMSO.

  • The Transition: When you pipette this stock into aqueous media (polar protic solvent), the water molecules strip away the DMSO shield.

  • The Crash: If the local concentration of the peptide exceeds its aqueous solubility limit (even for a microsecond) before it disperses, hydrophobic interactions dominate. The peptide molecules aggregate, forming crystal nuclei that grow rapidly.

Critical Solubility Thresholds
Solvent SystemSolubility Limit (Approx.)Notes
100% DMSO ~10–30 mg/mLIdeal for stock preparation.[1] Anhydrous DMSO is required to prevent hydrolysis of the aldehyde group.
Ethanol ~30 mg/mLAlternative stock solvent, but evaporates faster and can be more cytotoxic depending on cell line.
Aqueous Media (PBS/DMEM) < 0.1 mg/mL (Unstable)High Risk Zone. Direct addition of high-concentration stocks (>10 mM) often causes immediate precipitation.[1]

Part 2: Validated Reconstitution & Dilution Protocols

Protocol A: Stock Preparation (The Foundation)

Do not attempt to dissolve the peptide directly in water or media. It will form a suspension that cannot be accurately dosed.

  • Equilibrate: Allow the vial to warm to Room Temperature (RT) before opening to prevent condensation (water destroys the aldehyde pharmacophore).

  • Solvent: Add high-grade, anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Calculation: For 5 mg of Ac-YVAD-CHO (MW: 492.5), add ~1.01 mL of DMSO.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm the vial to 37°C for 2 minutes and vortex again.

  • Storage: Aliquot immediately into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: The "Step-Down" Dilution (The Fix)

Use this method if you observe precipitation with direct addition.[1] This technique creates an intermediate buffer zone.[1]

Objective: Dilute a 10 mM stock to a 100


M working concentration in media.
  • Pre-warm Media: Ensure your cell culture media (e.g., RPMI + 10% FBS) is at 37°C . Cold media lowers the solubility energy barrier, accelerating precipitation.

  • Prepare Intermediate (10x):

    • Take a sterile tube.[4]

    • Add 900

      
      L  of pre-warmed media.
      
    • While vortexing the media gently, add 100

      
      L  of the 10 mM DMSO stock dropwise.
      
    • Result: A 1 mM solution with 10% DMSO. (This is usually stable for short periods).[1]

  • Final Application (1x):

    • Add this 1 mM intermediate solution to your cell wells (already containing 900

      
      L media) at a 1:10 ratio.[1]
      
    • Final Concentration: 100

      
      M inhibitor, 1% DMSO.
      
    • Note: If 1% DMSO is toxic to your specific cell line, adjust the initial stock to 100 mM (if possible) or accept a lower final inhibitor concentration.[1]

Part 3: Troubleshooting FAQ

Q1: I see needle-like crystals on my cells after 2 hours. Is my experiment ruined? A: Likely, yes. Crystals indicate the effective concentration of dissolved inhibitor is unknown (and much lower than calculated). Furthermore, peptide crystals can cause physical stress or "frustrated phagocytosis" in macrophages, triggering inflammasome activation—the very thing you are trying to inhibit.[1]

  • Action: Repeat the experiment using the "Step-Down" Protocol (Protocol B) and lower the final concentration.

Q2: Can I filter the media after adding the inhibitor to remove the precipitate? A: Absolutely not. If you filter a solution containing precipitate, you are removing the drug. You will treat your cells with a placebo containing only DMSO. You must prevent precipitation, not hide it.

Q3: My stock solution in DMSO has frozen at -20°C. Is it degraded? A: No. Pure DMSO freezes at roughly 19°C. Solidification is normal. Thaw it completely at RT or 37°C and vortex before use to ensure the concentration is homogenous. If it remains liquid at -20°C, your DMSO has absorbed water (hygroscopic) and the inhibitor may have hydrolyzed.[1]

Q4: Why does the inhibitor work in an enzyme assay (buffer) but fail in cell culture? A: Cell permeability and serum binding. Ac-YVAD-CHO is not highly cell-permeable compared to the FMK (fluoromethylketone) variants.[1]

  • Check: Ensure you are using a high enough concentration (typically 10–50

    
    M) to drive passive diffusion, but not so high that it precipitates.[1]
    
  • Serum: Albumin in FBS can bind hydrophobic peptides. If you lose activity, try reducing FBS to 2-5% during the treatment window, provided your cells can tolerate it.[1]

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic for solubilizing this compound without precipitation.

CaspaseInhibitorWorkflow Start Lyophilized Ac-YVAD-CHO (Storage: -20°C, Desiccated) Reconstitution Reconstitution Solvent: Anhydrous DMSO Target: 10-20 mM Stock Start->Reconstitution Warm to RT first CheckSolubility Visual Inspection Clear Solution? Reconstitution->CheckSolubility WarmVortex Troubleshoot: Warm to 37°C + Vortex CheckSolubility->WarmVortex Cloudy MediaCheck Media Condition Must be Pre-warmed (37°C) CheckSolubility->MediaCheck Clear WarmVortex->CheckSolubility DirectAdd Method A: Direct Addition (High Risk) Add Stock directly to Media FinalOutcome Successful Incubation Dissolved Inhibitor Valid Data DirectAdd->FinalOutcome Low Conc. Only Failure Precipitation / Crystals (Invalid Experiment) DirectAdd->Failure Shock Precip. StepDown Method B: Step-Down Dilution (Recommended) 1. Dilute Stock 1:10 in Media 2. Add Intermediate to Cells StepDown->FinalOutcome Stable MediaCheck->DirectAdd Time Critical MediaCheck->StepDown Best Practice

Caption: Decision tree for Ac-YVAD-CHO preparation. Green paths indicate the optimal workflow to minimize precipitation risks.

References

  • Thornberry, N. A., et al. "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature 356.6372 (1992): 768-774.[1] [Link]

Sources

Technical Support Center: Troubleshooting Ac-YVAD-CHO and IL-1β Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering a specific, highly documented anomaly: the failure of the Caspase-1 inhibitor Ac-YVAD-CHO to reduce Interleukin-1β (IL-1β) levels in experimental models.

The Causality of Failure: Why Ac-YVAD-CHO Might Not Reduce IL-1β

When Ac-YVAD-CHO fails to suppress IL-1β readouts, the root cause almost always falls into one of three distinct pillars. Understanding these mechanisms is critical before altering your experimental design.

Pillar 1: Inhibitor Dynamics and Chemical Limitations

Ac-YVAD-CHO (N-Ac-Tyr-Val-Ala-Asp-CHO) is a peptide aldehyde designed to mimic the natural cleavage site of Caspase-1[1]. While it is highly potent in cell-free assays (Ki = 0.76 nM)[1][2], it has significant limitations in complex biological systems:

  • Reversibility: The aldehyde group forms a reversible hemiacetal with the catalytic cysteine of Caspase-1[3][4]. If the intracellular concentration of the inhibitor drops, Caspase-1 rapidly regains activity.

  • Poor Cell Permeability: Compared to fluoromethyl ketone (FMK) derivatives, peptide aldehydes have restricted membrane permeability, limiting their efficacy in whole-cell assays[3][4].

  • Short In Vivo Half-Life: In animal models, Ac-YVAD-CHO is cleared rapidly. Blood concentrations drop precipitously within 30 to 60 minutes post-injection[2], making it largely ineffective for long-term in vivo suppression without continuous infusion.

Pillar 2: Caspase-1 Independent Cleavage (Biological Redundancy)

IL-1β is synthesized as an inactive 31 kDa precursor (pro-IL-1β). While Caspase-1 is the canonical enzyme responsible for cleaving it into the active 17 kDa mature form, it is not the only enzyme capable of doing so. In neutrophil-rich environments (e.g., acute arthritis, acute lung injury), serine proteases such as Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G can cleave pro-IL-1β into biologically active fragments independently of Caspase-1[5][6][7]. If your model involves significant neutrophil infiltration, inhibiting Caspase-1 with Ac-YVAD-CHO will not stop IL-1β maturation.

Pillar 3: Assay Artifacts and ELISA Cross-Reactivity

This is the most common source of false negatives in inhibitor validation. Many commercial IL-1β ELISAs utilize antibodies that cross-react with the 31 kDa pro-IL-1β precursor[8][9].

  • The Mechanism of the Artifact: When Ac-YVAD-CHO successfully inhibits Caspase-1, pro-IL-1β is not cleaved and accumulates inside the cell. If the cell subsequently undergoes necrosis or secondary pyroptosis, massive amounts of pro-IL-1β are released into the culture supernatant.

  • The Result: The ELISA detects the accumulated pro-IL-1β, yielding a high absorbance reading. The researcher falsely concludes that the Caspase-1 inhibitor failed, when in reality, the assay simply failed to distinguish between the inactive precursor and the mature cytokine[8].

Visualizing the Problem

G ProIL1b Pro-IL-1β (31 kDa) Inactive Precursor Casp1 Caspase-1 (Canonical) ProIL1b->Casp1 AltProt Neutrophil Elastase / PR3 (Non-Canonical) ProIL1b->AltProt MatureIL1b Mature IL-1β (17 kDa) Bioactive Casp1->MatureIL1b Cleavage AltProt->MatureIL1b Cleavage AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 Reversible Inhibition

Caption: Canonical vs. Non-Canonical IL-1β Maturation Pathways.

Workflow Start Issue: No IL-1β Reduction CheckAssay 1. Detection Method Start->CheckAssay CheckBiol 2. Biological Model Start->CheckBiol CheckChem 3. Inhibitor Dynamics Start->CheckChem IsELISA Using standard ELISA? CheckAssay->IsELISA DoWB Run Western Blot (Isolate 17kDa) IsELISA->DoWB Yes (Cross-reactivity risk) Neutrophils Neutrophils present? CheckBiol->Neutrophils AltPath Use NE/PR3 Inhibitors Neutrophils->AltPath Yes (Alternative cleavage) HalfLife In vivo or long culture? CheckChem->HalfLife SwitchFMK Switch to Irreversible (e.g., Z-YVAD-FMK) HalfLife->SwitchFMK Yes (Reversible/Unstable)

Caption: Troubleshooting Logic Tree for Ac-YVAD-CHO Failure.

Frequently Asked Questions (FAQs)

Q: I pre-treated my THP-1 macrophages with 10 µM Ac-YVAD-CHO before adding LPS/Nigericin. My ELISA shows no reduction in IL-1β in the supernatant. Is the inhibitor degraded? A: While degradation is possible, the most likely culprit is ELISA cross-reactivity. LPS induces massive transcription of pro-IL-1β. Nigericin induces pyroptosis. If Ac-YVAD-CHO blocks Caspase-1, the cell still dies via secondary necrosis, releasing un-cleaved pro-IL-1β into the supernatant. Your ELISA is likely detecting this 31 kDa precursor[8][9]. Action: Switch to a Western Blot to specifically probe for the 17 kDa mature band.

Q: I am using an in vivo mouse model of acute peritonitis. I injected Ac-YVAD-CHO (10 mg/kg i.p.), but peritoneal IL-1β levels remain high. Why? A: Two factors are at play here. First, Ac-YVAD-CHO has a highly transient half-life in vivo, dropping below effective concentrations within an hour[2]. Second, acute peritonitis models are heavily driven by neutrophil infiltration. Neutrophil elastase and proteinase 3 will cleave pro-IL-1β independently of Caspase-1[5][7]. Action: You must co-administer a serine protease inhibitor (e.g., Sivelestat) or switch to a more stable, irreversible Caspase-1 inhibitor like VX-765 (Belnacasan) for in vivo work.

Q: How do I know if my ELISA kit cross-reacts with pro-IL-1β? A: Review the manufacturer's validation data. A high-quality kit will explicitly state its cross-reactivity profile with recombinant pro-IL-1β. If the manual only states "Does not cross-react with IL-1α," assume it does cross-react with pro-IL-1β[9][10]. You can empirically test this by running recombinant pro-IL-1β standard through your ELISA.

Quantitative Data Summaries

Table 1: Pharmacological Profile of Common Caspase-1 Inhibitors
InhibitorChemical ClassMechanismCaspase-1 Ki / IC50Cell PermeabilityBest Use Case
Ac-YVAD-CHO Peptide AldehydeReversible, Competitive0.76 nM[1]Low to ModerateCell-free assays, short in vitro assays
Z-YVAD-FMK Fluoromethyl KetoneIrreversible, Covalent< 1 nMHighWhole-cell in vitro assays
VX-765 Peptidomimetic ProdrugIrreversible (VRT-043198)0.8 nMVery HighIn vivo animal models
Table 2: Proteases Capable of Cleaving Pro-IL-1β
ProteaseSourceDependency on InflammasomePathological Context
Caspase-1 Macrophages, Dendritic CellsYesCanonical pyroptosis, systemic inflammation
Neutrophil Elastase NeutrophilsNoAcute arthritis, acute lung injury[5][6]
Proteinase 3 (PR3) NeutrophilsNoGranulomatosis, localized tissue damage[5]
LasB Pseudomonas aeruginosaNoBacterial pneumonia, Cystic Fibrosis[11]

Self-Validating Experimental Protocols

To definitively troubleshoot Ac-YVAD-CHO failures, you must implement a self-validating assay system. This protocol tracks the "mass balance" of IL-1β, ensuring you can account for both the mature and precursor forms across both the intracellular and extracellular compartments.

Protocol: Western Blot Validation of IL-1β Maturation Compartmentalization

Objective: To distinguish between true Caspase-1 inhibitor failure and ELISA cross-reactivity artifacts by tracking the 31 kDa and 17 kDa IL-1β fractions.

Step-by-Step Methodology:

  • Cell Preparation & Pre-treatment: Seed macrophages (e.g., THP-1 or BMDMs) in a 6-well plate at

    
     cells/well. Pre-treat with Ac-YVAD-CHO (10-50 µM) for 1 hour. Note: Use a higher concentration than cell-free assays to compensate for poor permeability.
    
  • Priming & Activation: Prime cells with LPS (1 µg/mL) for 3-4 hours. Activate the NLRP3 inflammasome with Nigericin (10 µM) or ATP (5 mM) for 45-60 minutes.

  • Fraction Separation (Critical Step):

    • Collect the culture supernatant. Centrifuge at 500 x g for 5 mins to remove detached cells. Transfer the cell-free supernatant to a new tube.

    • Precipitate the proteins in the supernatant using Methanol/Chloroform extraction or TCA precipitation. Resuspend the pellet in 1X Laemmli buffer.

  • Lysate Collection: Wash the adherent cells once with ice-cold PBS. Lyse directly in the well using 1X RIPA buffer supplemented with protease inhibitors (excluding Caspase inhibitors). Add Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Run both the supernatant precipitates and cell lysates on a 12% or 4-20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with an anti-IL-1β antibody validated to recognize both the pro and mature forms (often a polyclonal antibody raised against the full-length protein).

  • Data Interpretation (The Self-Validation):

    • If Ac-YVAD-CHO worked: The lysate will show a massive 31 kDa band (accumulated pro-IL-1β). The supernatant will show no 17 kDa band. (If the supernatant shows a 31 kDa band, the cells died via necrosis and released the precursor, explaining your false-positive ELISA).

    • If Ac-YVAD-CHO failed: The supernatant will show a distinct 17 kDa band, indicating active Caspase-1 cleavage despite the inhibitor.

References

  • Guma, M., et al. "Caspase 1-independent activation of interleukin-1beta in neutrophil-predominant inflammation." Arthritis & Rheumatism, National Institutes of Health (NIH).[Link]

  • Lefrançais, E., et al. "IL-33 is processed into mature bioactive forms by neutrophil elastase and cathepsin G." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Guma, M., et al. "Caspase 1-independent activation of interleukin-1beta in neutrophil-predominant inflammation - PubMed." National Institutes of Health (NIH).[Link]

  • Kuang, D., et al. "Role of Inflammasome-independent Activation of IL-1β by the Pseudomonas aeruginosa Protease LasB." bioRxiv.[Link]

  • Puccini, J., et al. "A long way to go: caspase inhibitors in clinical use." Cell Death & Disease, National Institutes of Health (NIH).[Link]

  • Digital Commons @ DePaul. "Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5." depaul.edu.[Link]

  • Schindler, R., et al. "Processing proIL-1 Beta Decreases Detection by a proIL-1 Beta Specific ELISA but Increases Detection by a Conventional ELISA." PubMed, National Institutes of Health (NIH).[Link]

  • Antibodies.com. "Human IL-1 beta ELISA Kit (A270338)." antibodies.com.[Link]

Sources

optimizing Ac-YVAD-CHO dosage to avoid off-target cytotoxicity

[1]

Executive Summary: The "Goldilocks" Challenge

Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-Aldehyde) is a potent, reversible inhibitor of Caspase-1 (Interleukin-1

121

The Core Problem: In cell-free systems, Ac-YVAD-CHO has a

~0.76 nM150–100 

M
11

This guide provides a self-validating workflow to determine the minimal effective dose (MED) that inhibits Caspase-1 without inducing off-target cell death.

Critical FAQ: Understanding Dosage & Specificity

Q: Why do I need


M concentrations if the 

is in the nM range?
A:

11110,000-fold excess1

Q: At what concentration does specificity fail? A: Specificity is dose-dependent.[1]

  • < 10

    
    M:  Highly specific for Caspase-1.
    
  • 10 – 50

    
    M:  Inhibits Caspase-1; begins to inhibit Caspase-4 and Caspase-5 (Human) or Caspase-11 (Murine) [2].[1]
    
  • > 100

    
    M:  Significant risk of inhibiting Caspase-3/7 (Apoptosis) and non-specific aldehyde toxicity.[1]
    

Q: My cells are dying in the inhibitor-only control. Why? A: This is "compound toxicity."[1] High concentrations of peptide aldehydes can impair the proteasome or react non-specifically with cellular thiols.[1] Additionally, ensure your DMSO vehicle concentration is < 0.5% (v/v), as DMSO itself triggers inflammation and cell death.[1]

Visualizing the Specificity Thresholds

The following diagram illustrates the hierarchy of inhibition. Note how the "Safe Zone" disappears as concentration increases.[1]

CaspaseSpecificitycluster_0Inhibitor Concentrationcluster_targetsEnzyme TargetsLowLow Dose(0.1 - 10 µM)Casp1Caspase-1(Pyroptosis)Low->Casp1SpecificInhibitionCasp45Caspase-4/5/11(Non-canonical)Low->Casp45No EffectMidMedium Dose(10 - 50 µM)Mid->Casp1PotentInhibitionMid->Casp45PartialInhibitionHighHigh Dose(> 100 µM)High->Casp1SaturatedHigh->Casp45InhibitedCasp3Caspase-3(Apoptosis)High->Casp3Off-TargetInhibitionToxGeneralCytotoxicityHigh->ToxMetabolicStress

Caption: Dose-dependent specificity profile of Ac-YVAD-CHO.[1] Specificity for Caspase-1 degrades significantly above 50 µM.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No inhibition of IL-1

release
Inhibitor degradationThe -CHO group is unstable.[1] Prepare fresh stocks in dry DMSO. Do not store aqueous dilutions.[1]
Insufficient pre-incubationPre-incubate cells with Ac-YVAD-CHO for 1 hour before adding the inflammasome inducer (e.g., LPS/Nigericin).[1]
Cell death in "Inhibitor Only" wells DMSO ToxicityEnsure final DMSO concentration is

0.1%.[1] Include a "Vehicle Only" control.[1]
Off-target cytotoxicityPerform a dose-titration (see Protocol below).[1] Reduce dose to < 50

M.
Inhibition of Apoptosis (Caspase-3) Dose too highYou are using > 100

M. Ac-YVAD-CHO becomes a pan-caspase inhibitor at this level.[1]
Inconsistent results between replicates PrecipitationAc-YVAD-CHO is hydrophobic.[1] Vortex vigorously when adding to media; ensure no precipitate forms.[1]

Optimization Protocol: The "Checkerboard" Titration

To find the optimal dose for your specific cell line (e.g., THP-1, BMDM), you must run a matrix experiment.[1] Do not rely on literature values alone.

Materials
  • Cells: THP-1 or primary macrophages.[1]

  • Inhibitor: Ac-YVAD-CHO (Stock: 10 mM or 20 mM in DMSO).[1]

  • Stimulus: LPS + Nigericin (or ATP).[1]

  • Assays:

    • LDH Release (measures cell death/pyroptosis).[1]

    • IL-1

      
       ELISA  (measures Caspase-1 efficacy).
      
    • CellTiter-Glo / MTT (measures metabolic viability).

Step-by-Step Methodology
  • Preparation: Seed cells in a 96-well plate. Differentiate if necessary (e.g., PMA for THP-1).

  • Inhibitor Dilution: Prepare a 2-fold serial dilution of Ac-YVAD-CHO in media.

    • Range: 0, 1.5, 3.1, 6.25, 12.5, 25, 50, 100

      
      M.[1]
      
    • Control: Maintain constant DMSO volume (e.g., 0.5%) across all wells.[1]

  • Pre-Incubation: Add inhibitor to cells for 60 minutes at 37°C.

  • Stimulation: Add inflammasome inducer (e.g., LPS 1

    
    g/mL for 4h, followed by Nigericin 10 
    
    
    M for 30 min).
    • Include: "Inhibitor Only" wells (No LPS/Nigericin) to check for intrinsic toxicity.[1]

  • Analysis:

    • Collect supernatant for LDH and ELISA .[1]

    • Lyse remaining cells for CellTiter-Glo (ATP content).[1]

Data Interpretation (The Decision Matrix)[1]
ResultInterpretationAction
High IL-1

/ High LDH
Ineffective InhibitionIncrease dose or check inhibitor stability.[1]
Low IL-1

/ Low LDH
Optimal Inhibition This is your target dose.
Low IL-1

/ High Cell Death (ATP Low)
Off-Target ToxicityDose is too high.[1] Cells are dying via necrosis/toxicity, not pyroptosis.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the inhibitor in your specific context.

OptimizationWorkflowcluster_readoutsParallel ReadoutsStartStart: Define Cell ModelTitrationRun Checkerboard Titration(0 - 100 µM Ac-YVAD-CHO)Start->TitrationELISAIL-1β ELISA(Efficacy)Titration->ELISALDHLDH Assay(Pyroptosis)Titration->LDHViabilityMTT/ATP Assay(Metabolic Health)Titration->ViabilityDecisionAnalyze DataELISA->DecisionLDH->DecisionViability->DecisionValidValidation Success:Max IL-1β reductionMin Metabolic toxicityDecision->ValidSweet SpotIdentifiedFailValidation Fail:Toxicity > EfficacyDecision->FailNo Safe WindowFail->StartSwitch to VX-765(Alternative Inhibitor)

Caption: Workflow for determining the Minimal Effective Dose (MED) and distinguishing efficacy from toxicity.

References

  • Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors."[1] Journal of Biological Chemistry, 273(49), 32608-32613.[1] [Link]

  • Thornberry, N. A., et al. (1992). "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes."[1] Nature, 356, 768–774.[1] [Link]

Technical Support Center: Optimizing Cell Permeability of Caspase-1 Inhibitor I in Primary Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Caspase-1 Inhibitor I. While Ac-YVAD-CHO is a gold-standard reversible tetrapeptide for studying inflammasome activation and pyroptosis, researchers frequently encounter critical efficacy drop-offs when transitioning from immortalized cell lines (e.g., THP-1) to primary cells (e.g., Bone Marrow-Derived Macrophages [BMDMs] or primary neurons).

This guide is engineered for drug development professionals and application scientists. It synthesizes mechanistic causality, troubleshooting frameworks, and self-validating protocols to overcome the cellular permeability barrier in primary cells.

Part 1: The Mechanistic "Why" – Frequently Asked Questions (FAQs)

Q1: Why does standard this compound (Ac-YVAD-CHO) struggle to penetrate primary macrophages? A1: The poor permeability of Ac-YVAD-CHO is driven by its intrinsic biochemical properties and the unique biology of primary cells. The peptide backbone contains multiple polar amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer[1]. Furthermore, primary macrophages possess highly active efflux pumps and rigorous endolysosomal degradation pathways that actively clear foreign peptides.

Crucial Insight: Recent studies have revealed a "Permeability Paradox." Peptide-based caspase inhibitors often rely on the very Gasdermin D (GSDMD) pores they are meant to prevent in order to enter the macrophage efficiently[2]. If the inhibitor cannot passively diffuse before inflammasome activation, it will only enter the cytosol after the cell has already committed to pyroptosis, rendering prophylactic experimental designs ineffective.

Q2: What is the difference between standard Ac-YVAD-CHO and "this compound, Cell-Permeable"? A2: To bypass the lipid bilayer, the "Cell-Permeable" variant is covalently conjugated to a Cell-Penetrating Peptide (CPP). Specifically, the N-terminus is linked to the hydrophobic region (h-region, amino acids 1-16: Ac-AAVALLPAVLLALLAP) of the Kaposi fibroblast growth factor (K-FGF) signal peptide[3]. This modification forces the molecule to enter via endocytosis or direct membrane translocation, significantly increasing intracellular accumulation prior to inflammasome activation.

Q3: Why do I still see poor inhibition in primary cells even when using the K-FGF conjugated version? A3: While the K-FGF CPP facilitates cellular entry, primary macrophages are highly efficient at trapping these complexes within endosomes. If the peptide cannot achieve "endosomal escape" into the cytosol where Caspase-1 resides, it will be degraded by lysosomal proteases[1]. Furthermore, Ac-YVAD-CHO is a reversible inhibitor; its aldehyde (-CHO) group interacts dynamically with the catalytic cysteine of Caspase-1[4]. If cytosolic concentrations drop due to endosomal entrapment, the inhibitory effect is rapidly lost.

Part 2: Troubleshooting Guide

Issue 1: No inhibition of IL-1β release or pyroptosis in primary BMDMs despite high inhibitor concentration (e.g., 50 µM).

  • Root Cause: The inhibitor is either failing to cross the membrane or is trapped in endosomes, failing to reach the cytosolic inflammasome complex before GSDMD pore formation occurs.

  • Causality-Driven Solution: Shift from passive incubation to active delivery. If using standard Ac-YVAD-CHO, utilize non-viral electroporation (see Protocol A) to deliver the peptide directly into the cytosol[5]. If using the K-FGF conjugated version, introduce an endosomolytic agent (e.g., chloroquine) during the incubation phase to rupture the endosomes and release the inhibitor into the cytosol.

Issue 2: High background cell death (LDH release) in vehicle control wells when using permeability enhancers.

  • Root Cause: Primary cells are highly sensitive to membrane destabilization. High concentrations of CPPs (like K-FGF) or excessive DMSO (the solvent for Ac-YVAD-CHO) can induce non-specific membrane rupture, mimicking pyroptosis.

  • Causality-Driven Solution: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v). When using the K-FGF conjugated variant, perform a strict titration curve (1 µM to 25 µM) to find the therapeutic window where Caspase-1 is inhibited without inducing basal membrane toxicity.

Issue 3: Conflicting results between biochemical assays (e.g., cell lysates) and live-cell assays.

  • Root Cause: In cell lysates, the membrane barrier is destroyed, allowing the inhibitor direct access to Caspase-1, resulting in a low apparent IC50. In live primary cells, the effective cytosolic concentration is a fraction of the applied dose.

  • Causality-Driven Solution: Never rely solely on biochemical IC50 data for live-cell experimental design. Establish a self-validating system: always run a parallel live-cell orthogonal assay (e.g., measuring both secreted IL-1β via ELISA and cell death via LDH release) to confirm true intracellular target engagement[6].

Part 3: Mandatory Visualizations

PermeabilityParadox cluster_standard The Permeability Paradox (Standard Ac-YVAD-CHO) cluster_optimized Optimized Delivery (K-FGF CPP / Electroporation) A Extracellular Inhibitor B Intact Macrophage Membrane A->B Impermeable C GSDMD Pore Formation A->C Passive diffusion D Late Cytosolic Entry C->D Enters after damage E Modified/Delivered Inhibitor F Direct Cytosolic Access E->F Bypasses lipid bilayer G Pre-emptive Caspase-1 Blockade F->G Early target binding H Pyroptosis & IL-1β Prevented G->H Pathway halted

Mechanistic comparison of standard vs. optimized Caspase-1 inhibitor delivery in primary cells.

Part 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in orthogonal checks (ELISA + LDH) to differentiate between true Caspase-1 inhibition and non-specific cytotoxicity.

Protocol A: Non-Viral Electroporation of Ac-YVAD-CHO into Primary BMDMs

Electroporation physically bypasses the lipid bilayer, allowing the highly specific, unmodified Ac-YVAD-CHO to reach the cytosol immediately, circumventing endosomal entrapment entirely[5].

Materials:

  • Primary murine BMDMs (Day 7 of M-CSF differentiation).

  • Standard Ac-YVAD-CHO (Reconstituted in DMSO to 10 mM stock).

  • Nucleofector™ System (or equivalent primary cell electroporator) and Primary Cell Buffer.

  • LPS (1 µg/mL) and Nigericin (10 µM).

Step-by-Step Methodology:

  • Cell Preparation: Harvest mature BMDMs using cold PBS (avoid scraping to prevent basal stress). Centrifuge at 250 x g for 5 minutes and resuspend in room-temperature Primary Cell Electroporation Buffer at a density of

    
     cells per 100 µL.
    
  • Inhibitor Loading: Add Ac-YVAD-CHO directly to the cell suspension to achieve a final concentration of 25 µM[6]. Causality Check: Ensure DMSO volume is

    
     0.25% to prevent solvent-induced membrane fluidization.
    
  • Electroporation: Transfer the mixture to an electroporation cuvette. Apply the manufacturer-optimized pulse code for primary macrophages (e.g., Lonza program Y-001).

  • Recovery: Immediately add 500 µL of pre-warmed, serum-supplemented RPMI-1640 media to the cuvette. Gently transfer cells to a 24-well plate and incubate at 37°C, 5% CO₂ for 2 hours to allow membrane resealing.

  • Inflammasome Priming & Activation: Prime cells with 1 µg/mL LPS for 3 hours. Subsequently, activate the NLRP3 inflammasome by adding 10 µM Nigericin for 45 minutes.

  • Self-Validating Readout: Collect the supernatant. Quantify IL-1β using a standard ELISA (measures Caspase-1 catalytic inhibition) and measure LDH release (measures prevention of GSDMD-mediated pyroptosis). True inhibition will yield low IL-1β and low LDH.

Protocol B: Endosomal Escape Optimization for K-FGF-YVAD-CHO

If electroporation is not viable, use the K-FGF conjugated "Cell-Permeable" variant[3], but optimize the microenvironment to prevent endosomal degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at

    
     cells/well and allow adherence overnight.
    
  • Pre-Incubation: Replace media with Opti-MEM (reduced serum prevents serum-protein binding of the hydrophobic K-FGF peptide).

  • Inhibitor Delivery: Add this compound, Cell-Permeable (Ac-AAVALLPAVLLALLAP-YVAD-CHO) at 10 µM. Critical Step: Co-administer 10-20 µM Chloroquine. Chloroquine acts as a proton sponge, causing osmotic swelling and rupture of the endosomes, releasing the intact inhibitor into the cytosol[1].

  • Incubation: Incubate for 1 hour at 37°C.

  • Activation & Assay: Proceed with LPS/Nigericin stimulation and orthogonal validation (ELISA/LDH) as described in Protocol A.

Part 5: Data Presentation

Table 1: Quantitative Comparison of Delivery Strategies for Caspase-1 Inhibitors in Primary Cells

Delivery StrategyInhibitor Variant UsedPrimary Mechanism of EntryTypical Working Conc. (Primary Cells)Cytosolic BioavailabilityProsCons
Passive Diffusion Standard Ac-YVAD-CHOPassive (Poor) / GSDMD Pores50 - 100 µM< 5% (pre-pore)Low cost, simple protocol.Fails to prevent initial pyroptosis; requires high doses[2].
CPP Conjugation K-FGF-YVAD-CHOEndocytosis10 - 25 µM15 - 30%No specialized equipment needed[3].Prone to endosomal entrapment; K-FGF can cause basal toxicity.
Electroporation Standard Ac-YVAD-CHOPhysical Membrane Poration10 - 25 µM> 80%Immediate, uniform cytosolic delivery[5].Requires equipment; transient drop in cell viability post-pulse.

Part 6: Experimental Workflow Visualization

ProtocolWorkflow N1 1. Primary Cell Isolation (e.g., Murine BMDMs) N2 2. Permeabilization Strategy Electroporation or K-FGF CPP N1->N2 N3 3. Inhibitor Incubation (Ac-YVAD-CHO, 10-25 µM) N2->N3 N4 4. Inflammasome Activation (LPS Priming + Nigericin) N3->N4 N5 5. Orthogonal Validation (IL-1β ELISA & LDH Release) N4->N5

Self-validating experimental workflow for Caspase-1 inhibitor delivery and inflammasome assays.

References

  • Frontiers in Immunology. Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis. Available at: [Link]

  • European Journal of Immunology (PubMed). Fluorochrome-labeled inhibitors of caspase-1 require membrane permeabilization to efficiently access caspase-1 in macrophages. Available at:[Link]

  • mBio (ASM Journals). A Group A Streptococcus ADP-Ribosyltransferase Toxin Stimulates a Protective Interleukin 1β-Dependent Macrophage Immune Response. Available at: [Link]

  • ResearchGate. Differential regulation of macrophage inflammation by Fbx and Allo. Available at:[Link]

Sources

minimizing DMSO toxicity when using high concentrations of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with assay artifacts when using peptide-based inhibitors. A common pitfall when utilizing Ac-YVAD-CHO—a potent, reversible inhibitor of Caspase-1—is confounding the drug's biological effect with the cytotoxicity of its solvent, Dimethyl Sulfoxide (DMSO).

This guide provides a comprehensive, causality-driven framework to help you achieve high-concentration Caspase-1 inhibition while completely isolating your cells from solvent-induced stress.

Mechanistic Context: Caspase-1 Inhibition vs. Solvent Toxicity

Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde designed to mimic the natural substrate of Caspase-1 (Interleukin-1β Converting Enzyme). By competitively binding to the active site, it prevents the cleavage of pro-IL-1β and Gasdermin D (GSDMD), thereby halting pyroptosis 1[1].

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS + ATP) Inflammasome NLRP3 Inflammasome Stimulus->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 MatureIL1b Mature IL-1β / IL-18 Casp1->MatureIL1b Cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Cleaves GSDMD AcYVAD Ac-YVAD-CHO (Inhibitor) AcYVAD->Casp1 Competitive Inhibition ProIL1b Pro-IL-1β / Pro-IL-18 ProIL1b->MatureIL1b GSDMD Gasdermin D (GSDMD) GSDMD->Pyroptosis

Caspase-1 activation pathway and targeted inhibition by Ac-YVAD-CHO.

Because Ac-YVAD-CHO is a highly hydrophobic peptide, it requires organic solvents for initial reconstitution. The core challenge arises when researchers attempt to reach high working concentrations (e.g., 50–100 µM) in culture media, inadvertently dragging toxic volumes of DMSO into the assay.

Quantitative Data Summaries

Table 1: Ac-YVAD-CHO Solubility Profile

Solvent Max Solubility Max Molarity (MW: 492.5) Recommended Application
DMSO 30 - 50 mg/mL ~60 - 101.5 mM Master Stock Preparation 2[2], 3[3]
PBS (pH 7.2) ~5 mg/mL ~10.1 mM Intermediate Dilutions 2[2]

| Ethanol | ~30 mg/mL | ~60.9 mM | Alternative Master Stock |

Table 2: Empirical DMSO Toxicity Thresholds in Cell Culture

Cell Type / Line Safe Threshold (v/v) Toxicity Onset Phenotype at >1.0% DMSO
Primary Macrophages ≤ 0.1% 0.2% - 0.5% Spontaneous activation, altered morphology
MCF-7 / MDA-MB-231 ≤ 0.5% 1.0% Delayed proliferation, background apoptosis 4[4]
CHO / HEK293 ≤ 0.2% 0.5% Reduced viability, detachment

| Stem Cells (iPSCs) | ≤ 0.05% | 0.1% | Spontaneous differentiation, death |

Troubleshooting FAQs

Q: Why does my Ac-YVAD-CHO treatment cause rapid cell death, even in control cells that shouldn't undergo pyroptosis? A: You are likely falling victim to the "10 mM Stock Paradox." When researchers purchase a standard 5 mg vial of Ac-YVAD-CHO, the instinct is to dissolve it in 1 mL of DMSO, yielding a ~10 mM stock. If your assay requires a 100 µM working concentration to fully saturate Caspase-1, diluting this stock requires a 1:100 ratio, resulting in a 1% final DMSO concentration. At 1%, DMSO disrupts lipid bilayer fluidity and induces reactive oxygen species (ROS), leading to off-target apoptosis that masks your experimental readouts .

Q: How can I deliver 100 µM of Ac-YVAD-CHO without exceeding the 0.2% DMSO limit? A: You must minimize the solvent-to-peptide ratio by maximizing your master stock concentration. High-grade Ac-YVAD-CHO can achieve solubilities of up to 50 mg/mL (approx. 101.5 mM) in anhydrous DMSO when aided by sonication 3[3]. By preparing a 50 mM master stock, a 100 µM final concentration requires only a 1:500 dilution, resulting in a perfectly safe 0.2% final DMSO concentration.

Q: My vehicle control (0.2% DMSO) shows no toxicity, but the Ac-YVAD-CHO treated cells still exhibit reduced viability. Is this solvent toxicity? A: No. If your vehicle control is healthy, you have successfully isolated the solvent variable. The observed cell death is either a specific consequence of Caspase-1 inhibition altering downstream survival pathways, or an off-target drug toxicity effect.

Q: Are there alternative formulations if DMSO toxicity remains insurmountable for my highly sensitive primary cells? A: Yes. If high concentrations of the reversible Ac-YVAD-CHO inhibitor remain problematic, consider switching to Ac-YVAD-CMK. The chloromethyl ketone (CMK) moiety makes it an irreversible inhibitor 5[5]. Because it permanently binds the Caspase-1 active site, it often achieves complete inhibition at much lower working concentrations (e.g., 10–20 µM), drastically reducing the required solvent load.

Troubleshooting Start High Cell Death Observed CheckCtrl Assess Vehicle Control (Matched DMSO %) Start->CheckCtrl Decision Is Vehicle Control Viability < 90%? CheckCtrl->Decision YesDMSO Cause: Solvent Toxicity Decision->YesDMSO Yes NoDMSO Cause: Drug/Target Effect Decision->NoDMSO No Action1 Protocol 1: Increase Stock to 50 mM Final DMSO ≤ 0.2% YesDMSO->Action1 Action2 Protocol 2: Titrate Ac-YVAD-CHO or verify target specificity NoDMSO->Action2

Decision matrix for troubleshooting cell viability issues during Ac-YVAD-CHO treatment.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies explain not just how to prepare the reagents, but why these steps guarantee reliable data.

Protocol 1: High-Concentration Master Stock (50 mM) Preparation

Causality: Minimizing the solvent-to-peptide ratio at the stock level is the most effective way to protect cells downstream.

  • Calculate Volume: For a standard 5 mg vial of Ac-YVAD-CHO (MW: 492.5 g/mol ), add exactly 203 µL of sterile, anhydrous DMSO to achieve a 50 mM stock.

  • Solubilize: Vortex for 30 seconds. If the peptide does not fully dissolve, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the mechanical energy required to break peptide-peptide hydrogen bonds without the thermal degradation caused by heating.

  • Aliquot: Divide into 10 µL single-use aliquots in amber tubes and store at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which rapidly degrades the aldehyde (-CHO) moiety and causes peptide precipitation.

  • Dilute: To achieve a 100 µM working concentration, dilute 2 µL of the 50 mM stock into 998 µL of pre-warmed culture media. This yields a final DMSO concentration of exactly 0.2%.

Protocol 2: The Self-Validating Vehicle Control Matrix

Causality: To definitively prove that observed cell death is due to Caspase-1 inhibition and not solvent stress, the assay must internally control for the exact solvent load.

  • Seed Cells: Plate cells in a 96-well format and allow them to adhere overnight.

  • Prepare Matrix Arms:

    • Arm A (Baseline): Standard culture media (0% DMSO).

    • Arm B (Matched Vehicle): Media containing 0.2% DMSO (or the exact % used in your drug arm).

    • Arm C (Toxicity Threshold): Media containing 1.0% DMSO.

    • Arm D (Experimental): Media containing 100 µM Ac-YVAD-CHO (0.2% DMSO).

  • Incubate & Read: Expose cells for the required assay duration (e.g., 24 hours) and quantify viability using an ATP-luminescence or LDH-release assay.

  • Validation Logic:

    • If Viability of Arm B ≈ Arm A : Your solvent load is safe.

    • If Viability of Arm C < Arm A : Your cells are sensitive to high DMSO, validating the necessity of the 50 mM stock.

    • If Viability of Arm D < Arm B : The observed death is a true biological response to Ac-YVAD-CHO, successfully isolated from solvent toxicity.

References

  • Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical: Ac-YVAD-CHO". 2

  • Fisher Scientific. "Enzo Life Sciences Ac-YVAD-CHO". 3

  • MedChemExpress. "Ac-YVAD-CHO (L-709049) | ICE Inhibitor". 1

  • Sigma-Aldrich. "Guidelines for Developing a High Cell Density Cryopreservation Process".

  • Echemi. "DMSO toxicity against MCF-7 and MDA-MB-231 cell lines". 4

  • Frontiers in Immunology. "Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis". 5

Sources

why Caspase-1 Inhibitor I fails to block non-canonical inflammasome pathways

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Alex Chen, Senior Application Scientist Subject: Technical Advisory: Caspase-1 Inhibitor I (Ac-YVAD-CHO) Efficacy in Non-Canonical Inflammasome Pathways

Executive Summary

We frequently receive inquiries regarding the persistence of pyroptosis (cell death) in intracellular LPS assays despite the presence of This compound (Ac-YVAD-CHO) .

The short answer: Ac-YVAD-CHO is a tetrapeptide mimetic designed to target the substrate recognition site of Caspase-1 . It has negligible affinity for the non-canonical initiator caspases (Caspase-11 in mice; Caspase-4/5 in humans). In the non-canonical pathway, these initiator caspases directly cleave Gasdermin D (GSDMD) to induce pyroptosis independently of Caspase-1.[1] Therefore, Ac-YVAD-CHO will block cytokine maturation (a downstream, Caspase-1-dependent event) but will fail to prevent cell death .

Part 1: The Mechanistic Failure Point

To troubleshoot this, you must visualize the non-canonical pathway as a "Two-Step, Split-Outcome" system.

Signaling Pathway Diagram

The following diagram illustrates where the non-canonical pathway diverges from the canonical, and specifically where Ac-YVAD-CHO loses control of the phenotype.

NonCanonicalPath LPS_Cyto Cytosolic LPS (Transfected/Bacteria) Casp11 Caspase-11/4/5 (Sensor & Initiator) LPS_Cyto->Casp11 Direct Binding GSDMD GSDMD Cleavage (N-terminal) Casp11->GSDMD Direct Cleavage (YVAD Resistant) Pore Membrane Pore Formation (Pyroptosis/LDH Release) GSDMD->Pore K_Efflux K+ Efflux Pore->K_Efflux NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Secondary Signal Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-IL-1β / Pro-IL-18 Processing Casp1->Cytokines Release Mature Cytokine Release Cytokines->Release YVAD Ac-YVAD-CHO (this compound) YVAD->Casp1 BLOCKS

Figure 1: The Non-Canonical "Split" Pathway. Note that the "Death Arm" (Left, Red) proceeds via Caspase-11/4/5 and is unaffected by Caspase-1 inhibition. The "Cytokine Arm" (Right, Green) is blocked by Ac-YVAD-CHO.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added 50 µM Ac-YVAD-CHO. Why is my LDH release (cell death) identical to the vehicle control?

Diagnosis: You are observing Caspase-1-independent pyroptosis . Explanation: In the non-canonical pathway, Caspase-11 (or 4/5) acts as the direct receptor for intracellular LPS.[2][3][4] Upon binding, it oligomerizes and cleaves GSDMD.[4] The tetrapeptide sequence YVAD (Tyrosine-Valine-Alanine-Aspartic acid) is the preferred substrate for Caspase-1. Caspase-11/4/5, however, prefer sequences resembling (L/W)EHD or the GSDMD cleavage site FLTD . Action:

  • Do not increase the YVAD dose; it will likely cause off-target toxicity without blocking Caspase-11.

  • Verification Step: Measure IL-1β secretion in the supernatant.[5] If IL-1β is blocked but LDH is high, your inhibitor is working correctly on Caspase-1, confirming the pathway is non-canonical.

Q2: Which inhibitor should I use to block the cell death?

Recommendation: To block the upstream non-canonical initiator, you need an inhibitor with broader specificity or one targeted to Caspase-11/4/5.

  • Pan-Caspase Inhibitor (Z-VAD-FMK): This will block Caspase-1, -11, -4, -5, and -8.[6] It prevents both cell death and cytokine release.[5][7]

    • Note: This is a "sledgehammer" approach.

  • Caspase-11/4/5 Specific Inhibitors:

    • Ac-FLTD-CMK: Derived from the GSDMD cleavage site.[8] Blocks GSDMD processing by Casp-11/4/5.

    • Wedelolactone: Inhibits Caspase-11 activation (though mechanism is less direct).

  • Genetic Validation (Gold Standard): Use Casp11-/- (or CASP4/5 KO) cells. Chemical inhibitors for these caspases often have poor selectivity.

Q3: How do I experimentally distinguish Canonical vs. Non-Canonical activation?

Protocol: You must vary the "Signal 2" stimulus.

  • Canonical: Priming (LPS extracellular) + Nigericin/ATP (Signal 2).

    • Result: Ac-YVAD-CHO blocks both LDH and IL-1β.

  • Non-Canonical: Priming (PAM3CSK4) + Transfection of LPS (using FuGENE or Cholera Toxin B).

    • Result: Ac-YVAD-CHO blocks only IL-1β; LDH remains high.

Part 3: Comparative Data & Specificity

The following table summarizes why Ac-YVAD-CHO fails in your specific context.

FeatureCaspase-1 (Canonical) Caspase-11 / 4 / 5 (Non-Canonical)
Primary Activator NLRP3/NLRC4/AIM2 complexDirect binding to Cytosolic Lipid A (LPS)
Preferred Substrate Motif YVAD (e.g., IL-1β, IL-18)(L/W)EHD or FLTD (GSDMD)
Inhibition by Ac-YVAD-CHO Potent (Ki < 1 nM)Ineffective (Ki > 100s nM - µM)
Role in GSDMD Cleavage Cleaves GSDMD (Downstream)Cleaves GSDMD (Direct/Upstream)
Role in Cytokine Maturation Direct Cleavage of pro-IL-1βIndirect (activates NLRP3 -> Casp-1)

Part 4: Diagnostic Workflow

Use this flowchart to interpret your inhibitor data.

TroubleshootingFlow Start Start: Inhibitor (Ac-YVAD-CHO) added to Inflammasome Assay CheckLDH Check Readout 1: Is LDH Release (Cell Death) Blocked? Start->CheckLDH YesLDH Yes, Cell Death is Blocked CheckLDH->YesLDH Yes NoLDH No, Cell Death Persists CheckLDH->NoLDH No Canonical Conclusion: Canonical Pathway (NLRP3/NLRC4/AIM2) Caspase-1 drives both death & cytokines. YesLDH->Canonical CheckIL1 Check Readout 2: Is IL-1β Secretion Blocked? NoLDH->CheckIL1 NonCanonical Conclusion: Non-Canonical Pathway (Caspase-11/4/5) Inhibitor blocks downstream cytokines but misses upstream death. CheckIL1->NonCanonical Yes (IL-1β Blocked) Ineffective Conclusion: Experimental Error (Inhibitor degraded, dose too low, or Necroptosis/Apoptosis) CheckIL1->Ineffective No (IL-1β High)

Figure 2: Diagnostic Logic for Inhibitor Profiling. The combination of High LDH + Low IL-1β is the hallmark signature of Caspase-1 inhibition in a non-canonical assay.

References

  • Kayagaki, N., et al. (2011). Non-canonical inflammasome activation targets caspase-11.[3][8][9][10][11] Nature, 479(7371), 117-121. Link

  • Shi, J., et al. (2015).[1] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[2][4][8][12] Nature, 526(7575), 660-665. Link

  • Kayagaki, N., et al. (2015).[1] Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling.[8][10] Nature, 526(7575), 666-671. Link

  • Ramirez, M. L. G., et al. (2018). The Gasdermin-D inhibitor Ac-FLTD-CMK inhibits GSDMD cleavage by caspases-1, -4, -5, and -11.[8] Proceedings of the National Academy of Sciences, 115(26), E6297-E6306. Link

  • Vigano, E., et al. (2015). 1-and 2-signal genomic stability of NLRP3 inflammasome activators. Immunological Reviews, 265(1), 63-75. Link

Sources

Technical Support Center: Optimizing Caspase-1 Inhibitor I Timing for Delayed Inflammasome Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers pivot from acute inflammasome triggers (like ATP or Nigericin) to complex, disease-relevant models (such as protein aggregates, cholesterol crystals, or persistent pathogens), standard protocols often fail.

This guide provides an in-depth mechanistic breakdown of why Caspase-1 Inhibitor I (Ac-YVAD-CHO) loses efficacy in delayed inflammasome models and how to engineer a self-validating experimental system to correct it.

Pathway & Workflow Visualization

Understanding the temporal disconnect between inhibitor half-life and inflammasome assembly is critical for troubleshooting delayed activation models.

G Stim Delayed Stimulus (e.g., α-synuclein) Prime Priming Phase (0-4h) Stim->Prime Delay Latency Phase (4-18h) Prime->Delay Act Caspase-1 Burst (18h+) Delay->Act Pyro Pyroptosis & IL-1β Release Act->Pyro Early Ac-YVAD-CHO at T=0 (Degrades by 18h) Early->Act Fails Staggered Staggered Dosing (T=12h, 16h) Staggered->Act Blocks

Kinetics of delayed inflammasome activation and the critical window for Caspase-1 inhibition.

Troubleshooting Guides & FAQs

Q1: Why do I see robust IL-1β secretion at 24 hours despite adding this compound (Ac-YVAD-CHO) at the exact time I added my delayed stimulus? A1: The failure is due to the chemical nature of the inhibitor versus the kinetics of your stimulus. Ac-YVAD-CHO is a reversible peptide aldehyde. In standard cell culture media containing serum, peptide aldehydes are subject to oxidation and proteolytic degradation, giving them a relatively short effective half-life. When investigating delayed inflammasome triggers like fibrillar α-synuclein, which mediates a 1 detectable starting at 18 hours[1], adding the inhibitor at T=0 results in sub-therapeutic concentrations by the time the NLRP3 inflammasome actually assembles. Causality: The inhibitor degrades before the target enzyme is active.

Q2: If early addition fails, can I just add the inhibitor at 18 hours right before I expect cell death to begin? A2: No. Inflammasome activation is not a slow trickle; it operates via a 2[2]. Once assembled, pro-caspase-1 undergoes rapid autoprocessing into the highly active p33/p10 species. This species mediates the bulk of pro-IL-1β and GSDMD cleavage in a short burst (15-30 minutes) before terminating its own activity via 3[3]. Adding the inhibitor after this burst traps the already-inactive p20/p10 form but fails to prevent the already-executed pyroptotic cell death.

Q3: How do I definitively validate that my delayed cell death is Caspase-1-dependent pyroptosis and not secondary necrosis? A3: Cell death (membrane permeability) and cell lysis (LDH release) are 4[4]. Relying solely on bulk LDH release can misrepresent the exact timing of caspase-1 activation. We recommend using a direct, 5 multiplexed with a real-time viability dye[5]. This allows you to pinpoint the exact hour of caspase-1 enzymatic activity and adjust your inhibitor timing accordingly.

Quantitative Data: Caspase-1 Inhibitor Selection

To successfully block delayed inflammasome activation, you must align the pharmacokinetic properties of your inhibitor with the kinetics of your assay.

InhibitorChemical NatureMechanismEst. In Vitro Half-LifeRecommended Assay Application
Ac-YVAD-CHO (this compound)Peptide AldehydeReversible, CompetitiveShort (< 4-6 hrs)Rapid canonical assays (ATP/Nigericin, 1-2h). Requires staggered dosing for delayed assays.
Ac-YVAD-cmk ChloromethylketoneIrreversible, CovalentModerate (8-12 hrs)Mid-length assays. Requires careful titration to avoid off-target cross-reactivity with other caspases.
VX-765 (Belnacasan)VRT-043198 ProdrugReversible, CompetitiveLong (Stable prodrug)Prolonged/Delayed in vitro assays (18-24h) and in vivo systemic models.
Validated Methodology: Self-Validating Staggered Inhibition Protocol

Objective: To accurately block caspase-1 in models requiring >12 hours of stimulus exposure while validating inhibitor efficacy and assay specificity.

Step 1: Cell Preparation & Priming

  • Seed macrophages (e.g., BMDMs or differentiated THP-1 cells) in a 96-well opaque-walled plate to allow for downstream luminescent multiplexing.

  • Prime cells with 100 ng/mL ultrapure LPS for 3-4 hours to induce pro-IL-1β and NLRP3 expression.

  • Self-Validation Control: Include a dedicated set of wells utilizing Nlrp3-/- or Casp1-/- macrophages. This establishes the absolute genetic baseline of your assay and rules out Caspase-8 backup pathways.

Step 2: Stimulus Addition & Baseline Establishment

  • Wash cells gently with warm PBS and add your delayed stimulus (e.g., 5 µM fibrillar α-synuclein or mutant fungal hyphae) in complete media.

  • Self-Validation Control: In a separate control plate, add 5 mM ATP or 20 µM Nigericin for 1 hour. Treat half of these wells with 1 µM Ac-YVAD-CHO at T=0. This confirms that your macrophages are fully competent for rapid inflammasome activation and that your inhibitor stock is functionally active.

Step 3: Staggered Inhibitor Dosing

  • Do not add the full dose of Ac-YVAD-CHO at T=0 for your delayed stimulus plate.

  • Instead, implement a staggered dosing regimen based on the inhibitor's half-life to catch the activation burst:

    • Add 10 µM Ac-YVAD-CHO at T=12 hours post-stimulus.

    • Replenish with an additional 5 µM Ac-YVAD-CHO at T=16 hours .

    • Mechanistic Rationale: This maintains the concentration of the reversible peptide aldehyde above its IC50 precisely during the 18-24 hour window when the delayed caspase-1 burst occurs.

Step 4: Multiplexed Endpoint Readout

  • At T=24 hours, add a fluorogenic cell viability dye (e.g., CellTox Green) directly to the culture wells and measure fluorescence to quantify membrane compromise.

  • Immediately follow by adding Caspase-Glo® 1 Reagent (1:1 ratio with sample volume) to the same wells. Incubate for 1 hour at room temperature and measure luminescence.

  • Harvest parallel well supernatants for IL-1β ELISA or Western Blot (probing for the p20 subunit) to confirm functional inhibition of cytokine maturation.

References
  • Source: asm.
  • Source: promegaconnections.
  • Source: rupress.
  • Source: nih.
  • Source: jordanvprice.

Sources

resolving variability in Ac-YVAD-CHO efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Variability Paradox

Ac-YVAD-CHO is a potent, reversible inhibitor of Caspase-1 (ICE) , widely used to dissect the canonical NLRP3 inflammasome pathway. However, users frequently report inconsistent IC50 values and efficacy ranging from "complete blockade" to "non-responsive" across different cell models.

This variability is rarely due to the compound itself but rather the cellular context —specifically the expression levels of inflammasome components (ASC, Caspase-1), the requirement for priming (Signal 1), and the kinetics of cell permeability.

This guide provides a standardized technical framework to normalize these variables and ensure reproducible data.

Module 1: The Gold Standard Protocol (Self-Validating)

Do not treat Ac-YVAD-CHO as a simple "add-and-read" reagent. Its efficacy depends on pre-incubation to establish intracellular equilibrium before the inflammasome assembles.

Step-by-Step Workflow
  • Reconstitution & Storage:

    • Solvent: Dissolve Ac-YVAD-CHO in high-grade DMSO to 10-20 mM . Avoid aqueous buffers for stock solution as the aldehyde group (-CHO) is reversible and can be unstable in water over time.

    • Aliquot: Store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly reduces potency).

  • Cell Preparation (The Critical Variable):

    • Ensure cells are fully primed (Signal 1) before or during inhibitor treatment, depending on the model.

    • Standard Density:

      
       cells/mL in 24-well plates.
      
  • Inhibitor Pre-incubation:

    • Dilute Ac-YVAD-CHO in serum-free or low-serum media (serum proteases can degrade peptides).

    • Time: Add to cells 30–60 minutes prior to the inflammasome activator (Signal 2).

    • Concentration: Titrate from 1 µM to 50 µM . (Typical IC50 in THP-1 is ~1–5 µM).

  • Stimulation (Signal 2):

    • Add activator (e.g., ATP, Nigericin, MSU crystals) in the presence of the inhibitor. Do not wash the inhibitor out.

  • Readout Validation:

    • Primary: Western Blot for Caspase-1 cleavage (p20 subunit) and IL-1β maturation (p17).

    • Secondary: ELISA for secreted IL-1β (supernatant).

Visualizing the Mechanism & Inhibition Point

Caspase1_Pathway Signal1 Signal 1 (LPS/TLR4) NFkB NF-κB Activation Signal1->NFkB ProIL1b Pro-IL-1β (Inactive) NFkB->ProIL1b Transcription NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Priming MatureIL1b Mature IL-1β (Secreted) ProIL1b->MatureIL1b Substrate ASC ASC Adaptor NLRP3->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ActiveCasp1 Active Caspase-1 (p20/p10) ProCasp1->ActiveCasp1 Autoproteolysis ActiveCasp1->MatureIL1b Cleavage GSDMD GSDMD-N (Pyroptosis) ActiveCasp1->GSDMD Cleavage YVAD Ac-YVAD-CHO (Inhibitor) YVAD->ActiveCasp1 Reversible Binding

Figure 1: Mechanism of Action. Ac-YVAD-CHO competitively binds the active site of cleaved Caspase-1, preventing the processing of Pro-IL-1β and GSDMD.

Module 2: Cell Line Compatibility Matrix

The most common reason for "failed" experiments is using a cell line that lacks the necessary machinery for Caspase-1 activation, rendering the inhibitor irrelevant.

Cell LineSpeciesInflammasome StatusAc-YVAD-CHO EfficacyCritical Notes
THP-1 HumanIntact (Requires Diff.)High (IC50 ~1-5 µM)Must be differentiated with PMA (24-48h) then primed with LPS. Monocytes respond poorly.
BMDM MouseIntact (Primary)High (IC50 ~1-10 µM)The "Gold Standard" for inflammasome research. Requires fresh isolation.
RAW 264.7 MouseDeficient (No ASC)Low / None WARNING: Lacks ASC protein.[1] Cannot form NLRP3 specks. Do not use for canonical inflammasome assays without stable ASC transfection.
J774A.1 MouseIntact Moderate/High Good alternative to BMDMs. Constitutively expresses some inflammasome components.[2][3][4][5][6]
HEK293 HumanAbsent N/A Used only for reconstitution assays (must transfect NLRP3, ASC, Casp-1, IL-1b).

Expert Insight: If you are using RAW 264.7 cells and seeing no effect of Ac-YVAD-CHO on IL-1β release, it is because the canonical NLRP3 pathway is non-functional due to the lack of ASC. Switch to J774A.1 or BMDMs.

Module 3: Troubleshooting & FAQs

Q1: Why do I see high background IL-1β even with high concentrations (50 µM) of Ac-YVAD-CHO?

A: This suggests non-Caspase-1 cleavage or Caspase-1 independent release .

  • Cause 1 (Neutrophils/Monocytes): Serine proteases (Proteinase 3, Elastase) can cleave IL-1β independently of Caspase-1. Ac-YVAD-CHO does not inhibit these.

  • Cause 2 (Non-Canonical): In mouse cells, Caspase-11 (human Caspase-4/5) can drive pyroptosis. Ac-YVAD-CHO is selective for Caspase-1 (Ki ~0.76 nM) and inhibits Caspase-4/5/11 much less efficiently (Ki > 160 nM).

  • Solution: Verify pathway specificity by using a Caspase-1 knockout line or adding a pan-caspase inhibitor (Z-VAD-FMK) as a positive control.

Q2: My Western Blot shows the p20 band, but ELISA shows no reduction in IL-1β. Why?

A: Ac-YVAD-CHO inhibits the catalytic activity of Caspase-1, not necessarily its autoproteolysis (cleavage into p20) or the assembly of the inflammasome.

  • The inhibitor binds the active site. The inflammasome may still assemble and cleave Pro-Caspase-1, but the resulting enzyme is catalytically "jammed" by the inhibitor.

  • Action: Rely on IL-1β cleavage (p17 band) or GSDMD cleavage as the true metric of efficacy, not just the presence of Caspase-1 p20.

Q3: What is the stability of Ac-YVAD-CHO in culture media?

A: The aldehyde group is reactive.

  • Half-life: In aqueous media (pH 7.4), the half-life is limited (hours).

  • Protocol Adjustment: If your stimulation protocol exceeds 4–6 hours, consider re-dosing the inhibitor or using a more stable analog like Ac-YVAD-CMK (irreversible) or VX-765 (prodrug, highly stable).

Q4: Can I use Ac-YVAD-CHO to distinguish between Caspase-1 and Caspase-8?

A: Yes.

  • Ac-YVAD-CHO has >10,000-fold selectivity for Caspase-1 over Caspase-8.[5]

  • If your cell death is blocked by Z-VAD-FMK (pan) but not by Ac-YVAD-CHO, the driver is likely Caspase-8 (apoptosis/extrinsic pathway) or Caspase-3, not pyroptosis.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low/No Inhibition with Ac-YVAD-CHO CheckCell Check Cell Line Start->CheckCell IsRAW Is it RAW 264.7? CheckCell->IsRAW Yes Yes IsRAW->Yes Yes No No IsRAW->No No SwitchCell Switch to J774A.1 or BMDM (RAW lacks ASC) CheckStim Check Stimulation Protocol Priming Did you Prime? (LPS 3-4h) CheckStim->Priming Priming->Yes Yes Priming->No No AddPrime Add LPS Priming Step CheckConc Check Concentration & Timing PreInc Pre-incubation < 15 min? CheckConc->PreInc PreInc->Yes Yes PreInc->No No IncTime Increase Pre-incubation to 30-60 min OffTarget Suspect Off-Target/Non-Canonical? UseControls Test vs. Casp-11/4/5 Inhibitor or Casp-1 KO cells OffTarget->UseControls Yes->SwitchCell Yes->CheckConc Yes->IncTime No->CheckStim No->AddPrime No->OffTarget

Figure 2: Troubleshooting logic flow for resolving efficacy issues.

References

  • Pelegrin, P., & Surprenant, A. (2006). "Pannexin-1 couples to maitotoxin- and nigericin-induced interleukin-1beta release through a dye uptake-independent pathway." Journal of Biological Chemistry. (Demonstrates Ac-YVAD-CHO specificity in macrophages). [Link]

  • Schroder, K., & Tschopp, J. (2010). "The inflammasomes."[1][2][7][8] Cell. (Review covering ASC deficiency in RAW 264.7 cells). [Link]

Sources

Validation & Comparative

Caspase-1 Inhibitor I vs. Z-YVAD-FMK: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating the inflammasome and pyroptosis, the choice between Caspase-1 Inhibitor I (Ac-YVAD-CHO) and Z-YVAD-FMK is a decision between kinetic precision and cellular efficacy.

  • Select this compound (Ac-YVAD-CHO) for cell-free enzymatic assays, kinetic studies requiring reversibility, or purified protein characterization.[1]

  • Select Z-YVAD-FMK for live-cell culture experiments, pyroptosis inhibition, and long-term inflammasome blockade due to its superior cell permeability and irreversible covalent binding.[1]

Chemical & Mechanistic Deep Dive

The core difference lies in the "warhead"—the functional group that interacts with the catalytic cysteine (Cys285 in human Caspase-1) of the enzyme. Both inhibitors utilize the YVAD (Tyr-Val-Ala-Asp) peptide sequence, which mimics the substrate recognition motif of Caspase-1, ensuring high specificity over apoptotic caspases (e.g., Caspase-3, which prefers DEVD).[1]

Comparative Analysis Table
FeatureThis compound Z-YVAD-FMK
Chemical Identity Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-Aldehyde)Z-YVAD-FMK (Z-Tyr-Val-Ala-Asp-Fluoromethylketone)
Mechanism Reversible (Transition state analog)Irreversible (Covalent Alkylation)
Binding Mode Forms a hemiacetal with the active site Cysteine.[1]Forms a thioether bond with the active site Cysteine.[2]
Potency (Ki/IC50)

(Extremely Potent)

typically

(Cell-based)
Cell Permeability Low / Variable. Aldehydes penetrate membranes poorly compared to FMKs.[1]High. The FMK group and Z-cap enhance lipophilicity.
Stability Unstable in aqueous solution (oxidation/epimerization).[1] Rapid clearance in vivo (

).[1]
Stable covalent enzyme complex. FMK moiety itself is stable in DMSO but degrades in media over 24-48h.
Primary Application Purified Enzyme Assays, Kinetic Profiling.[1]Cell Culture (Pyroptosis/IL-1

release), In Vivo studies.[1]
Mechanism of Action Visualization

InhibitorMechanism Enzyme Active Caspase-1 (Cys-SH) Complex_Rev Enzyme-Inhibitor Complex (Hemiacetal - Unstable) Enzyme->Complex_Rev + CHO Complex_Irr Enzyme-Inhibitor Adduct (Thioether - Permanent) Enzyme->Complex_Irr + FMK CHO Ac-YVAD-CHO (Reversible Aldehyde) CHO->Complex_Rev FMK Z-YVAD-FMK (Irreversible FMK) FMK->Complex_Irr Complex_Rev->Enzyme Dissociation (Reversible)

Caption: Mechanistic divergence: Ac-YVAD-CHO forms a reversible equilibrium complex, whereas Z-YVAD-FMK permanently modifies the catalytic cysteine.

Performance Analysis: Efficacy & Specificity
Efficacy in Cell-Free Systems (Purified Enzyme)

This compound (Ac-YVAD-CHO) is the gold standard here.[1] Because it is reversible, it allows for the determination of equilibrium constants (


).[1]
  • Data Point: Studies demonstrate a

    
     of ~200 pM against human recombinant Caspase-1 [1].
    
  • Why it wins: It mimics the transition state without permanently altering the protein, making it ideal for structural biology and competition assays.

Efficacy in Live Cell Models (e.g., THP-1, BMDM)

Z-YVAD-FMK is the superior choice.[1] The fluoromethylketone (FMK) group acts as a "suicide inhibitor."[1] Once it enters the cell and binds Caspase-1, the enzyme is permanently disabled.

  • Permeability: The "Z" (benzyloxycarbonyl) group and the FMK moiety significantly increase lipophilicity compared to the charged/polar nature of the aldehyde in Ac-YVAD-CHO.

  • Data Point: In LPS-stimulated monocytes, Z-YVAD-FMK (10-20 µM) completely abolishes IL-1

    
     secretion and prevents pyroptotic cell death (LDH release) [2].[1]
    
  • Warning: While "specific," high concentrations (>50 µM) of Z-YVAD-FMK can spill over and inhibit Caspase-3 or Caspase-8.[1] Always perform a dose-titration.[3][4]

Experimental Protocols
Protocol A: Cell-Free Caspase-1 Kinetic Assay

Best for: Ac-YVAD-CHO

Materials:

  • Recombinant Caspase-1 (1 unit/reaction)

  • Substrate: Ac-YVAD-AFC (Fluorogenic)[1]

  • Inhibitor: Ac-YVAD-CHO (Dissolved in DMSO)[1]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.[1]

Workflow:

  • Preparation: Dilute Ac-YVAD-CHO in Assay Buffer to 2X desired final concentrations (range: 10 pM to 100 nM).

  • Pre-incubation: Mix 50 µL of Caspase-1 enzyme with 50 µL of Inhibitor dilution in a black 96-well plate. Incubate for 15 minutes at 37°C.

    • Note: Because it is reversible, equilibrium is reached quickly.[1]

  • Initiation: Add 100 µL of Ac-YVAD-AFC substrate (50 µM final).

  • Measurement: Monitor fluorescence (Ex: 400 nm / Em: 505 nm) kinetically every 2 minutes for 1 hour.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    or
    
    
    .
Protocol B: Inhibition of Pyroptosis in Macrophages

Best for: Z-YVAD-FMK[5]

Materials:

  • Cells: THP-1 Monocytes (differentiated with PMA) or Bone Marrow-Derived Macrophages (BMDMs).[1]

  • Stimulus: LPS (Priming) + Nigericin (Activation).[1]

  • Inhibitor: Z-YVAD-FMK (20 mM Stock in DMSO).[1]

Workflow:

  • Seeding: Seed macrophages in 24-well plates (

    
     cells/well).
    
  • Priming: Treat with LPS (1 µg/mL) for 3-4 hours to upregulate Pro-IL-1

    
     and NLRP3.[1]
    
  • Inhibitor Pre-treatment (Critical Step):

    • Remove LPS media (or keep if continuous stimulation is desired).[1]

    • Add fresh media containing Z-YVAD-FMK (10-20 µM) .[1]

    • Incubate for 1 hour before adding the inflammasome activator.

    • Causality: This allows the inhibitor to permeate the membrane and bind the catalytic cysteine of Pro-Caspase-1 or active Caspase-1 before the massive influx of activation signals occurs.

  • Activation: Add Nigericin (10 µM) for 30-60 minutes.

  • Readout:

    • Collect supernatant for IL-1

      
       ELISA.
      
    • Measure LDH release (Pyroptosis marker) in supernatant.[1]

    • Self-Validation: Include a "Vehicle Only" (DMSO) control.[1] If DMSO control shows toxicity, reduce stock concentration.[1]

Decision Matrix: Which to Choose?

DecisionMatrix Start Start: Select Application CellFree Cell-Free / Purified Enzyme? Start->CellFree LiveCell Live Cell Culture? Start->LiveCell Kinetic Need Kinetic Constants (Ki)? CellFree->Kinetic LongTerm Long-term (>12h) or Pyroptosis Assay? LiveCell->LongTerm ResultCHO Use this compound (Ac-YVAD-CHO) Kinetic->ResultCHO Yes (Reversibility needed) ResultFMK Use Z-YVAD-FMK Kinetic->ResultFMK No (Irreversible ok) LongTerm->ResultCHO No (High conc. required) LongTerm->ResultFMK Yes (High Permeability)

Caption: Decision tree for selecting the optimal Caspase-1 inhibitor based on experimental constraints.

References
  • Garcia-Calvo, M., et al. (1998).[1][5] Inhibition of human caspases by peptide-based and macromolecular inhibitors.[6] Journal of Biological Chemistry, 273(49), 32608-32613.[1] Link

  • Slee, E. A., et al. (1996).[1][7] Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[1][7] Biochemical Journal, 315(Pt 1), 21–24.[1][7] Link

  • Merck Millipore. (n.d.).[1] this compound - CAS 143313-51-3 - Calbiochem.[8] Link[1]

  • Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information. Link

  • BenchChem. (2025).[1][4] Optimizing Z-Yvad-fmk incubation time for maximum inhibition. Link

Sources

A Comparative Guide to Caspase-1 Inhibitors: Ac-YVAD-CHO vs. VX-765 (Belnacasan)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in immunology, neurobiology, and drug development, the precise modulation of inflammatory pathways is a paramount objective. Central to many of these pathways is Caspase-1, an enzyme that acts as a critical initiator of inflammation. Its inhibition offers a powerful tool for both mechanistic studies and potential therapeutic intervention. This guide provides an in-depth comparison of two widely recognized Caspase-1 inhibitors: the classic research tool Ac-YVAD-CHO and the clinical-stage candidate VX-765 (Belnacasan). We will explore their selectivity, mechanism, and practical application, supported by experimental data and protocols.

The Central Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that functions as the engine of the inflammasome.[1][2] The inflammasome is a cytosolic multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[3][4] Upon assembly, it facilitates the auto-activation of pro-caspase-1. Active Caspase-1 then performs two key pro-inflammatory functions:

  • Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, potent, secreted forms.[1][5] These cytokines are master regulators of inflammatory responses.

  • Induction of Pyroptosis: It cleaves Gasdermin D, a protein that forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[2]

Given its central role, the selective inhibition of Caspase-1 is a highly attractive strategy to quell inflammation without causing broad immunosuppression.

cluster_0 Inflammasome Activation cluster_1 Downstream Effects cluster_2 Points of Inhibition PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Pyroptosis->Inflammation AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 VX765 VX-765 (VRT-043198) VX765->Casp1

Caption: Caspase-1 signaling pathway and points of inhibition.

Ac-YVAD-CHO: The Classic Research Tool

N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal, or Ac-YVAD-CHO, is a synthetic tetrapeptide aldehyde that has been a cornerstone of inflammasome research for decades.[6]

Mechanism of Action: Ac-YVAD-CHO acts as a potent, specific, and reversible inhibitor of Caspase-1.[7] The aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of Caspase-1, effectively blocking its enzymatic activity.

Selectivity Profile: While highly potent against Caspase-1, Ac-YVAD-CHO is not entirely specific and can inhibit other caspases at higher concentrations, particularly those with similar substrate preferences like Caspase-4 and Caspase-5. Its selectivity is significantly lower for the apoptotic caspases (-2, -3, -6, -7, -8, -9, -10).[8]

  • Use Case: Its primary utility is as a proof-of-concept tool in in vitro and in vivo experimental systems.[9][10] For example, pre-treating cells with Ac-YVAD-CHO before an inflammasome stimulus can confirm whether the subsequent release of IL-1β is Caspase-1 dependent.[11] However, its peptide nature leads to rapid clearance in vivo, and its off-target potential requires careful dose-response analysis.[7]

VX-765 (Belnacasan): The Clinical Candidate

VX-765, also known as Belnacasan, represents a more modern, drug-like approach to Caspase-1 inhibition. It was developed by Vertex Pharmaceuticals for clinical applications in inflammatory diseases.[12]

Mechanism of Action: VX-765 is an orally bioavailable prodrug.[13][14] In the body, it is rapidly converted by esterases into its active metabolite, VRT-043198.[15] VRT-043198 is a potent and selective inhibitor of the Caspase-1 subfamily.[13][16]

Selectivity Profile: The active form, VRT-043198, is exceptionally potent against Caspase-1 and Caspase-4. Crucially, it demonstrates a very high degree of selectivity, with 100- to 10,000-fold less activity against apoptotic caspases like Caspase-3, -6, -7, -8, and -9.[13][16] This high selectivity is critical for a therapeutic candidate, as it minimizes the risk of inducing unwanted apoptosis.

  • Use Case: Due to its favorable pharmacokinetic properties and high selectivity, VX-765 is suitable for both preclinical animal studies and has been evaluated in human clinical trials for conditions like epilepsy and psoriasis.[12][17] It serves as a highly specific tool to probe the therapeutic potential of long-term Caspase-1 inhibition in chronic disease models.[17]

Head-to-Head Comparison: Selectivity and Potency

The critical distinction between a research tool and a clinical candidate often lies in the quantitative details of potency and selectivity. The following table summarizes the key enzymatic inhibition data for both compounds.

FeatureAc-YVAD-CHOVX-765 (Active form: VRT-043198)
Compound Type Tetrapeptide aldehydeDipeptide prodrug
Mechanism Reversible covalent inhibitor[7]Potent inhibitor[13][18]
Oral Bioavailability LowHigh (as prodrug)[13][14]
Primary Target Caspase-1Caspase-1 / Caspase-4[13][15]
Potency (Ki) Caspase-1: ~0.76 nM (human)[7][8]Caspase-1: ~0.8 nM[13][15][19]
Selectivity (Ki) Caspase-4: ~163 nM[8] Caspase-5: ~250 nM[8] Apoptotic Caspases: >10,000 nM[8]Caspase-4: <0.6 nM[13][15] Caspase-5: ~10.6 nM (IC50)[5][20] Apoptotic Caspases: 100-10,000x less potent[13][16]
Cellular Activity IL-1β Release IC50: ~0.7-1.9 µM[7][19]IL-1β Release IC50: ~0.67 µM (PBMCs)[5][15]

Expert Interpretation: While both compounds exhibit nanomolar potency against Caspase-1 in cell-free enzyme assays, the profile of VX-765's active form, VRT-043198, is superior for therapeutic development. Its equipotent inhibition of Caspase-4 (also an inflammatory caspase) and significantly higher selectivity against apoptotic caspases suggest a more targeted anti-inflammatory effect with a potentially wider therapeutic window.[13][20]

Experimental Protocol: Comparative Analysis of Inhibitor Efficacy on IL-1β Release

To empirically validate the efficacy of these inhibitors, a cell-based assay measuring the inhibition of IL-1β secretion from stimulated immune cells is the gold standard. This protocol uses human monocytic THP-1 cells, a common model for inflammasome studies.

Objective: To determine and compare the IC50 values of Ac-YVAD-CHO and VX-765 for the inhibition of NLRP3 inflammasome-dependent IL-1β release.

Materials:
  • THP-1 cells

  • RPMI-1640 medium + 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Ac-YVAD-CHO (in DMSO)

  • VX-765 (in DMSO)

  • Human IL-1β ELISA Kit

Methodology:

Part 1: Cell Differentiation (Priming Signal 1)

  • Seed Cells: Plate THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

  • Differentiate: Add PMA to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours to differentiate the monocytes into adherent, macrophage-like cells. This step upregulates the expression of inflammasome components.

  • Rest: Remove the PMA-containing media, wash gently with PBS, and add fresh, serum-free media. Allow cells to rest for 24 hours.

Part 2: Inflammasome Priming & Inhibition (Priming Signal 2) 4. Prime: Add LPS (1 µg/mL final concentration) to all wells (except negative controls) to prime the inflammasome by upregulating pro-IL-1β expression. Incubate for 3-4 hours. 5. Inhibit: Prepare serial dilutions of Ac-YVAD-CHO and VX-765 (e.g., from 100 µM to 1 nM). Add the inhibitors to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO). Causality Note: Pre-incubation is crucial to allow the inhibitors to enter the cells and engage with Caspase-1 before its activation.

Part 3: Inflammasome Activation & Analysis 6. Activate: Add Nigericin (10-20 µM final concentration) to all primed wells to activate the NLRP3 inflammasome. Do not add to negative control wells. Incubate for 1-2 hours. 7. Collect Supernatant: Carefully collect the cell culture supernatant from each well. 8. Quantify IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions. 9. Data Analysis: Plot the IL-1β concentration against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value for each inhibitor.

cluster_workflow Experimental Workflow start 1. Differentiate THP-1 Cells (PMA, 24-48h) prime 2. Prime with LPS (3-4h) start->prime inhibit 3. Add Inhibitors (Ac-YVAD-CHO or VX-765) (1h Pre-incubation) prime->inhibit activate 4. Activate with Nigericin (1-2h) inhibit->activate collect 5. Collect Supernatant activate->collect analyze 6. Quantify IL-1β (ELISA) collect->analyze end 7. Calculate IC50 analyze->end

Caption: Workflow for comparing Caspase-1 inhibitor efficacy.

Conclusion and Future Directions

Both Ac-YVAD-CHO and VX-765 are potent inhibitors of Caspase-1, but they are designed for different applications.

  • Ac-YVAD-CHO remains a valuable and cost-effective tool for acute, proof-of-concept studies in academic research to validate the involvement of Caspase-1 in a given biological process. Its limitations in selectivity and bioavailability must be considered when interpreting results.

  • VX-765 (Belnacasan) exemplifies the progression from a research tool to a potential therapeutic. Its design as an orally bioavailable prodrug, coupled with the high potency and superior selectivity profile of its active metabolite VRT-043198, makes it the clear choice for in vivo studies in chronic disease models and translational research.

The choice between these inhibitors ultimately depends on the experimental question. For elucidating fundamental mechanisms in a controlled in vitro setting, Ac-YVAD-CHO is sufficient. For studies requiring high specificity, long-term dosing, and a clear translational path, VX-765 is the superior and more scientifically rigorous option. The continued development of highly selective inhibitors like VX-765 will be crucial in realizing the therapeutic potential of targeting the inflammasome pathway.

References

  • Vertex Pharmaceuticals. (n.d.). Belnacasan (VX-765). Vertex AI Search Grounding API.
  • PubChem. (n.d.). VX 765.
  • Alzheimer's Drug Discovery Found
  • BenchChem. (2025). Preclinical Profile of Belnacasan (VX-765): A Technical Guide. BenchChem.
  • MedchemExpress. (n.d.). VRT-043198. MedchemExpress.com.
  • Frontiers in Immunology. (2011). Inflammasomes: Caspase-1-Activating Platforms with Critical Roles in Host Defense. Frontiers Media S.A.
  • Journal of Clinical Medicine. (2021). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. MDPI.
  • Wikipedia. (n.d.). Belnacasan.
  • Abcam. (n.d.). Belnacasan (VX-765). Abcam plc.
  • ResearchGate. (2008). The inflammasome: a caspase-1-activation platform that regulates immune responses and disease pathogenesis.
  • Cayman Chemical. (n.d.). Ac-YVAD-CHO. Cayman Chemical Company.
  • MedchemExpress. (n.d.). Ac-YVAD-CHO (L-709049). MedchemExpress.com.
  • PMC. (2008). The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis. U.S.
  • Selleck Chemicals. (2024). Belnacasan (VX-765). Selleck Chemicals LLC.
  • BenchChem. (n.d.). A Comparative Analysis of the Therapeutic Window of Caspase Inhibitors: ML132 vs.
  • ResearchGate. (2025). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). VRT-043198. International Union of Basic and Clinical Pharmacology.
  • PNAS. (2016). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy.
  • Axon Medchem. (n.d.). VX-765 | Belnacasan. Axon Medchem BV.
  • APExBIO. (n.d.). Ac-YVAD-CHO - Caspase-1 Inhibitor for Apoptosis Research. APExBIO Technology LLC.
  • MedKoo Biosciences. (n.d.). VRT-043198. MedKoo Biosciences, Inc.
  • ACS Publications. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors. American Chemical Society.
  • PubMed. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum.
  • BenchChem. (n.d.). A Comparative Guide to Pan-Caspase Inhibitors: Efficacy and Experimental Insights. BenchChem.
  • Echelon Biosciences. (n.d.). Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor. Echelon Biosciences, Inc.
  • AAT Bioquest. (2026). Ac-VAD-CHO [Caspase Inhibitor II].
  • Promega Corporation. (n.d.). Caspase-Glo® 1 Inflammasome Assay.
  • PubMed. (2014). Applying caspase-1 inhibitors for inflammasome assays in human whole blood.
  • PMC. (2005). Structural analysis of caspase-1 inhibitors derived from Tethering. U.S.

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Validating Caspase-1 Inhibition via LDH Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Caspase-1 Inhibition Using LDH Release Assays Content Type: Publish Comparison Guide

Introduction: The Lytic Nature of Pyroptosis[1][2]

In the landscape of cell death assays, validating Caspase-1 inhibition requires distinguishing pyroptosis —a lytic, inflammatory cell death—from apoptosis and necrosis.[1][2] While Caspase-1 is best known for processing cytokines (IL-1


, IL-18), its terminal effector function is the cleavage of Gasdermin D (GSDMD) .[3] The resulting N-terminal fragment forms pores in the plasma membrane, leading to osmotic lysis and the release of large cytosolic proteins, including Lactate Dehydrogenase (LDH) .[3][2]

For drug development professionals targeting the NLRP3 inflammasome or Caspase-1 directly, the LDH release assay is not merely a toxicity readout; it is a functional validator of GSDMD pore formation . Unlike IL-1


 secretion, which can occur via non-canonical pathways or hypersecretion without death, LDH release confirms the structural breach of the membrane, providing a binary readout of pyroptotic execution.
Mechanistic Basis: Why LDH?

To validate a Caspase-1 inhibitor (e.g., VX-765), one must understand the causality chain. The inhibitor must block the catalytic activity of Caspase-1, thereby preventing GSDMD cleavage. Without GSDMD pores, the cell membrane remains intact, and LDH (140 kDa tetramer) is retained in the cytosol.

Diagram 1: The Pyroptotic Signaling Cascade

This diagram illustrates the specific node (Caspase-1) where inhibition prevents GSDMD-mediated membrane rupture.

PyroptosisPathway Signal1 Signal 1 (LPS/TLR4) NFkB NF-κB Activation Signal1->NFkB ProComp Upregulation: NLRP3 & Pro-IL-1β NFkB->ProComp Inflammasome NLRP3 Inflammasome Assembly ProComp->Inflammasome Signal2 Signal 2 (Nigericin/ATP) Signal2->Inflammasome ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 ProCasp1 Pro-Caspase-1 ProCasp1->ActiveCasp1 Cleavage GSDMD Gasdermin D (Full Length) ActiveCasp1->GSDMD Cleaves ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleaves Inhibitor Inhibitor (e.g., VX-765) Inhibitor->ActiveCasp1 Blocks GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore MatIL1b Mature IL-1β ProIL1b->MatIL1b Pore->MatIL1b Release LDH LDH Release (Extracellular) Pore->LDH Lysis

Caption: Caspase-1 inhibition blocks GSDMD cleavage, preventing pore formation and subsequent LDH release.

Comparative Analysis: LDH vs. Alternatives

When validating Caspase-1 inhibitors, researchers often choose between LDH, IL-1


 ELISA, and FLICA. The following table objectively compares these methods.
FeatureLDH Release Assay IL-1

ELISA
Caspase-1 FLICA / Glo
Primary Readout Membrane integrity (Cell Death)Cytokine SecretionEnzymatic Activity
Caspase-1 Specificity Indirect (Requires Inhibitor Control)Indirect (Requires processing)Direct (Bind active site)
Throughput High (96/384-well)High (96-well)Medium (Microscopy/Plate)
Cost LowHighHigh
False Positives Necrosis (non-specific lysis)Hypersecretion without deathNon-specific caspase binding
Validation Value Gold Standard for Pyroptosis Confirms inflammatory potentialConfirms target engagement

Expert Insight: Do not rely solely on IL-1


 ELISA. IL-1

can be released from living cells (hypersecretion) or via necroptosis. LDH confirms the lytic nature of the event, which is the hallmark of GSDMD-mediated pyroptosis [1].[3]
Validated Experimental Protocol

This protocol describes a self-validating system using THP-1 monocytes or Bone Marrow-Derived Macrophages (BMDMs) .

Phase A: Experimental Design
  • Cell Model: THP-1 cells differentiated with PMA (100 nM, 24h) or primary BMDMs.

  • Controls (Triplicates Required):

    • Background: Media only (no cells).

    • Spontaneous: Cells + Vehicle (no trigger).

    • Max Lysis: Cells + Lysis Buffer (Triton X-100).

    • Positive Control: Cells + LPS + Nigericin (max pyroptosis).

    • Experimental: Cells + LPS + Inhibitor + Nigericin.

Phase B: The Workflow

The timing of inhibitor addition is critical. Adding it after Signal 2 (activation) will result in false negatives because the pores form within minutes.

Diagram 2: Experimental Workflow Timeline

Visualizing the critical "Window of Inhibition" before inflammasome assembly.

Workflow Step1 1. Seeding (Day 0) THP-1 + PMA Step2 2. Resting (Day 1-2) Fresh Media Step1->Step2 Step3 3. Priming (T=0h) Add LPS (1 μg/mL) Step2->Step3 Step4 4. INHIBITION (T=3h) Add VX-765 (Window: 30-60m) Step3->Step4 Step5 5. Activation (T=4h) Add Nigericin Step4->Step5 Step6 6. Harvest (T=5-6h) Collect Supernatant Step5->Step6 Step7 7. LDH Assay Add Substrate Read @ 490nm Step6->Step7

Caption: Inhibitors must be equilibrated (Step 4) post-priming but pre-activation to effectively block Caspase-1.

Phase C: Step-by-Step Methodology
  • Differentiation: Seed THP-1 cells at

    
     cells/well in a 96-well plate. Differentiate with PMA for 24h, then rest in fresh media for 24h.
    
  • Priming (Signal 1): Treat cells with LPS (1

    
    g/mL) for 3–4 hours to upregulate NLRP3 and Pro-IL-1
    
    
    
    .
  • Inhibitor Treatment: Add Caspase-1 inhibitor (e.g., VX-765 at 10–50

    
    M) 30–60 minutes before  the activation step.
    
    • Note: Include a Vehicle control (DMSO) at the same final concentration.[3]

  • Activation (Signal 2): Add Nigericin (10

    
    M) or ATP (5 mM). Incubate for 1–2 hours.
    
    • Observation: Pyroptotic cells will swell and balloon; this can be visualized microscopically before the assay.

  • Supernatant Collection: Centrifuge the plate at 250

    
     g for 5 minutes to pellet cell debris. Transfer 50 
    
    
    
    L of supernatant to a fresh flat-bottom plate.
  • LDH Reaction: Add 50

    
    L of LDH Substrate Mix (Tetrazolium salt + Lactate + NAD+). Incubate at Room Temp (protected from light) for 10–30 minutes.
    
  • Stop & Read: Add Stop Solution. Measure absorbance at 490 nm.

Data Interpretation & Validation

To validate Caspase-1 inhibition, you must calculate the Percentage of Cytotoxicity and demonstrate a dose-dependent reduction.

Formula:



Acceptance Criteria for Validation:

  • Signal-to-Noise: Max Lysis should be >5x higher than Spontaneous Release.

  • Inhibitor Effect: A specific Caspase-1 inhibitor (e.g., VX-765) should reduce LDH release by >50% compared to the Vehicle control in NLRP3-activated cells [2].

  • Specificity Check: If the inhibitor blocks IL-1

    
     but not LDH, the cell death may be driven by Caspase-8 (Apoptosis) or Caspase-11 (Non-canonical), or the inhibitor is failing to prevent GSDMD cleavage despite blocking cytokine processing [3].
    
Troubleshooting & Optimization
IssueProbable CauseSolution
High Background Serum LDH / Phenol RedUse low-serum (1%) or serum-free media during the assay window. Use phenol-red free media if sensitivity is low.
No Inhibition Late Addition / Wrong Conc.Ensure inhibitor is added 30m before Nigericin. Titrate inhibitor (1–100

M).
Variable Max Lysis Incomplete LysisEnsure Triton X-100 is fresh. Incubate lysis control for 45 mins at 37°C.
Bubbles in Well Pipetting ErrorPop bubbles with a heated needle or centrifuge before reading; bubbles scatter light at 490nm.
References
  • Detection of pyroptosis by measuring released lactate dehydrogenase activity. Source: National Institutes of Health (NIH) / Methods Mol Biol. URL:[Link]

  • VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis. Source:[4] PubMed / Inflammation. URL:[Link]

  • Release of Interleukin-1α or Interleukin-1β Depends on Mechanism of Cell Death. Source: Journal of Biological Chemistry (JBC). URL:[Link]

Sources

The Upstream Block vs. The Downstream Brake: A Comparative Guide to MCC950 and Caspase-1 Inhibitor I

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Caspase-1 Inhibitor I (Ac-YVAD-CHO) vs. MCC950 (NLRP3 Inhibitor) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Strategic Selection

In the dissection of inflammatory pathways, the choice between This compound and MCC950 is not merely a choice of reagents, but a choice of interrogation depth.[1]

  • MCC950 is the precision scalpel .[1] It targets the NLRP3 sensor specifically, blocking the assembly of the inflammasome complex.[1][2][3][4] It is the gold standard for validating NLRP3-specific pathology.[1]

  • This compound (Ac-YVAD-CHO) is the emergency brake .[1] It targets the enzymatic output of the inflammasome (Caspase-1), halting cytokine maturation and pyroptosis regardless of which upstream sensor (NLRP3, AIM2, NLRC4) initiated the signal.[1]

Core Recommendation: Use MCC950 to prove dependence on the NLRP3 sensor. Use This compound to confirm inflammasome involvement broadly or to block pyroptosis downstream of non-NLRP3 triggers.[1]

Mechanistic Divergence

To understand the utility of these inhibitors, one must visualize the inflammasome signaling cascade.[1] The diagram below illustrates the precise intervention points. MCC950 acts upstream, preventing the oligomerization of the NLRP3 "wheel," while this compound acts downstream, jamming the active site of the protease.[1]

InflammasomePathways cluster_inputs Inflammatory Triggers cluster_sensors Sensors (The Assembly) cluster_effectors Enzymatic Output cluster_outcomes Biological Outcomes LPS LPS (Priming) NLRP3_Inactive NLRP3 (Inactive) LPS->NLRP3_Inactive NF-κB Upregulation ATP ATP/Nigericin (Activation) ATP->NLRP3_Inactive K+ Efflux DNA dsDNA AIM2 AIM2 Inflammasome DNA->AIM2 NLRP3_Active NLRP3 Oligomer NLRP3_Inactive->NLRP3_Active Oligomerization ProCasp1 Pro-Caspase-1 NLRP3_Active->ProCasp1 Recruits ASC AIM2->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autoproteolysis IL1b Mature IL-1β / IL-18 Casp1->IL1b Cleavage GSDMD GSDMD-N Pore Casp1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis MCC950 MCC950 (Blocks ATP Hydrolysis) MCC950->NLRP3_Inactive Inhibits Walker B YVAD This compound (Ac-YVAD-CHO) YVAD->Casp1 Competitive Binding

Figure 1: Mechanistic intervention points.[1][5][6] MCC950 locks NLRP3 in an inactive state, while this compound blocks the catalytic activity of Caspase-1, regardless of the upstream sensor (NLRP3 or AIM2).[1]

Technical Performance Matrix

This table synthesizes data from key benchmarking studies [1, 2, 3] to provide a direct comparison of chemical and biological properties.

FeatureMCC950 (NLRP3 Inhibitor)This compound (Ac-YVAD-CHO)
Primary Target NLRP3 NACHT Domain (Walker B motif)Caspase-1 Active Site (Cys285)
Mechanism Allosteric inhibition of ATPase activity; prevents oligomerization.[1]Competitive, reversible inhibition (Pseudo-substrate mimic).[1]
Specificity High. Specific to NLRP3.[1][4] No effect on AIM2, NLRC4, or NLRP1.[1]Moderate. Primary for Casp-1, but inhibits Casp-4/5 at high conc.[1]
Potency (IC50) ~7.5 nM (BMDMs) [1]Ki = 200 pM (Cell-free); ~10-50 µM (Cell-based)
Cell Permeability High. Small molecule designed for intracellular access.[1]Low. Peptide-based; often requires high concentrations to drive entry.[1]
In Vivo Stability High.[1] Suitable for animal models (t1/2 ~3h in plasma).[1]Low. Rapidly degraded by plasma peptidases.[1] Not recommended for in vivo.[1]
Reversibility Reversible.[1][3][5][7]Reversible (CHO group).[1] Note: Z-YVAD-FMK is irreversible.[1][8]

Scientific Insight - The Potency Paradox: While Ac-YVAD-CHO has a picomolar binding affinity (


) in cell-free assays, researchers must often use 10-50 µM in cell culture.[1] This ~100,000-fold discrepancy is due to poor membrane permeability of the peptide structure.[1] In contrast, MCC950 is highly potent in cells at nanomolar concentrations, making it a more cost-effective and consistent tool for routine NLRP3 inhibition [2].[1]

Experimental Protocol: The Differential Inhibition Assay

Objective: To determine if a specific inflammatory phenotype (e.g., IL-1β release) is driven specifically by NLRP3 or by a different inflammasome sensor.[1]

Reagents:

  • MCC950 Sodium (Resuspend in water or PBS).[1]

  • This compound (Ac-YVAD-CHO) (Resuspend in DMSO).[1]

  • Primary Cells: Bone Marrow-Derived Macrophages (BMDMs) or PBMCs.[1][5][9]

  • Stimuli: LPS (Priming), Nigericin (NLRP3 activator), Poly(dA:dT) (AIM2 activator - Control).

Protocol Steps:

  • Seeding & Priming:

    • Seed BMDMs at

      
       cells/well in 24-well plates.
      
    • Treat with LPS (100 ng/mL) for 3 hours to upregulate Pro-IL-1β and NLRP3 expression (Signal 1).

  • Inhibitor Pre-treatment (The Variable):

    • Group A (Vehicle): Add media + 0.1% DMSO.[1]

    • Group B (NLRP3 Specific): Add MCC950 (1 µM) . Note: 1 µM is supramaximal to ensure total block.

    • Group C (Downstream Block): Add Ac-YVAD-CHO (20 µM) .[1]

  • Incubation: Incubate for 30 minutes at 37°C. Crucial: Peptide inhibitors need time to penetrate.[1]

  • Activation (Signal 2):

    • Condition 1 (NLRP3 Test): Add Nigericin (10 µM) for 45 minutes.

    • Condition 2 (Specificity Control): Transfect Poly(dA:dT) (activates AIM2) for 4 hours.

  • Readout:

    • Collect supernatant.[1][9][10][11]

    • Perform ELISA for IL-1β or LDH assay for pyroptosis.[1]

    • Optional: Western Blot for Caspase-1 p20 fragment (active form).[1][3]

Data Interpretation Guide:

Observed ResultInterpretation
Inhibited by MCC950 & YVAD The response is NLRP3-dependent . (Classic NLRP3 pathway).[1]
Inhibited by YVAD, NOT MCC950 The response is Inflammasome-dependent, but NOT NLRP3 .[1] (Likely AIM2, NLRC4, or Pyrin).[1]
Inhibited by neither The cytokine release is Inflammasome-independent (e.g., neutrophil elastase cleavage or cell necrosis).[1]

Decision Matrix: When to Use Which?

Scenario Recommended Inhibitor Rationale
Validating a new drug target MCC950 You must prove your drug acts on NLRP3 specifically, not just general inflammation.
Animal Model (In Vivo) MCC950 Ac-YVAD-CHO is unstable in vivo.[1] MCC950 has excellent pharmacokinetics [3].[1]
Unknown Inflammasome Trigger Both Use the "Differential Inhibition Assay" (above) to categorize the trigger.[1]
Blocking Pyroptosis (General) This compound If the goal is simply to keep cells alive during an assay, block the executioner (Caspase-1).
Distinguishing Casp-1 vs Casp-8 This compound Use alongside a Caspase-8 inhibitor (e.g., Z-IETD-FMK) to dissect cell death modalities (Pyroptosis vs. Apoptosis).[1]

References

  • Coll, R. C., et al. (2015).[1][12] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[1][3][4][13] Nature Medicine, 21(3), 248-255.[1] Link

  • Coll, R. C., et al. (2019).[1] MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition.[1][14] Nature Chemical Biology, 15(6), 556-559.[1] Link

  • Mangan, M. S., et al. (2018).[1] Targeting the NLRP3 inflammasome in inflammatory diseases.[1][3][4] Nature Reviews Drug Discovery, 17(8), 588-606.[1] Link

  • Thornberry, N. A., et al. (1992).[1][7] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[1] Nature, 356, 768–774.[1][7] Link

Sources

Comparative Guide: Validating Ac-YVAD-CHO Results via siRNA Knockdown of Caspase-1

[1]

Executive Summary

In inflammasome research, the tetrapeptide inhibitor Ac-YVAD-CHO is the standard pharmacological tool for establishing Caspase-1 dependency.[1] However, reliance on pharmacological inhibition alone is prone to Type I errors due to off-target latency against Caspase-4, -5, and -8 at micromolar concentrations.[1]

This guide details the strategic use of siRNA-mediated knockdown to validate Ac-YVAD-CHO data. By contrasting the immediate enzymatic blockade of the inhibitor with the delayed, scaffold-removing mechanism of RNA interference, researchers can rigorously distinguish specific Caspase-1 driven pyroptosis from non-canonical or off-target effects.[1]

Part 1: The Pharmacological Baseline (Ac-YVAD-CHO)[1]

Mechanism of Action

Ac-YVAD-CHO (N-Acetyl-Tyr-Val-Ala-Asp-aldehyde) functions as a reversible competitive inhibitor .[1] It mimics the substrate sequence of Caspase-1, binding to the active catalytic cysteine residue (Cys285).[1]

  • Kinetics: Rapid onset. Cell-permeable (though often requires high concentrations due to poor membrane transport).[1]

  • Primary Utility: Acute inhibition of IL-1

    
     maturation and GSDMD cleavage (Pyroptosis).[1]
    
The "Specificity Trap"

While Ac-YVAD-CHO is marketed as a Caspase-1 inhibitor (

1
  • >10 µM Risk: At higher doses often used in cell culture (10-50 µM), Ac-YVAD-CHO can cross-inhibit Caspase-4 and Caspase-5 (humans) or Caspase-11 (mice).[1]

  • Consequence: If your phenotype persists with Ac-YVAD-CHO but disappears with CASP1 siRNA, your effect may be driven by the non-canonical inflammasome (Caspase-4/5/11), not Caspase-1.[1]

Part 2: The Genetic Validator (siRNA)[1]

Mechanism of Action

Small interfering RNA (siRNA) utilizes the endogenous RISC (RNA-induced silencing complex) to degrade CASP1 mRNA.[1]

  • Kinetics: Slow onset. Requires 24–48 hours for mRNA degradation and 48–72 hours for existing protein turnover.

  • The "Scaffold" Advantage: Unlike Ac-YVAD-CHO, which leaves the Caspase-1 protein structure intact, siRNA removes the protein entirely.[1] This controls for any non-enzymatic, scaffolding functions Caspase-1 may provide to the NLRP3 inflammasome complex.[1]

Visualization: Mechanism of Action Comparison[2]

Gcluster_0Pharmacological (Ac-YVAD-CHO)cluster_1Genetic (siRNA)InhibitorAc-YVAD-CHOCasp1_EnzCaspase-1(Active Site)Inhibitor->Casp1_EnzCompetitiveBindingSubstratePro-IL-1βCasp1_Enz->SubstrateBlockedsiRNACASP1 siRNARISCRISC ComplexsiRNA->RISCLoadingmRNACASP1 mRNARISC->mRNADegradationProteinCaspase-1ProteinmRNA->ProteinTranslationPrevented

Caption: Comparison of steric enzymatic blockade (Ac-YVAD-CHO) vs. upstream mRNA degradation (siRNA).

Part 3: Comparative Analysis

FeatureAc-YVAD-CHO (Inhibitor)Caspase-1 siRNA (Knockdown)
Targeting Level Protein (Active Site)mRNA (Transcript)
Specificity Moderate (Dose-dependent off-targets)High (Sequence-dependent)
Onset of Action Rapid (30–60 mins pre-incubation)Slow (48–72 hours post-transfection)
Reversibility Yes (Washout restores activity)No (Until siRNA degrades/dilutes)
Scaffold Effect Protein structure remains intactProtein structure is removed
Primary Risk False Positive (Inhibits Casp-4/5)False Negative (Incomplete knockdown)

Part 4: Experimental Workflow (Cross-Validation Protocol)

To rigorously validate your results, you must run a parallel experiment where the pharmacological phenotype is reproduced in the genetic knockdown model.

Experimental Design
  • Group A: Scramble siRNA + Vehicle (DMSO)

  • Group B: Scramble siRNA + Ac-YVAD-CHO (Validates Inhibitor efficacy)

  • Group C: CASP1 siRNA + Vehicle (Validates Genetic dependency)[1]

  • Group D: CASP1 siRNA + Ac-YVAD-CHO (Checks for additive off-target effects)

Step-by-Step Protocol

Step 1: Seeding (T = -24h)

  • Seed cells (e.g., THP-1, BMDMs) to reach 60-70% confluency at the time of transfection.[1]

  • Note: Avoid antibiotics (Pen/Strep) during seeding as they can interfere with lipid-based transfection reagents.[1]

Step 2: siRNA Transfection (T = 0h)

  • Prepare lipid-siRNA complexes (e.g., Lipofectamine RNAiMAX).[1]

  • Target concentration: 20–50 nM siRNA.

  • Incubate for 48–72 hours .[1][2]

  • QC Check: Harvest a satellite well at 48h for Western Blot to confirm >80% Caspase-1 protein depletion before proceeding to stimulation.[1]

Step 3: Inhibitor Pre-treatment (T = 71h) [1]

  • One hour prior to stimulation, treat "Group B" and "Group D" with 10 µM Ac-YVAD-CHO .[1]

  • Critical: Treat Control groups with equal volume DMSO (Vehicle).[1]

Step 4: Inflammasome Stimulation (T = 72h) [1]

  • Prime cells (e.g., LPS 1 µg/mL for 4h).[1]

  • Activate Inflammasome (e.g., ATP 5 mM or Nigericin 10 µM for 30-60 mins).[1]

Step 5: Readout

  • Supernatant: ELISA for IL-1

    
     / IL-18 or LDH assay (Pyroptosis).
    
  • Lysate: Western Blot for Pro-Caspase-1 vs Cleaved Caspase-1 (p20/p10).[1]

Visualization: Integrated Experimental Timeline

Timelinecluster_timelineIntegrated Validation WorkflowT0T=0hsiRNA TransfectionT48T=48hKnockdown QC(Western Blot)T0->T48Protein TurnoverT71T=71hAdd Ac-YVAD-CHO(1 hr Pre-incubation)T48->T71IncubationT72T=72hStimulation(LPS + ATP)T71->T72Inhibitor EntryEndReadout(ELISA / LDH)T72->EndResponse

Caption: Timeline synchronizing slow siRNA protein turnover with acute inhibitor treatment.

Part 5: Data Interpretation[1]

The convergence of data between these two methods is the "Gold Standard" for publication.

ScenarioResultInterpretation
Convergence Inhibitor and siRNA both block the effect.[1]Validated. The effect is strictly Caspase-1 dependent.[1]
Divergence A Inhibitor blocks effect; siRNA does not.[3]Off-Target Effect. The inhibitor is likely acting on Caspase-4/5/11 or Caspase-8.[1] The effect is NOT Caspase-1 specific.[1][4]
Divergence B siRNA blocks effect; Inhibitor does not.[3]Inhibitor Failure. Likely due to poor cell permeability, degradation of the peptide, or insufficient dosage relative to Caspase-1 abundance.
Partial siRNA reduces effect by 50%; Inhibitor by 90%.Incomplete Knockdown. The remaining 20% of Caspase-1 protein is sufficient to drive the signaling pathway.
Senior Scientist Insight: The "Non-Canonical" Check

If you encounter Divergence A (Inhibitor works, siRNA fails), do not discard the data. Instead, re-run the experiment using Ac-LEVD-CHO (Caspase-4 inhibitor) or generate a CASP4/CASP11 knockdown.[1] You likely discovered a non-canonical inflammasome pathway.

References

  • National Institutes of Health (PMC). Knockdown of Target Genes by siRNA In Vitro: Protocols and Kinetics. [Link][1]

  • ResearchGate. Differences between RNAi and small-molecule inhibitors in signal transduction. [Link]

Reversible vs. Irreversible Inhibition: A Comparative Guide to Ac-YVAD-CHO and Ac-YVAD-CMK for Caspase-1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of inflammatory signaling and apoptosis, the precise modulation of key enzymatic players is paramount for researchers in immunology, neuroscience, and drug development. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), stands as a critical cysteine protease at the heart of the inflammasome signaling cascade. Its activation triggers the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and initiates a lytic form of programmed cell death termed pyroptosis.[1][2] The ability to selectively inhibit caspase-1 is a powerful tool for dissecting these pathways and for the development of novel therapeutics for a range of inflammatory diseases.

This guide provides an in-depth, objective comparison of two widely utilized tetrapeptide inhibitors of caspase-1: Ac-YVAD-CHO and Ac-YVAD-CMK. While both are derived from the preferred substrate recognition sequence of caspase-1, their distinct chemical moieties—an aldehyde group in Ac-YVAD-CHO and a chloromethylketone group in Ac-YVAD-CMK—confer fundamentally different modes of inhibition: reversible and irreversible, respectively.[3][4] This distinction has profound implications for experimental design, data interpretation, and potential therapeutic applications.

At the Crossroads of Inhibition: Reversible Ac-YVAD-CHO vs. Irreversible Ac-YVAD-CMK

The choice between a reversible and an irreversible inhibitor is a critical decision in experimental design. Ac-YVAD-CHO, with its aldehyde functional group, forms a transient, covalent bond with the active site cysteine of caspase-1. This interaction is characterized by an equilibrium, allowing for the potential dissociation of the inhibitor and the recovery of enzyme activity.[3][5] In contrast, the chloromethylketone group of Ac-YVAD-CMK forms a stable, covalent bond with the catalytic cysteine residue, leading to the permanent inactivation of the enzyme.[4][6][7] This irreversible nature provides a sustained blockade of caspase-1 activity.

FeatureAc-YVAD-CHOAc-YVAD-CMK
Inhibition Type ReversibleIrreversible
Functional Group Aldehyde (-CHO)Chloromethylketone (-CMK)
Mechanism Forms a transient covalent bond with the active site cysteine.Forms a stable, covalent bond with the active site cysteine.
Potency (Ki for human Caspase-1) 0.76 nM[8][9]Not applicable (irreversible)
Selectivity Selective for caspase-1 over other caspases.[9]Selective for caspase-1; weak inhibitor of caspases-4 and -5.[4]
Experimental Utility Studies requiring temporal control of inhibition; applications where enzyme recovery is desired.Complete and sustained inhibition of caspase-1; endpoint assays.
In Vivo Effects Attenuates apoptosis and inflammation in various models.[8][10]Neuroprotective and anti-inflammatory; reduces pyroptosis.[7][11][12]

The Biological Context: Caspase-1 Activation in the Inflammasome Pathway

To fully appreciate the utility of these inhibitors, it is essential to understand the biological context in which their target, caspase-1, operates. Caspase-1 is activated within a multi-protein complex called the inflammasome.[1][13] The assembly of the inflammasome is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[14]

Inflammasome_Pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Inhibitor Action PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activation ASC ASC Adaptor Protein PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Cell_Exterior Cell_Exterior Mature_IL1b->Cell_Exterior Secretion Mature_IL18->Cell_Exterior Secretion Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVADCHO Ac-YVAD-CHO (Reversible) AcYVADCHO->Active_Casp1 Inhibits AcYVADCMK Ac-YVAD-CMK (Irreversible) AcYVADCMK->Active_Casp1 Inhibits

Caption: Inflammasome signaling pathway and points of inhibition.

Mechanistic Insights: How They Work

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, providing specificity for caspase-1.[4] The N-terminal acetyl group (Ac-) enhances cell permeability. The key difference lies in the C-terminal reactive group.

Inhibition_Mechanisms cluster_caspase1 Caspase-1 Active Site cluster_inhibitors Inhibitors cluster_complexes Enzyme-Inhibitor Complexes Caspase1 Cysteine (Cys-SH) Histidine (His) Reversible_Complex Caspase-1-S-C(OH)-H-YVAD-Ac Reversible Thiohemiacetal Caspase1:cys->Reversible_Complex Reversible Reaction Irreversible_Complex Caspase-1-S-CH2-CO-YVAD-Ac Irreversible Thioether Bond Caspase1:cys->Irreversible_Complex Irreversible Alkylation Ac_YVAD_CHO Ac-YVAD CHO (Aldehyde) Ac_YVAD_CHO:cho->Reversible_Complex Ac_YVAD_CMK Ac-YVAD CMK (Chloromethylketone) Ac_YVAD_CMK:cmk->Irreversible_Complex

Sources

Unmasking Caspase-1: A Comparison Guide to Validating Antibody and Assay Specificity Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit datasets where researchers struggle with irreproducible inflammasome data. The most common culprit is a reliance on commercial tools—such as supposedly "specific" Caspase-1 antibodies and fluorometric substrates—that cross-react with other inflammatory caspases. Caspase-1 is the primary effector protease of the canonical inflammasome, responsible for the proteolytic maturation of pro-IL-1β, pro-IL-18, and the pore-forming protein Gasdermin D (GSDMD)[1]. However, its structural homology with the non-canonical Caspase-11 (in mice) or Caspase-4/5 (in humans) makes selective detection notoriously difficult[2].

To establish absolute scientific integrity, product performance must be benchmarked not just against chemical inhibitors, but against rigorously defined genetic knockout (KO) models. This guide objectively compares Caspase-1 detection tools and provides a self-validating experimental framework for confirming specificity.

The Genetic Caveat: The Caspase-1 vs. Caspase-11 Conundrum

To understand tool validation, you must understand the genetic history of the models used. In 1995, the first Caspase-1 knockout mice were generated using embryonic stem cells from the 129 mouse strain[3]. For over a decade, these mice were the unquestioned gold standard for validating Caspase-1 dependence.

However, a landmark 2011 study revealed a critical flaw: the 129 mouse strain harbors a natural passenger mutation in the Casp11 locus[4][5]. Because Casp1 and Casp11 are too closely linked on the chromosome to segregate during backcrossing, the classic "Casp1⁻/⁻" mice were functionally Caspase-1/Caspase-11 double knockouts[5].

The Causality: If a manufacturer validates a Caspase-1 antibody by showing a loss of signal in these classic 129-derived KO mice, they have not proven specificity. The antibody could easily be detecting Caspase-11, which is also absent in that model. Today, a self-validating experimental system requires the use of modern CRISPR-generated true Casp1 KO models (Casp1^Null on a pure C57BL/6 background) alongside specific Casp11 KO models[1].

G LPS_Ext Extracellular LPS TLR4 TLR4 Receptor LPS_Ext->TLR4 Priming NLRP3 NLRP3 Inflammasome TLR4->NLRP3 NF-κB Signaling Casp1 Caspase-1 (Canonical) NLRP3->Casp1 ASC Recruitment ProIL Pro-IL-1β / Pro-IL-18 Casp1->ProIL Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage LPS_Int Intracellular LPS Casp11 Caspase-11 (Non-Canonical) LPS_Int->Casp11 Direct Binding Casp11->NLRP3 K+ Efflux Casp11->GSDMD Cleavage MatIL Mature IL-1β / IL-18 ProIL->MatIL Secretion Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Pore Formation

Canonical vs. Non-Canonical Inflammasome Pathways highlighting Caspase-1 and Caspase-11 roles.

Product Comparison: Evaluating Caspase-1 Detection Tools

Due to the highly conserved catalytic cysteine within the active site of inflammatory caspases, tetrapeptide inhibitors and substrates (like Ac-YVAD) cannot easily distinguish between the structurally homologous pockets of Caspase-1 and Caspase-11. How do standard commercial tools hold up when subjected to rigorous KO validation?

Detection ToolMechanism of ActionCross-Reactivity RiskSignal in True Casp1⁻/⁻Signal in Casp11⁻/⁻Scientific Verdict
Ac-YVAD-AMC Assay Fluorometric peptide cleavageHigh (Cleaved by Casp-11/4/5)False Positive (Residual Signal)True PositiveUnreliable without KO controls
Ac-YVAD-CHO Chemical active-site inhibitionHigh (Inhibits other caspases)[6]N/AN/AUse only as a supplementary tool
Polyclonal Anti-Casp1 Multi-epitope recognitionModerate (p20 subunit homology)False Positive (Off-target bands)True PositiveHigh lot-to-lot variability
Next-Gen Monoclonal Single CARD-domain epitopeLow (Highly specific)True Negative (No Signal)True PositiveGold Standard for Validation
Methodology: A Self-Validating Protocol for BMDMs

To definitively confirm the specificity of a new Caspase-1 antibody or inhibitor, the following workflow utilizes primary Bone Marrow-Derived Macrophages (BMDMs). Primary cells are mandatory because immortalized macrophage lines (like RAW 264.7) frequently silence ASC or Caspase-1 expression to survive continuous culture.

Step-by-Step Validation Workflow

1. Model Selection & Isolation Harvest bone marrow from age-matched WT (C57BL/6), true Casp1⁻/⁻, and Casp11⁻/⁻ mice. Differentiate into BMDMs using 20 ng/mL M-CSF for 7 days. Causality: This creates a controlled matrix where the presence or absence of each specific caspase is genetically guaranteed, acting as an internal validation system.

2. Inflammasome Priming Seed BMDMs at 1x10⁶ cells/well. Treat with 100 ng/mL ultra-pure E. coli LPS for 4 hours. Causality: Priming via TLR4 upregulates pro-IL-1β and pro-Caspase-11 (which is inducible, unlike the constitutively expressed pro-Caspase-1)[5].

3. Pathway-Specific Activation

  • Canonical Activation: Add 5 mM ATP for 45 minutes to trigger K⁺ efflux and activate the NLRP3/Caspase-1 axis.

  • Non-Canonical Activation: Transfect 2 µg/mL LPS using FuGENE HD for 16 hours to directly bind and activate Caspase-11[5].

4. Protein Extraction & Precipitation Collect both cell lysates and culture supernatants. Precipitate supernatant proteins using a Methanol/Chloroform extraction method. Causality: Upon inflammasome activation, the active p20/p10 subunits of Caspase-1 are rapidly secreted through GSDMD pores. Analyzing only the intracellular lysate will result in false negatives and a severe underestimation of assay sensitivity.

5. Detection & Interpretation Run samples via SDS-PAGE and probe with the candidate Caspase-1 antibody. A highly specific antibody will show a ~20 kDa band in WT and Casp11⁻/⁻ supernatants treated with ATP, but no band in the Casp1⁻/⁻ lanes. If a band appears in the Casp1⁻/⁻ lane during non-canonical activation, the tool is cross-reacting with Caspase-11.

Workflow Mice Select Mouse Models (WT, Casp1-/-, Casp11-/-) BMDM Isolate & Culture BMDMs (7 Days, M-CSF) Mice->BMDM Prime Prime Macrophages (LPS, 4 Hours) BMDM->Prime Activate Activate Inflammasome (ATP or iLPS) Prime->Activate Assay Validate Specificity (WB, ELISA, FL Assay) Activate->Assay

Step-by-step workflow for validating Caspase-1 tools using knockout BMDM models.

References
  • Kayagaki N, et al. "Non-canonical inflammasome activation targets caspase-11." Nature, 2011.[Link]

  • Kayagaki N, et al. "Non-canonical inflammasome activation targets caspase-11." Nature 479(7371):117-21, 2011.[Link]

  • Kuida K, et al. "Altered cytokine export and apoptosis in mice deficient in interleukin-1 beta converting enzyme." Science, 1995. [Link]

  • Man SM, et al. "Differential roles of caspase-1 and caspase-11 in infection and inflammation." Scientific Reports (PMC - NIH), 2017.[Link]

  • "Loss of NKCC1 Activates the NLRP3 Inflammasome in Intestinal Epithelia." PMC - NIH.[Link]

  • "Structural transitions enable interleukin-18 maturation and signaling." ResearchGate.[Link]

Sources

Comparative Guide: Ac-YVAD-CHO vs. Broad-Spectrum Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Precision in Inflammasome and Cell Death Research[1]

Part 1: Executive Summary & Mechanistic Distinction

In the investigation of cell death modalities—specifically the differentiation between pyroptosis (inflammatory) and apoptosis (non-inflammatory)—the choice of caspase inhibitor is not merely a technical detail; it is a determinant of experimental validity.

While Z-VAD-FMK is the industry standard for total caspase ablation, it acts as a "blunt instrument," irreversibly alkylating the catalytic cysteine of nearly all caspases. This lack of specificity can inadvertently trigger necroptosis by inhibiting Caspase-8, confounding cell viability data.

Ac-YVAD-CHO offers a precision alternative. By mimicking the tetrapeptide recognition sequence (Tyr-Val-Ala-Asp) of Caspase-1 substrates (like pro-IL-1


), it provides a reversible, high-affinity blockade of the inflammasome effector arm without silencing the apoptotic machinery or triggering necroptotic off-target effects.[1]
Chemical Biology Comparison
FeatureAc-YVAD-CHO Z-VAD-FMK
Primary Target Caspase-1 (ICE) (

= 0.76 nM)
Pan-Caspase (Casp-1, -3, -7, -8, etc.)[1]
Mechanism Reversible: Aldehyde group forms a hemiacetal with the active site cysteine.Irreversible: Fluoromethylketone (FMK) forms a covalent thioether bond.[1]
Selectivity High.[2][3] >10,000-fold selective for Casp-1 over Casp-3.Low. Potent inhibition of executioner and initiator caspases.[4][5]
Off-Target Risk Minimal at <10 µM.High. Induces necroptosis via RIPK1/3 pathway activation (blocks Casp-8).[1][6]
Stability Lower. Aldehydes can oxidize; requires fresh preparation.Higher. FMK group is chemically stable in culture.
Part 2: The "Why" – Performance & Causality
1. The Necroptosis Trap (Z-VAD-FMK)

A critical error in experimental design is assuming Z-VAD-FMK simply "keeps cells alive."[1] In cell types expressing RIPK3 (e.g., macrophages, L929 cells), Z-VAD-FMK inhibits Caspase-8 .[1] Physiologically, Caspase-8 cleaves and inactivates RIPK1/RIPK3 to suppress necroptosis. By blocking Caspase-8, Z-VAD-FMK removes this "brake," driving cells toward necroptotic lysis (inflammatory death), which mimics the very pyroptosis phenotype you might be trying to study.[1]

2. The Specificity Window (Ac-YVAD-CHO)

Ac-YVAD-CHO allows for the dissection of the NLRP3/Inflammasome axis .

  • Experiment: If you treat cells with LPS+ATP (NLRP3 inducer) and add Ac-YVAD-CHO, IL-1

    
     release should drop significantly, but Caspase-3 mediated features (if any) remain largely intact.[1]
    
  • Validation: If a phenotype persists under Ac-YVAD-CHO but disappears under Z-VAD-FMK, the mechanism is likely apoptotic (Caspase-3/7) or extrinsic (Caspase-8), not pyroptotic.[1]

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the precise intervention points of both inhibitors.

CaspasePathways Stimulus Inflammatory Stimulus (LPS/ATP) NLRP3 Inflammasome Complex (NLRP3/ASC) Stimulus->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1B Pro-IL-1β / Pro-IL-18 Casp1->ProIL1B GSDMD GSDMD Cleavage (Pyroptosis) Casp1->GSDMD IL1B Mature IL-1β / IL-18 (Cytokine Release) ProIL1B->IL1B DeathReceptor Death Receptor (Fas/TNF) Casp8 Caspase-8 DeathReceptor->Casp8 Casp3 Caspase-3/7 (Apoptosis) Casp8->Casp3 RIPK RIPK1 / RIPK3 (Necroptosis) Casp8->RIPK Inhibits YVAD Ac-YVAD-CHO (Reversible) YVAD->Casp1 Specific Block (Ki = 0.76 nM) ZVAD Z-VAD-FMK (Irreversible) ZVAD->Casp1 Blocks ZVAD->Casp8 Blocks (Triggers Necroptosis) ZVAD->Casp3 Blocks

Figure 1: Differential inhibition profiles. Note that Z-VAD-FMK blocks Caspase-8, inadvertently releasing the brake on RIPK-mediated necroptosis, whereas Ac-YVAD-CHO selectively targets the inflammatory arm.[1]

Part 3: Experimental Protocols
Protocol A: Self-Validating Inflammasome Specificity Assay

Objective: Confirm that a measured signal (e.g., luminescence or fluorescence) is specifically derived from Caspase-1 activity and not other proteases.[1]

Reagents:

  • Ac-YVAD-CHO: Prepare 10 mM stock in DMSO. Store at -20°C.

  • Substrate: Z-WEHD-Aminoluciferin (or similar Casp-1 substrate).[1][3]

  • Sample: THP-1 monocytes or Bone Marrow Derived Macrophages (BMDMs).[1]

Step-by-Step Methodology:

  • Priming & Induction:

    • Seed cells (e.g., 100,000 cells/well) in a 96-well plate.[1]

    • Prime with LPS (1 µg/mL) for 3–4 hours to upregulate NLRP3 and Pro-IL-1

      
      .[1]
      
    • Induce inflammasome assembly (e.g., Nigericin 10 µM for 1 hour).[1]

  • Inhibitor Treatment (The Specificity Check):

    • Note on Causality: We add the inhibitor directly to the detection reagent or cell media before the readout to verify the enzyme source.

    • Group A (Test): Cells + Substrate Reagent.[1]

    • Group B (Specificity Control): Cells + Substrate Reagent + Ac-YVAD-CHO (10 µM final) .

    • Group C (Broad Control - Optional): Cells + Substrate Reagent + Z-VAD-FMK (50 µM final).

  • Incubation & Readout:

    • Incubate at Room Temperature for 30–60 minutes.

    • Measure Luminescence/Fluorescence.[4][7]

  • Data Interpretation (Self-Validation):

    • Calculate the Specific Signal : (Signal Group A) - (Signal Group B).

    • Verdict: If Ac-YVAD-CHO inhibits the signal by >90%, the activity is confirmed as Caspase-1. If inhibition is partial (<50%), the substrate is being cleaved by other proteases (likely Caspase-3/7), indicating apoptosis is occurring alongside pyroptosis.[1]

Protocol B: Differentiating Cell Death Modalities

Objective: Determine if cell death is driven by Pyroptosis (Casp-1) or Apoptosis (Casp-3) using inhibitor titration.[1]

StepActionRationale
1 Prepare Media Create two parallel conditions.
2 Inhibitor Pre-treatment Condition 1: 10 µM Ac-YVAD-CHO (Specific).Condition 2: 20 µM Z-VAD-FMK (Broad).Pre-incubate for 1 hour before adding the death stimulus.[1]
3 Induce Death Add stimulus (e.g., Salmonella infection, drug candidate).[1]
4 Assay 1: LDH Release Measures plasma membrane rupture (Pyroptosis/Necrosis).Prediction:[1] Ac-YVAD-CHO blocks this if death is pyroptotic.
5 Assay 2: DEVDase Activity Measures Caspase-3 activity (Apoptosis).Prediction:[1][8] Ac-YVAD-CHO should not block this. Z-VAD-FMK will block this.
Part 4: Decision Framework Workflow

Use this logic flow to select the correct inhibitor for your study.

Workflow Start Start: Define Experimental Goal Q1 Are you studying Inflammasome (IL-1β release)? Start->Q1 Yes1 Use Ac-YVAD-CHO Q1->Yes1 Yes No1 Are you studying general Apoptosis? Q1->No1 No Validation VALIDATION STEP: Run Parallel Wells with Ac-YVAD-CHO to prove Casp-1 specificity. Yes1->Validation Yes2 Use Z-VAD-FMK (Control for Necroptosis!) No1->Yes2 Yes No2 Use Specific Inhibitors (e.g., Z-DEVD-FMK for Casp-3) No1->No2 No

Figure 2: Decision tree for inhibitor selection. Ac-YVAD-CHO is the mandatory choice for inflammasome specificity.

References
  • Inhibition of human caspases by peptide-based and macromolecular inhibitors. Garcia-Calvo, M., et al. Journal of Biological Chemistry (1998). [1]

  • Caspase-Glo® 1 Inflammasome Assay Technical Manual. Promega Corporation. [1]

  • zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα. Wu, Y., et al. Cell Death & Differentiation (2011). [1][9][10]

  • Ac-YVAD-CHO Product Information & Biological Activity. Cayman Chemical. [1]

  • The caspase inhibitor Z-VAD-FMK alleviates endotoxic shock via inducing macrophages necroptosis. Li, X., et al. Frontiers in Immunology (2019). [1][2]

Sources

Comparative Guide: Caspase-1 Inhibitor I Potency in Human vs. Murine Cells

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical evaluation of Caspase-1 Inhibitor I (specifically the peptide-based inhibitors targeting the YVAD motif) in human versus murine cellular models.

Executive Summary & Mechanistic Definition

This compound typically refers to Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde) or its cell-permeable analogs like Z-YVAD-FMK . These inhibitors mimic the tetrapeptide recognition sequence of Caspase-1 substrates.

  • Primary Target: Caspase-1 (Interleukin-1

    
     Converting Enzyme, ICE).[1][2][3]
    
  • Mechanism: Competitive inhibition. The YVAD motif occupies the catalytic pocket (S1-S4 subsites), preventing the entry of natural substrates like Pro-IL-1

    
     and Gasdermin D (GSDMD).
    
  • Reversibility:

    • Ac-YVAD-CHO: Reversible (Transition state analog).

    • Z-YVAD-FMK: Irreversible (Forms a covalent thioether bond with the active site Cysteine-285).

The Species Challenge: Human vs. Mouse

While Caspase-1 is evolutionarily conserved, the substrate sequences it recognizes differ slightly between species.

  • Human Pro-IL-1

    
     Cleavage Site: ...YVHD^APVR... (Tyrosine-Valine-Histidine -Aspartic Acid).
    
  • Mouse Pro-IL-1

    
     Cleavage Site: ...YVSD^VPIR... (Tyrosine-Valine-Serine -Aspartic Acid).
    

Why YVAD Works in Both: The synthetic YVAD sequence is a consensus motif optimized for the hydrophobic S4 pocket (Tyrosine) and the stringent S1 pocket (Aspartic Acid). It binds with high affinity to both human and murine Caspase-1, although potency shifts occur due to the S2/S3 subsite variations (Histidine vs. Serine).

Comparative Potency Analysis

The following table contrasts this compound (Ac-YVAD-CHO) with its permeable analog (Z-YVAD-FMK) and the clinical standard (VX-765).

FeatureThis compound (Ac-YVAD-CHO) Z-YVAD-FMK (Cell-Permeable) VX-765 (Belnacasan)
Binding Mode Reversible (Aldehyde)Irreversible (Fluoromethylketone)Reversible (Covalent modification)
Ki (Enzymatic) ~1–10 nM (Human Casp-1)< 2 nM (Human Casp-1)0.8 nM (Human Casp-1)
Cell Permeability Low (Requires electroporation or high conc.)High (Due to Z-group & FMK)High (Prodrug VRT-043198)
Effective Conc. (Cell) 50–100

M
10–50

M
0.5–5

M
Species Potency Human > MouseHuman

Mouse
Human

Mouse
Selectivity High for Casp-1 vs Casp-3High for Casp-1; Low cross-reactivity with Casp-4/5Extremely High (>100x vs Casp-4)

Critical Note: For cell-based assays (PBMC/BMDM), Z-YVAD-FMK is the preferred "Inhibitor I" variant due to permeability. Pure Ac-YVAD-CHO poorly penetrates intact membranes.

Experimental Workflow: Potency Evaluation

To objectively evaluate potency, you must use a two-signal inflammasome activation model .

A. Model Systems
  • Human: Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.

  • Mouse: Bone Marrow-Derived Macrophages (BMDMs).

B. Protocol: NLRP3 Inflammasome Inhibition Assay

This protocol validates inhibitor potency by measuring IL-1


 release (ELISA) and Pyroptosis (LDH release).
Step 1: Cell Preparation
  • Seed Cells: Plate

    
     cells/well in 24-well plates.
    
  • Differentiation (THP-1 only): Treat with 100 nM PMA for 3 hours, then rest for 24 hours.

Step 2: Priming (Signal 1)
  • Action: Treat cells with LPS (Lipopolysaccharide) to upregulate Pro-IL-1

    
     and NLRP3 expression.
    
  • Concentration: 100 ng/mL (Ultrapure LPS, E. coli O111:B4).

  • Duration: 3–4 hours.

  • Checkpoint: Without priming, Caspase-1 activation will not yield detectable IL-1

    
    .
    
Step 3: Inhibitor Treatment
  • Action: Apply this compound (Z-YVAD-FMK) in a dose-response curve.

  • Doses: 0, 1, 5, 10, 20, 50

    
    M.
    
  • Timing: Add 30–60 minutes prior to the activation signal (Signal 2).

  • Control: Include a Vehicle Control (DMSO < 0.1%) and a Pan-caspase control (Z-VAD-FMK).

Step 4: Activation (Signal 2)
  • Action: Add ATP or Nigericin to trigger NLRP3 assembly and Caspase-1 activation.

  • Concentration: 5 mM ATP or 10

    
    M Nigericin.
    
  • Duration: 45–60 minutes.

Step 5: Readouts
  • Supernatant Collection: Spin down at 500xg for 5 min to remove debris.

  • IL-1

    
     ELISA:  Measure mature cytokine release. (Primary potency metric).
    
  • LDH Assay: Measure Lactate Dehydrogenase release to quantify pyroptosis (cell death).

  • Western Blot (Lysate + Sup): Probe for Pro-Caspase-1 (p45) vs. Cleaved Caspase-1 (p20/p10) .

    • Success Criteria: Inhibitor should reduce IL-1

      
       and LDH but not  prevent Pro-Caspase-1 cleavage (if the inhibitor binds the active site after activation) or prevent it (if it disrupts dimerization). Note: YVAD-FMK binds the active site, often trapping the enzyme in a processed but inactive state, or preventing autoproteolysis depending on kinetics.
      

Mechanistic Visualization (NLRP3 Pathway)

The following diagram illustrates the Two-Signal model and the precise intervention point of this compound.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Translocation TLR4->NFkB ProIL1b Pro-IL-1β (Inactive) NFkB->ProIL1b Transcription MatureIL1b Mature IL-1β (Secreted) ProIL1b->MatureIL1b ATP ATP/Nigericin (Signal 2) NLRP3 NLRP3 Inflammasome Assembly ATP->NLRP3 K+ Efflux ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment ActiveCasp1 Active Caspase-1 (Tetramer) ProCasp1->ActiveCasp1 Autoproteolysis ActiveCasp1->ProIL1b Cleavage GSDMD GSDMD-N (Pyroptosis Pore) ActiveCasp1->GSDMD Cleavage Inhibitor This compound (Z-YVAD-FMK) Inhibitor->ActiveCasp1 Irreversible Binding (Cys285)

Caption: The Two-Signal Model of NLRP3 Inflammasome activation. This compound (Blue) irreversibly binds the active catalytic site, blocking the conversion of Pro-IL-1


 and GSDMD cleavage.

Data Interpretation & Troubleshooting

Calculating Potency (IC50)

Normalize your ELISA data to the "No Inhibitor" control (100% Activity) and "Unstimulated" control (0% Activity).



Common Pitfalls
  • Permeability Failure: If using Ac-YVAD-CHO in whole cells, you may see IC50 > 100

    
    M. Switch to Z-YVAD-FMK or use electroporation.
    
  • Non-Specific Toxicity: High doses (>50

    
    M) of FMK inhibitors can cause non-specific cell death. Always check LDH release in unstimulated cells treated with the inhibitor.
    
  • Mouse Caspase-11 Interference: In mouse BMDMs, cytosolic LPS activates Caspase-11 (non-canonical). Z-YVAD-FMK is less potent against Caspase-11 than Caspase-1. If your stimulus is intracellular LPS (e.g., via transfection or Cholera Toxin B), YVAD inhibition may be incomplete.

References

  • Thornberry, N. A., et al. (1992).[4] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature.[4] Link

  • Garcia-Calvo, M., et al. (1998).[2][4] "Inhibition of human caspase-1 by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link

  • Wannamaker, W., et al. (2007). "(S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/Caspase-1 Inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kayagaki, N., et al. (2011). "Non-canonical inflammasome activation targets caspase-11." Nature.[4] Link

  • Schroder, K., & Tschopp, J. (2010). "The inflammasomes."[5][6][7] Cell. Link

Sources

Safety Operating Guide

Caspase-1 Inhibitor I: Proper Disposal Procedures & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Caspase-1 Inhibitor I (typically Z-YVAD-CHO ; N-Acetyl-Tyr-Val-Ala-Asp-CHO) is a potent, cell-permeable, reversible inhibitor of Caspase-1 (Interleukin-1


 Converting Enzyme).[1] While often classified as non-hazardous under GHS criteria in its solid form, its biological activity  and common formulation in DMSO (Dimethyl Sulfoxide)  dictate strict disposal protocols to prevent environmental release and personnel exposure.

This guide outlines the mandatory disposal workflows to ensure compliance with laboratory safety standards and environmental regulations (e.g., RCRA in the US).

Chemical Profile Table
PropertyDetail
Product Name This compound
Chemical Name Z-Tyr-Val-Ala-Asp-CHO (Z-YVAD-CHO)
CAS Number 143313-51-3
Physical State Lyophilized Powder (White) or Liquid Stock (in DMSO)
Bioactivity Potent Protease Inhibitor (

nM)
Solubility Soluble in DMSO (>10 mg/mL); Water (poor)
Primary Hazard Bioactive substance; DMSO acts as a skin penetrant carrier.[1]

Hazard Assessment & Pre-Disposal Directives

The "Silent" Hazard: DMSO Carrier Effect

While the peptide aldehyde itself is not acutely toxic (LD50 > 5000 mg/kg typically), it is almost exclusively used in DMSO .

  • Risk: DMSO readily penetrates skin and can carry the inhibitor directly into the bloodstream.

  • Implication: All liquid waste containing this inhibitor must be treated as Solvent Waste with potential biological activity.

Regulatory Classification (RCRA)

Under US EPA regulations (RCRA):

  • Solid Substance: Z-YVAD-CHO is not listed on the P-list (acutely hazardous) or U-list.[1] It is classified as Non-Regulated Chemical Waste unless mixed with hazardous solvents.

  • Liquid Form: If dissolved in DMSO or Ethanol, the waste stream is classified based on the solvent (e.g., Ignitable Waste D001 if flash point <60°C, though pure DMSO has a flash point of ~87°C, mixtures often vary).

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Liquid Waste (Stock Solutions & Reaction Media)

Context: Expired stock solutions in DMSO or leftover cell culture media containing high concentrations (>1


M) of inhibitor.[1]
  • Segregation: Do NOT pour down the sink. The biological activity can disrupt microbial ecosystems in water treatment plants.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass waste bottle compatible with solvents.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Dimethyl Sulfoxide (99%), this compound (<1%)"[1]

    • Hazard Checkbox: [x] Irritant [x] Combustible (if applicable)[1]

  • Bulking: Pour liquid into the "Non-Halogenated Organic Solvent" waste stream.

    • Note: If the solution contains heavy metals or other P-listed drugs, segregate into a separate stream.[1]

Scenario B: Disposal of Solid Waste (Original Vials & Powder)

Context: Expired lyophilized powder or residual powder in glass vials.[1]

  • Cap & Seal: Ensure the original vial is tightly capped.

  • Secondary Containment: Place the vial inside a clear plastic Ziploc bag or a small biohazard bag to prevent breakage/leakage.

  • Disposal Stream: Discard into the Solid Chemical Waste drum (often a white or blue pail) destined for Incineration .

    • Why Incineration? High-temperature incineration (>800°C) ensures the complete thermal decomposition of the peptide aldehyde structure, neutralizing bioactivity.[1]

Scenario C: Contaminated Debris (Pipette Tips, Tubes, Gloves)

Context: Consumables used during the handling of the inhibitor.[2]

  • Trace Contamination: Tips and tubes with trace amounts (<50

    
    L residual) are generally not regulated as hazardous waste but should be handled prudently.
    
  • Protocol:

    • Sharps: Place pipette tips in a rigid Sharps Container .

    • Solids: Place gloves and tubes in Solid Laboratory Waste .

  • Gross Contamination: If a tip is filled with stock solution, eject the liquid into the Liquid Waste container (Scenario A) before disposing of the tip.

Emergency Spill Response Protocol

Immediate Action: Stop, Notify, Assess.

  • Small Spill (<10 mL): Manageable by lab personnel.[3]

  • Large Spill (>100 mL): Evacuate and contact EHS.

Cleanup Steps:

  • PPE: Wear nitrile gloves (double glove recommended due to DMSO), lab coat, and safety goggles.[1]

  • Absorb: Place an absorbent pad or vermiculite over the spill. Do not wipe; allow it to soak.

  • Deactivate (Optional but Recommended):

    • Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by water.

    • Mechanism:[4] Bleach oxidizes the aldehyde group and hydrolyzes the peptide bonds, reducing bioactivity.

  • Disposal: Collect all absorbent materials into a heavy-duty plastic bag. Label as "Debris contaminated with DMSO/Peptide Inhibitor" and dispose of as Solid Chemical Waste .

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision path for disposing of this compound in various states.

Disposal_Protocol Start Waste Generated: This compound State_Check Determine Physical State Start->State_Check Liquid Liquid Form (DMSO/Buffer) State_Check->Liquid Liquid Solid Solid Form (Powder/Vials) State_Check->Solid Powder Debris Contaminated Debris (Tips/Gloves) State_Check->Debris Consumables Conc_Check Concentration Check Liquid->Conc_Check High_Conc Stock Solution (>1 mM in DMSO) Conc_Check->High_Conc High Conc. Low_Conc Dilute Media (<10 µM) Conc_Check->Low_Conc Experimental Media Solvent_Waste Non-Halogenated Solvent Waste High_Conc->Solvent_Waste Collect in Carboy Low_Conc->Solvent_Waste Collect (Best Practice) Drain_Ban DO NOT FLUSH (Bioactive) Low_Conc->Drain_Ban Avoid Sink Solid_Chem_Waste Solid Chemical Waste (Incineration) Solid->Solid_Chem_Waste Bag & Tag Debris->Solid_Chem_Waste Gloves/Tubes Sharps Sharps Container Debris->Sharps Pipette Tips

Caption: Operational decision tree for segregating this compound waste streams based on physical state and concentration.

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Caspase-1 Inhibitor I

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams investigating inflammasome activation, pyroptosis, and targeted cell death. When handling Caspase-1 Inhibitor I (Ac-YVAD-CHO) , researchers often focus solely on the biological activity of the peptide. However, the true operational hazard lies in the solvent required for its reconstitution: Dimethyl Sulfoxide (DMSO) .

Because Ac-YVAD-CHO is a biologically active peptide aldehyde designed to permeate cell membranes, and DMSO is a potent transdermal carrier, improper handling can result in the unintended delivery of this active inhibitor directly into the researcher's bloodstream.

This guide provides the authoritative, step-by-step logistical and safety protocols required to handle, apply, and dispose of this compound safely and effectively.

Physicochemical Profile & Hazard Data

A self-validating safety protocol begins with a precise understanding of the chemical properties of the materials being handled. Below is the consolidated quantitative data for Ac-YVAD-CHO [1].

PropertySpecification / ValueOperational Implication
Chemical Name Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde)The aldehyde group is sensitive to oxidation and hydrolysis.
CAS Number 143313-51-3Use for exact SDS tracking and institutional chemical logging.
Molecular Weight 492.5 g/mol Required for precise molarity calculations during reconstitution.
Primary Solvent DMSO (Soluble up to 30 mg/mL)Necessitates specialized PPE due to transdermal penetration risks.
Storage Conditions -20°C (Desiccated, protect from light)Repeated freeze-thaw cycles will degrade the reversible binding mechanism.
Inhibition Target Caspase-1 (K_i = 200 pM)Highly potent; requires strict micro-dosing controls in cell culture.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when working with high-concentration DMSO peptide solutions. The following matrix explains the causality behind each required piece of safety gear [2].

  • Hand Protection (Critical): Standard nitrile gloves degrade rapidly upon contact with pure DMSO. For the initial reconstitution phase, you must use butyl rubber or fluoroelastomer gloves . If using nitrile gloves during routine cell culture (where DMSO is diluted to <0.1%), double-gloving is mandatory. Gloves must be changed immediately upon any suspected splash.

  • Eye & Face Protection: ANSI Z87.1-compliant safety goggles are required. A full face shield is highly recommended during the initial solvent injection to prevent mucosal exposure from pressurized vials.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Ensure there is zero exposed skin between the glove and the sleeve.

  • Respiratory & Environmental Controls: All powder weighing and initial solvent reconstitution must be conducted inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized peptide dust.

Operational Workflows

Protocol A: Safe Reconstitution of Ac-YVAD-CHO Stock Solution

Causality Check: Peptides shipped as lyophilized powders are highly hygroscopic. Introducing water via condensation will hydrolyze the aldehyde group, destroying its inhibitory power.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold.

  • PPE Verification: Don butyl rubber gloves, safety goggles, and a lab coat. Move to the fume hood.

  • Solvent Injection: Using a sterile syringe, inject anhydrous, sterile DMSO directly through the septum (if applicable) or carefully pipette it into the open vial to achieve a stock concentration of 10 mM to 50 mM.

  • Dissolution: Gently pipette the solution up and down. Do not vortex vigorously. Vigorous shaking introduces air bubbles that can cause peptide shearing and oxidation.

  • Aliquotting: Dispense the stock into single-use, sterile, nuclease-free microcentrifuge tubes (e.g., 10–20 µL aliquots). This prevents freeze-thaw degradation. Store immediately at -20°C.

Protocol B: Application in Cell Culture (Pyroptosis Assays)

Causality Check: Rapid introduction of high-concentration DMSO to aqueous media causes localized peptide precipitation and osmotic shock to cells.

  • Thawing: Thaw a single aliquot at room temperature. Note: DMSO freezes at 18.5°C; ensure the solution is fully liquefied before pipetting to ensure accurate concentration.

  • Step-wise Dilution: Dilute the stock into pre-warmed culture media to achieve your working concentration (typically 10–100 µM). Ensure the final DMSO concentration in the well is ≤0.1% to prevent solvent-induced cytotoxicity.

  • Pre-Incubation: Incubate cells with the diluted inhibitor for 1 to 2 hours prior to introducing pyroptotic stimuli (e.g., LPS + Nigericin). This allows adequate time for cell permeation and active-site binding.

Mechanistic Visualization: Target Pathway

To understand why Ac-YVAD-CHO is utilized, we must visualize its intervention in the pyroptosis pathway. The inhibitor acts as a reversible blockade, preventing Caspase-1 from cleaving Gasdermin D (GSDMD) and pro-inflammatory cytokines, thereby halting cell lysis [3][4].

G Stimulus PAMPs / DAMPs Inflammasome NLRP3 Inflammasome Stimulus->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 GSDMD Gasdermin D Casp1->GSDMD Cleaves ProIL Pro-IL-1β / 18 Casp1->ProIL Cleaves Inhibitor Ac-YVAD-CHO (Inhibitor) Inhibitor->Casp1 Reversible Inhibition Pores Membrane Pores GSDMD->Pores Cytokines Cytokine Release ProIL->Cytokines Pyroptosis PYROPTOSIS Pores->Pyroptosis Cytokines->Pyroptosis

Figure 1: Mechanism of this compound (Ac-YVAD-CHO) in blocking the pyroptosis pathway.

Spill Management and Disposal Plans

A rapid, pre-planned response to spills ensures that a minor logistical error does not become a biological exposure incident.

Immediate Spill Response (DMSO/Peptide Mixture)
  • Evacuate & Assess: Isolate the immediate spill area. If skin contact occurs, flush the area with running water for a minimum of 15 minutes. Do not use regular soap initially , as it may contain surfactants that further enhance DMSO skin penetration.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels for high-concentration DMSO spills, as it can generate excess heat or react with impurities.

  • Cleanup: Wearing heavy-duty butyl gloves and a face shield, scoop the absorbed mixture into a rigid, sealable hazardous waste container. Wash the affected benchtop thoroughly with copious amounts of water.

Chemical Disposal Plan
  • Liquid Waste: Collect all media and diluted peptide solutions in a designated, clearly labeled chemical waste carboy. Critical Warning: Never mix DMSO waste with bleach (sodium hypochlorite) or other strong oxidizers, as this combination can react violently and explosively.

  • Solid Waste: Dispose of all contaminated pipette tips, empty peptide vials, and used gloves in solid hazardous waste bins. These must be incinerated according to your institution's environmental health and safety (EHS) regulations.

References

  • Navigating the Safety of DMSO: Best Practices for Handling and Use. NBINNO. Available at:[Link]

  • Oxidized Low Density Lipoprotein Induced Caspase-1 Mediated Pyroptotic Cell Death in Macrophages. PLOS One. Available at: [Link]

  • Pyroptosis-Mediated Periodontal Disease. MDPI. Available at:[Link]

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